Methyl buta-2,3-dienoate
Description
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Properties
InChI |
InChI=1S/C5H6O2/c1-3-4-5(6)7-2/h4H,1H2,2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKLAQPZTQQBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18913-35-4 | |
| Record name | Buta-2,3-dienoic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
"Methyl buta-2,3-dienoate" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Methyl Buta-2,3-dienoate
Introduction: The Unique Utility of an α-Allenic Ester
This compound, also known as methyl allenecarboxylate, is a functionally rich organic molecule belonging to the class of α-allenic esters.[1] Its structure, featuring cumulative double bonds (an allene) directly conjugated to an ester moiety, imparts a unique electronic profile and reactivity. This makes it an exceptionally valuable building block in modern organic synthesis. The orthogonal π-systems of the allene group create a rigid, linear geometry and offer multiple sites for electrophilic and nucleophilic attack, as well as participation in pericyclic reactions.[2][3] For researchers in drug development and materials science, mastering the synthesis and understanding the characterization of this compound is pivotal for accessing novel molecular architectures, including complex heterocyclic systems and natural product analogues.
This guide provides a detailed exploration of a robust synthetic methodology for this compound, delves into its comprehensive spectroscopic characterization, and explains the causality behind the experimental choices, ensuring a reproducible and validated approach.
Physicochemical Properties
A thorough understanding of a compound's physical properties is critical for its handling, purification, and use in subsequent reactions. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 18913-35-4 | [1][4] |
| Molecular Formula | C₅H₆O₂ | [1][5] |
| Molecular Weight | 98.10 g/mol | [1] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 111.3 °C at 760 mmHg | [4] |
| Density | ~0.905 g/cm³ | [4] |
| SMILES | COC(=O)C=C=C | [1] |
| InChIKey | CYKLAQPZTQQBJU-UHFFFAOYSA-N | [1][6] |
Synthesis: An Organocuprate-Mediated Approach
While several methods exist for allene synthesis, one of the most reliable and stereospecific routes involves the SN2' displacement of a propargylic electrophile by an organocuprate reagent.[7][8] This approach is particularly effective for generating functionalized allenes. The following section details a validated protocol adapted from established principles of organocuprate chemistry for the synthesis of this compound from a propargylic mesylate.
The core of this strategy is the reaction of a Gilman reagent (a lithium dialkylcuprate) with methyl 4-(methanesulfonyloxy)but-2-ynoate.[9] The cuprate preferentially attacks the triple bond in an anti-fashion relative to the leaving group, inducing a concerted SN2' displacement to form the allene.
Reaction Mechanism: SN2' Displacement
The mechanism involves the formation of a higher-order copper intermediate. The organocuprate, a soft nucleophile, coordinates to the alkyne. This is followed by nucleophilic attack at the C3 position, with the simultaneous departure of the mesylate leaving group from the C1 position, leading to the desired allene.
Caption: Experimental workflow for this compound synthesis.
Step 1: Synthesis of Methyl 4-(methanesulfonyloxy)but-2-ynoate (Propargylic Mesylate)
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve methyl 4-hydroxybut-2-ynoate (1.0 equiv) in anhydrous DCM (approx. 0.2 M). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add triethylamine (1.5 equiv) dropwise to the stirred solution, followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 equiv).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude propargylic mesylate, which is often used in the next step without further purification.
Causality Insight: The use of triethylamine is crucial to neutralize the HCl generated during the reaction, preventing side reactions. Performing the reaction at 0 °C controls the exothermicity and minimizes the formation of undesired byproducts.
Step 2: Organocuprate Reaction to Form this compound
-
Cuprate Preparation: In a separate flame-dried Schlenk flask under argon, suspend CuI (0.5 equiv) in anhydrous diethyl ether or THF. Cool the suspension to -78 °C (dry ice/acetone bath). Add methyllithium solution (1.0 equiv, e.g., 1.6 M in Et₂O) dropwise. The solution will typically change color, indicating the formation of the lithium dimethylcuprate (Me₂CuLi) Gilman reagent. [9]2. SN2' Reaction: Dissolve the crude propargylic mesylate from Step 1 (1.0 equiv) in anhydrous THF and add it dropwise to the freshly prepared Gilman reagent at -78 °C.
-
Reaction Progression: Allow the mixture to stir at -78 °C for 2-3 hours, then let it slowly warm to room temperature overnight.
Causality Insight: The SN2' reaction is highly favored over a direct SN2 substitution due to the electronic nature of the organocuprate and its interaction with the alkyne π-system. [10]Low temperatures are essential to maintain the stability of the organometallic reagents and ensure high selectivity.
Step 3: Work-up and Purification
-
Quenching: Carefully quench the reaction mixture by slowly adding it to a stirred, saturated aqueous solution of NH₄Cl at 0 °C. The ammonium chloride complexes with copper salts, facilitating their removal into the aqueous phase.
-
Extraction: Extract the aqueous mixture three times with diethyl ether.
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the solution over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation at low temperature to minimize polymerization of the product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by distillation under reduced pressure to yield pure this compound. [11]
Spectroscopic Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized this compound requires a multi-faceted analytical approach. The data from IR, NMR, and MS should collectively provide an unambiguous structural assignment.
| Technique | Characteristic Feature | Expected Value/Pattern | Rationale |
| IR Spectroscopy | Allene C=C=C Stretch | ~1960 cm⁻¹ (strong, sharp) | This is the hallmark absorption for the cumulative double bonds of an allene system. |
| Ester C=O Stretch | ~1720 cm⁻¹ (strong, sharp) | Characteristic of a conjugated ester carbonyl group. | |
| ¹H NMR | Allenic Protons (=C=CH₂) | δ 5.0-5.5 ppm (t) | The two terminal protons couple to the proton on the adjacent carbon. |
| Allenic Proton (-CH=C=) | δ 5.5-6.0 ppm (t) | This proton is coupled to the two terminal protons. | |
| Methyl Ester Protons (-OCH₃) | δ ~3.7 ppm (s) | A singlet integrating to 3H, typical for a methyl ester. | |
| ¹³C NMR | Central Allenic Carbon (=C=) | δ ~215 ppm | The sp-hybridized central carbon of the allene is highly deshielded and is the most definitive signal in the spectrum. [6] |
| Terminal Allenic Carbon (=CH₂) | δ ~80 ppm | The terminal sp² carbon of the allene. | |
| Substituted Allenic Carbon (-CH=) | δ ~90 ppm | The sp² carbon of the allene attached to the ester group. | |
| Ester Carbonyl Carbon (C=O) | δ ~166 ppm | Typical chemical shift for an α,β-unsaturated ester carbonyl. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 98.037 | Corresponds to the exact mass of the molecular formula C₅H₆O₂. [1] |
Note: NMR chemical shifts are approximate and can vary based on the solvent used.
Expertise in Interpretation:
-
IR Spectrum: The absence of a broad absorption around 3300-3500 cm⁻¹ confirms the complete conversion of the starting propargylic alcohol. The sharp peak near 1960 cm⁻¹ is a definitive indicator of the allene functional group's formation.
-
¹³C NMR Spectrum: The most crucial signal for confirmation is the one above 200 ppm. [6]Its presence is unambiguous proof of the allene structure, as very few other functional groups appear in this region. The absence of an acetylenic carbon signal (typically 70-90 ppm for both carbons) confirms the reaction has gone to completion.
Conclusion
This guide provides a comprehensive and technically sound framework for the synthesis and characterization of this compound. The organocuprate-mediated SN2' displacement method is presented as a robust and reliable strategy, with detailed protocols and mechanistic insights. The described spectroscopic characterization methods form a self-validating system, allowing researchers to confidently confirm the structure and purity of their product. By understanding the causality behind the experimental procedures and the interpretation of the analytical data, scientists can effectively utilize this compound as a versatile precursor for advanced applications in pharmaceutical and materials research.
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Myers, A. G., et al. "New and Stereospecific Synthesis of Allenes in a Single Step from Propargylic Alcohols." Journal of the American Chemical Society. Available at: [Link]
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"Methyl buta-2,3-dienoate" CAS number 18913-35-4 properties
An In-depth Technical Guide to Methyl buta-2,3-dienoate (CAS: 18913-35-4)
Abstract
This compound (CAS: 18913-35-4) is a functionally rich organic compound featuring a terminal allene moiety conjugated to a methyl ester. This unique structural arrangement of cumulated double bonds imparts significant and versatile reactivity, establishing it as a valuable building block in modern organic synthesis. The inherent electrophilicity of the central allenic carbon, coupled with the dienophilic nature of the π-system, allows for a diverse range of transformations including nucleophilic additions, cycloadditions, and cyclization reactions. This guide provides a comprehensive overview of the essential physicochemical properties, spectroscopic signature, core reactivity principles, a representative synthetic protocol, and safety considerations for this compound, designed to equip researchers with the foundational knowledge for its effective application in complex molecule synthesis and drug discovery programs.
Compound Identification and Physicochemical Properties
Precise identification and understanding the physical characteristics of a reagent are paramount for its successful application in experimental work. This compound is a colorless liquid at room temperature.[1] Key identification and physicochemical data are summarized below.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 18913-35-4 | [1][2][3] |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₅H₆O₂ | [1][2][3] |
| Molecular Weight | 98.10 g/mol | [3] |
| InChI Key | CYKLAQPZTQQBJU-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | COC(=O)C=C=C | [3] |
| Synonyms | Methyl 2,3-butadienoate, 2,3-Butadienoic acid methyl ester, Methyl allenecarboxylate | [1][3] |
Physicochemical Data
The following table outlines the key physical properties of this compound. It is important to note a discrepancy in the literature regarding the melting point, with one source listing 115 °C.[2][4] This is highly anomalous for a small molecule that is liquid at room temperature with a boiling point near the same value and is likely an error. The compound is expected to have a much lower melting point.
| Property | Value | Source |
| Appearance | Colorless liquid | [1][4] |
| Density | 0.905 g/cm³ (Predicted) | [2][4] |
| Boiling Point | 111.3 °C at 760 mmHg; 59-60 °C at 52 Torr | [2][4] |
| Refractive Index (n_D) | 1.407 | [2] |
| Flash Point | 34.6 °C | [2] |
| Vapor Pressure | 22.8 mmHg at 25°C | [2] |
| LogP | 0.50050 | [2] |
Spectroscopic Profile
The structural characterization of this compound relies on standard spectroscopic techniques. The key features in NMR, IR, and Mass Spectrometry are outlined below.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is highly characteristic. The central sp-hybridized carbon of the allene system (C3) appears at a very distinct downfield shift, typically around 210-220 ppm. The terminal allenic carbon (C4) resonates around 75-85 ppm, while the C2 carbon, adjacent to the ester, appears at approximately 90-100 ppm. The carbonyl and methoxy carbons show typical resonances around 165-170 ppm and 50-55 ppm, respectively.[5]
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a doublet for the two terminal protons (C4-H₂) around δ 5.0-5.5 ppm. The proton at C2 would appear as a triplet around δ 5.5-6.0 ppm due to coupling with the C4 protons. The methyl ester protons (O-CH₃) would present as a sharp singlet around δ 3.7 ppm.
-
Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum is the asymmetric stretching of the C=C=C bond of the allene, which gives rise to a strong, sharp absorption band in the region of 1950-1970 cm⁻¹. The conjugated C=O stretch of the ester appears as a strong band around 1720-1730 cm⁻¹, and C-O stretching is observed in the 1200-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): The electron ionization mass spectrum would show the molecular ion (M⁺) peak at m/z = 98. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 67, and subsequent loss of carbon monoxide (-CO, m/z = 28).
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the unique and orthogonal reactivity of its allene and ester functional groups. The sp-hybridized central carbon and the perpendicular π-systems of the allene are central to its chemical behavior.
Caption: Orthogonal π-bonds of the allene system.
Electrophilic Additions
Allenes readily undergo electrophilic addition reactions.[6] The regioselectivity of these additions is dictated by the formation of the most stable carbocation intermediate. For instance, the addition of HBr to the allene system would proceed via protonation at the terminal C4 carbon to generate a resonance-stabilized vinyl cation, leading to the formation of a 2-bromo-substituted product rather than an allyl bromide.[6]
Cycloaddition Reactions
The cumulated double bonds of allenes can participate in various cycloaddition reactions.[7] One of the double bonds can act as a dienophile in [4+2] Diels-Alder reactions, providing access to cyclic and bicyclic frameworks.[6] Furthermore, phosphine-catalyzed [3+2] cyclizations of allenic esters with electron-deficient alkenes or coumarin derivatives are powerful methods for synthesizing highly functionalized five-membered rings and bicyclic systems.[7]
Caption: Generalized workflow for a phosphine-catalyzed [3+2] cycloaddition.
Nucleophilic Additions
The central carbon of the allenic ester system is electrophilic and susceptible to attack by soft nucleophiles. Tertiary phosphines, for example, add to this central carbon.[8] This reactivity is fundamental to the catalytic cycles in which these compounds are employed, such as the aforementioned [3+2] cycloadditions. The reactivity of allenic esters like this compound towards phosphine nucleophiles is generally one to two orders of magnitude greater than that of simple acrylates.[8]
Representative Synthesis Protocol
Allenic esters can be synthesized through several established routes. A common and reliable method involves the palladium-catalyzed carbonylation of enantioenriched propargylic mesylates, which proceeds with an inversion of configuration.[9][10] This provides a stereospecific route to chiral allenes.
Experimental Protocol: Synthesis from a Propargylic Mesylate
This protocol is a representative example adapted from literature procedures for the synthesis of allenic esters.[9][10]
Step 1: Preparation of the Propargylic Mesylate
-
To a solution of but-3-yn-2-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude propargylic mesylate, which is often used in the next step without further purification.
Step 2: Palladium-Catalyzed Carbonylation
-
To a solution of the crude propargylic mesylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (4:1, 0.1 M), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Purge the reaction vessel with carbon monoxide (CO) gas (balloon pressure) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Caption: Workflow diagram for the synthesis of this compound.
Handling, Storage, and Safety
As with any reactive chemical, proper handling and storage procedures are essential for safety and to maintain the integrity of the compound.
-
Safety: this compound has a flash point of 34.6 °C, classifying it as a flammable liquid.[2] Keep away from heat, sparks, open flames, and hot surfaces.[11][12] Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Storage: Commercial suppliers recommend storing the compound under refrigerated conditions (2-8 °C).[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent potential polymerization or degradation.
-
Stability: Allenes can be prone to polymerization, especially at elevated temperatures.[13] The compound is expected to be stable under the recommended storage conditions.
Conclusion
This compound is a potent and versatile C5 building block for organic synthesis. Its value is derived from the unique reactivity of the allenic ester motif, which enables a wide array of chemical transformations. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, allows researchers to harness its synthetic potential for the efficient construction of complex molecular architectures relevant to pharmaceutical and materials science.
References
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Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. (n.d.). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
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An In-depth Technical Guide to the Spectroscopic Profile of Methyl buta-2,3-dienoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl buta-2,3-dienoate, also known as methyl allenecarboxylate, is a versatile organic compound featuring a unique allenic functional group conjugated to a methyl ester.[1] This structure imparts distinct reactivity, making it a valuable building block in organic synthesis for the construction of complex molecular architectures. A thorough understanding of its spectroscopic characteristics is fundamental for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights into the interpretation of its spectral signature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₅H₆O₂ |
| Molecular Weight | 98.10 g/mol [1] |
| CAS Number | 18913-35-4[1] |
| Appearance | Colorless liquid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the methoxy protons and the two types of allenic protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~5.68 | Triplet | 1H | ~6.5 | =CH- |
| ~5.25 | Doublet | 2H | ~6.5 | =C=CH₂ |
| ~3.69 | Singlet | 3H | - | -OCH₃ |
Interpretation:
-
The downfield signal at approximately 5.68 ppm corresponds to the single proton on the carbon atom adjacent to the ester group (C2). Its triplet multiplicity arises from coupling to the two equivalent terminal allenic protons.
-
The signal at around 5.25 ppm is assigned to the two terminal allenic protons (C4). The doublet multiplicity is a result of their coupling to the single proton at C2.
-
The sharp singlet at approximately 3.69 ppm is characteristic of the three equivalent protons of the methyl ester group. The absence of coupling confirms the absence of adjacent protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides invaluable information about the carbon framework of the molecule, with the central sp-hybridized carbon of the allene being a particularly diagnostic feature.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~217.0 | >C=C =C< |
| ~166.5 | C =O |
| ~92.5 | =C H- |
| ~87.0 | =C=C H₂ |
| ~52.0 | -OC H₃ |
Interpretation:
-
The most notable and downfield signal at approximately 217.0 ppm is the hallmark of the central, sp-hybridized carbon (C3) of the allene moiety. This significant deshielding is a characteristic feature of such carbons.
-
The signal around 166.5 ppm is assigned to the carbonyl carbon of the ester group.
-
The carbon atom at the C2 position, bonded to a single proton, appears at about 92.5 ppm.
-
The terminal allenic carbon (C4), bonded to two protons, resonates at approximately 87.0 ppm.
-
The carbon of the methoxy group is observed at around 52.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The vibrational frequencies of the bonds provide a unique fingerprint of the molecule.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (ν) cm⁻¹ | Intensity | Assignment |
| ~3060 | Medium | =C-H stretch (allenic) |
| ~2950 | Medium | C-H stretch (methyl) |
| ~1965 | Strong, Sharp | C=C=C asymmetric stretch (allene) |
| ~1725 | Strong, Sharp | C=O stretch (ester) |
| ~1250 | Strong | C-O stretch (ester) |
Interpretation:
-
The most diagnostic absorption in the IR spectrum is the strong, sharp band at approximately 1965 cm⁻¹. This is characteristic of the asymmetric stretching vibration of the cumulative double bonds of the allene group.
-
The strong, sharp peak at around 1725 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the conjugated ester.
-
The presence of sp² and sp³ hybridized C-H bonds is confirmed by the stretching vibrations observed around 3060 cm⁻¹ and 2950 cm⁻¹, respectively.
-
A strong band in the fingerprint region, at approximately 1250 cm⁻¹, corresponds to the C-O stretching vibration of the ester functionality.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 98 | [M]⁺ (Molecular Ion) |
| 67 | [M - OCH₃]⁺ |
| 53 | [C₄H₅]⁺ |
| 39 | [C₃H₃]⁺ |
Interpretation:
-
The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 98, which corresponds to the molecular weight of this compound (C₅H₆O₂).
-
A significant fragment is observed at m/z 67, resulting from the loss of a methoxy radical (•OCH₃) from the molecular ion. This is a common fragmentation pathway for methyl esters.
-
Further fragmentation can lead to the formation of smaller, stable carbocations, such as the cyclopentadienyl cation fragment at m/z 53 and the cyclopropenyl cation at m/z 39.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
A sample of this compound (~10-20 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃, ~0.7 mL), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of neat this compound can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small drop of the liquid is placed directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column before entering the mass spectrometer. Electron ionization (EI) at 70 eV is commonly used to generate the molecular ion and fragment ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating profile for this compound. The characteristic signals in the ¹H and ¹³C NMR spectra, particularly the unique chemical shift of the central allenic carbon, combined with the distinctive C=C=C stretching frequency in the IR spectrum and the observed molecular ion and fragmentation pattern in the mass spectrum, allow for the unequivocal identification and characterization of this important synthetic intermediate. These data serve as an authoritative reference for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
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"Methyl buta-2,3-dienoate" reactivity with nucleophiles and electrophiles
An In-Depth Technical Guide to the Reactivity of Methyl Buta-2,3-dienoate
Abstract
This compound, an allenic ester, stands as a uniquely versatile building block in modern organic synthesis. Its structure, featuring a conjugated system of an ester and an allene, imparts a rich and tunable reactivity profile. This guide provides an in-depth exploration of its reactions with both nucleophilic and electrophilic species. We will dissect the underlying electronic principles governing its reactivity, focusing on powerful catalytic systems that invert its innate polarity (umpolung) and its participation in various pericyclic reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this powerful synthon.
Introduction: The Unique Chemical Landscape of an Allenic Ester
This compound (also known as methyl 2,3-butadienoate) is a molecule defined by the tension and interplay between its functional groups.[1][2] The allene moiety consists of two orthogonal π-systems, while the α,β-ester functionality acts as an electron-withdrawing group, polarizing the adjacent π-bond.
-
Structure: CH₂=C=CH-COOCH₃
-
Key Features:
-
Electrophilic sp-hybridized β-carbon: The central carbon of the allene is highly electrophilic, a key site for nucleophilic attack.
-
Electron-deficient π-system: The C2=C3 double bond is polarized by the ester group, making it susceptible to certain types of additions.
-
Terminal C3=C4 π-bond: This bond behaves more like a typical isolated alkene, serving as the primary site for electrophilic attack and certain cycloadditions.
-
This unique electronic arrangement allows this compound to act as a multifaceted synthon, engaging in a diverse array of transformations that are often catalyst-dependent.
Caption: Overview of the primary modes of reactivity for this compound.
Reactivity with Nucleophiles: The Power of Catalytic Umpolung
While the α,β-unsaturated system suggests a classic Michael acceptor, the true synthetic power of this compound is unlocked through nucleophilic catalysis, which inverts its inherent electrophilic nature—a concept known as umpolung.[3] Tertiary phosphines and N-Heterocyclic Carbenes (NHCs) are premier catalysts for this transformation.
Phosphine-Catalyzed Reactions
The addition of a nucleophilic phosphine catalyst to the central sp-hybridized β-carbon of the allenoate is the initiating step in a host of powerful transformations.[4] This attack generates a zwitterionic 1,3-dipole intermediate, which can be represented by two key resonance structures. This intermediate is the key player in subsequent annulations and additions.[4][5]
Caption: General mechanism for phosphine-catalyzed activation of allenoates.
A. Asymmetric γ-Addition: The most prevalent reaction pathway involves the attack of a nucleophile on the γ-carbon of the zwitterionic intermediate. This effectively constitutes a conjugate addition to the terminal double bond. A wide range of carbon, nitrogen, and oxygen nucleophiles can be employed. The development of chiral phosphine catalysts has enabled highly enantioselective versions of this reaction, providing a powerful method for constructing chiral centers at the γ-position of a carbonyl system.[6]
B. [4+2] Annulations: In certain reactions, the phosphine-allenoate adduct behaves as a 1,4-dipole synthon. When reacted with suitable dienophiles, such as 2-arylidene-1H-indene-1,3(2H)-diones, this leads to a formal [4+2] annulation, constructing highly substituted spirocyclic skeletons with excellent regio- and diastereoselectivity.[7]
C. [3+2] Cycloadditions: When the zwitterionic intermediate reacts with electron-deficient alkenes or imines, a [3+2] cycloaddition can occur.[4][5] This pathway leads to the formation of functionalized five-membered rings, such as cyclopentenes and dihydropyrroles, which are common motifs in biologically active molecules.
N-Heterocyclic Carbene (NHC) Catalyzed Reactions
Similar to phosphines, N-heterocyclic carbenes (NHCs) can act as nucleophilic catalysts. NHCs add to the allenoate to generate a different type of zwitterionic intermediate. These intermediates can then react with electrophiles, often with high regioselectivity. For instance, the NHC-catalyzed reaction of allenoates with isatins proceeds as an aldol-like reaction specifically at the γ-position, yielding trisubstituted allenes bearing an isatin moiety with high diastereoselectivity.[8] This showcases an alternative catalytic manifold for functionalizing the γ-position.
Organocuprate Additions
Organocuprates, or Gilman reagents (R₂CuLi), are soft nucleophiles known for their propensity to undergo 1,4-conjugate addition to α,β-unsaturated carbonyls.[9][10] In the context of allenic esters, the reaction is more complex than a simple 1,4-addition. Theoretical studies on the addition of organocuprates to related alkynyl carbonyl compounds suggest a mechanism involving an initial 1,2-carbocupration across one of the π-bonds.[11] For this compound, this would lead to a vinylcuprate intermediate, which upon protonolysis, yields β,γ- or α,β-unsaturated esters depending on the site of protonation. This method provides a direct route for the introduction of alkyl or aryl groups.
Reactivity with Electrophiles: Taming the Allene Core
Electrophilic attack on this compound is governed by the differing electronic nature of its two double bonds. The terminal C3=C4 double bond is more electron-rich and sterically accessible, making it the primary site of reaction for most electrophiles.[12]
Electrophilic Addition and Cyclization
The addition of electrophiles like phenylselenyl chloride (PhSeCl) proceeds with high regio- and stereoselectivity.[13] The attack occurs at the terminal (C4) carbon, leading to a carbocation at the central (C3) carbon. This intermediate is then trapped by the nucleophilic portion of the reagent or the solvent. In the presence of water, this reaction can lead to an electrophilic cyclization, forming β-organoselenium substituted butenolides.[13] The regioselectivity is driven by the formation of the more stable carbocation intermediate; attack at the C2=C3 double bond is disfavored due to the electron-withdrawing effect of the ester.[12][14]
Caption: General pathway for electrophilic addition to this compound.
Lewis Acid-Catalyzed [2+2] Cycloadditions
In the presence of a Lewis acid such as ethylaluminum dichloride (EtAlCl₂), this compound can undergo [2+2] cycloaddition reactions with alkenes.[15] This reaction occurs selectively at the terminal C3=C4 double bond of the allenoate, which acts as the two-electron component. This provides a direct and efficient route to substituted methylenecyclobutane derivatives, which are valuable synthetic intermediates.
Diels-Alder [4+2] Cycloadditions
This compound can also function as a dienophile in Diels-Alder reactions. In this role, the electron-deficient C2=C3 double bond is the reactive partner. Reaction with electron-rich dienes like cyclopentadiene proceeds at this internal double bond to yield the corresponding [4+2] cycloadduct.[16] This reactivity is complementary to the [2+2] cycloadditions, highlighting the tunable pericyclic behavior of the molecule.
Quantitative Data Summary
The efficiency of these transformations is highly dependent on the choice of catalyst, nucleophile/electrophile, and reaction conditions. Below is a summary of representative data.
| Reaction Type | Catalyst/Reagent | Partner | Product Type | Yield (%) | ee (%) | Ref. |
| γ-Addition | Chiral Phosphepine | Diallyl Malonate | γ-Adduct | 98 | 95 | [6] |
| [4+2] Annulation | PPh₃ | 2-arylidene-1,3-dione | Spirocycle | Up to 99 | N/A | [7] |
| [3+2] Cycloaddition | PPh₃ | Methyl Acrylate | Cyclopentene | Good | N/A | [4] |
| γ-Aldol Type | NHC | Isatin | γ-Functionalized Allene | 60-85 | N/A | [8] |
| [2+2] Cycloaddition | EtAlCl₂ | 2-Methyl-2-butene | Methylenecyclobutane | 65 | N/A | [16] |
| Electrophilic Add. | PhSeCl | H₂O / CH₂Cl₂ | Butenolide | Good | N/A | [13] |
Experimental Protocols
Protocol 1: Enantioselective Phosphine-Catalyzed γ-Addition of a Malonate
Adapted from G. C. Fu, et al., PNAS.[6]
-
Reagent Preparation: In a nitrogen-filled glovebox, add the chiral phosphepine catalyst (e.g., (S)-SITCP, 0.05 equiv) and 2-methoxyphenol (0.10 equiv) to a flame-dried vial.
-
Solvent and Substrates: Add anhydrous toluene (to 0.1 M). Add the γ-substituted allenoate (1.0 equiv) followed by the malonate nucleophile (e.g., diallyl malonate, 1.2 equiv).
-
Reaction: Seal the vial and stir the mixture at room temperature for 24-48 hours, monitoring by TLC or GC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantioenriched γ-addition product.
Protocol 2: Lewis Acid-Catalyzed [2+2] Cycloaddition with an Alkene
Adapted from B. B. Snider, et al., J. Org. Chem.[16]
-
Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C in an ice bath.
-
Lewis Acid: Add the alkene (e.g., 2,3-dimethyl-2-butene, 5.0 equiv) followed by the slow, dropwise addition of the Lewis acid solution (e.g., 1.0 M EtAlCl₂ in hexanes, 1.1 equiv).
-
Substrate Addition: Add a solution of this compound (1.0 equiv) in CH₂Cl₂ dropwise to the stirred mixture over 15 minutes.
-
Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quenching and Workup: Slowly quench the reaction by adding it to a vigorously stirred mixture of ether and saturated aqueous sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product via distillation or flash chromatography to yield the methylenecyclobutane.
Conclusion
This compound is a testament to the power of functional group interplay in molecular design. Its reactivity can be precisely controlled through catalysis, enabling transformations that are otherwise difficult to achieve. With nucleophiles, phosphine and NHC catalysis facilitate umpolung reactivity, opening pathways to complex γ-functionalized products and diverse heterocyclic systems. With electrophiles, the reaction selectivity is dictated by the inherent electronics of the allene, leading to stereodefined additions and pericyclic products. For the medicinal or materials chemist, a deep understanding of these reaction manifolds provides a powerful toolkit for the efficient construction of novel molecular architectures.
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An In-depth Technical Guide on the Thermal Stability and Decomposition Pathways of Methyl Buta-2,3-dienoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl buta-2,3-dienoate, an allenic ester, possesses a unique chemical structure that suggests a complex thermal decomposition profile. This technical guide provides a comprehensive analysis of the predicted thermal stability and decomposition pathways of this compound. In the absence of direct experimental studies, this document synthesizes information from related allenic and unsaturated ester chemistries to propose plausible reaction mechanisms. Key predicted pathways include pericyclic reactions, such as the retro-ene reaction, and radical chain mechanisms. This guide also outlines standard experimental methodologies for the empirical study of such compounds, offering a foundational understanding for researchers in organic synthesis, materials science, and drug development.
Introduction to this compound
This compound is an organic compound featuring both an ester functional group and a terminal allene.[1] The cumulated double bonds of the allene moiety make it a highly reactive and versatile building block in organic synthesis.[2] Allenic esters are known to participate in a variety of reactions, including nucleophilic additions, cycloadditions, and rearrangements.[2] While its synthetic utility is recognized, the thermal stability and decomposition behavior of this compound have not been extensively documented in the scientific literature. Understanding its thermal limits is crucial for its safe handling, storage, and application in processes that may involve elevated temperatures. This guide aims to bridge this knowledge gap by providing a predictive analysis based on established principles of organic reaction mechanisms.
Physicochemical Properties and Predicted Thermal Stability
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H6O2 | [1] |
| Molecular Weight | 98.10 g/mol | [1] |
| Boiling Point | 59-60 °C at 52 Torr | [2] |
| Density | 0.905 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | Colorless liquid | [3] |
| CAS Number | 18913-35-4 | [1] |
The thermal stability of an ester is influenced by its structure. While simple alkyl esters require high temperatures (often above 400 °C) to undergo pyrolysis through a concerted intramolecular elimination, the presence of the allene group in this compound is expected to lower its decomposition temperature.[4][5] The high reactivity of the allene functionality suggests that it may be susceptible to thermal rearrangements and other decomposition pathways at milder conditions than its saturated counterparts.[6]
Proposed Thermal Decomposition Pathways
Based on literature concerning the thermal behavior of allenic and unsaturated esters, several decomposition pathways can be proposed for this compound. These can be broadly categorized into pericyclic reactions and radical chain mechanisms.
Pericyclic Reactions
Pericyclic reactions are concerted processes that occur through a cyclic transition state. They are common in the thermal chemistry of unsaturated systems.
One of the most probable decomposition pathways for this compound under thermal stress, particularly in the gas phase, is a retro-ene reaction.[7][8][9] This type of reaction has been observed for other acylallene derivatives during flash vacuum thermolysis.[7] For this compound, this would involve a six-membered transition state, leading to the formation of vinylketene and formaldehyde. The calculated activation barrier for a similar retro-ene reaction eliminating formaldehyde from an allenic ester was found to be around 181 kJ/mol.[7]
Caption: Proposed retro-ene decomposition of this compound.
The allenic system is also susceptible to sigmatropic rearrangements, such as[7][10]-hydrogen shifts. If traces of impurities or surface catalysis promote isomerization to a conjugated diene ester (methyl penta-2,4-dienoate), this could open up further rearrangement and decomposition pathways. The thermal rearrangement of allenes to 1,3-dienes is a known process.[6]
Radical Chain Mechanisms
At sufficiently high temperatures, homolytic cleavage of covalent bonds will initiate free-radical chain reactions. For esters, the C-O and C-C bonds are potential points of initial cleavage.
The vapor-phase pyrolysis of methyl esters is known to produce alkenes and unsaturated esters through free-radical chain reactions.[11] For this compound, several initiation steps are plausible:
-
Initiation:
-
Cleavage of the C-O bond to form a buta-2,3-dienoyl radical and a methoxy radical.
-
Cleavage of the C-C bond adjacent to the carbonyl group.
-
-
Propagation: The initial radicals can abstract hydrogen atoms from other molecules or undergo further fragmentation (e.g., decarbonylation of the acyl radical) to produce a variety of smaller radical species and stable molecules.
-
Termination: Combination of radicals to form stable products.
This complex series of reactions would likely lead to a mixture of products, including CO, CO₂, methane, and various C2-C4 hydrocarbons.
Caption: Generalized radical chain decomposition pathway.
Experimental Methodologies for Analysis
To empirically determine the thermal stability and decomposition pathways of this compound, a combination of analytical techniques would be employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is a primary tool for determining the onset of decomposition and the overall mass loss profile. Coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) allows for the identification of evolved gases during decomposition.
Protocol for TGA-MS Analysis:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an inert TGA pan (e.g., alumina).
-
Instrumentation Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate. The transfer line to the MS is heated to prevent condensation of evolved products.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).
-
Data Acquisition: The mass loss (TGA curve) and the mass spectra of the evolved gases are recorded continuously.
-
Data Analysis: The onset of decomposition is determined from the TGA curve. The MS data is analyzed to identify the decomposition products at different temperatures.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for separating and identifying the products of thermal decomposition. A sample is rapidly heated to a high temperature (pyrolyzed), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Caption: Experimental workflow for Py-GC-MS analysis.
Conclusion
While direct experimental data on the thermal decomposition of this compound is lacking, a scientifically sound prediction of its behavior can be made based on the known reactivity of allenic and unsaturated esters. The presence of the reactive allene moiety likely lowers its thermal stability compared to saturated analogues. The most probable decomposition pathways at lower temperatures involve pericyclic reactions, particularly a retro-ene reaction to yield vinylketene and formaldehyde. At higher temperatures, complex radical chain mechanisms are expected to dominate, leading to a wide array of smaller molecular fragments. The experimental methodologies outlined in this guide, such as TGA-MS and Py-GC-MS, are essential for the empirical validation of these proposed pathways and for establishing a definitive thermal profile for this versatile chemical building block.
References
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Bibas, H., Koch, R., & Wentrup, C. (1998). Retro-Ene Reactions in Acylallene Derivatives. The Journal of Organic Chemistry, 63(8), 2619–2626. [Link]
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Lam, L. K. M. (1967). Pyrolytic Decomposition of Allylic Esters. McMaster University. [Link]
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Brown, D. W., et al. (2012). Controlling, understanding, and redirecting the thermal rearrangement of 3,3-dicyano-1,5-enynes. Journal of the American Chemical Society, 134(22), 9266–9269. [Link]
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Fan, T. Y., & Servis, K. L. (1970). Vapor Phase Pyrolysis Gas Chromatography of Methyl Esters. Journal of Chromatographic Science, 8(11), 667-669. [Link]
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Trahanovsky, W. S., & Park, M.-G. (1974). Formation of .alpha.,.beta.-unsaturated ketones from the gas-phase pyrolysis of .alpha.-substituted propargyl esters. Journal of the American Chemical Society, 96(24), 7656-7657. [Link]
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Crabb, T. A., & Jones, E. R. H. (1970). A General Synthesis of P-Allenic Esters from Prop-2 -ynyl Alcohols. Chemical Communications, (21), 1412. [Link]
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Decomposition and hydrocarbon growth processes for esters in non-premixed flames. (2006). The Journal of Physical Chemistry A, 110(21), 6643-8. [Link]
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McMahon, R. J. (2003). The Rearrangement of Alkylallenes to 1,3-Dienes. Molecules, 8(1), 1-1. [Link]
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Dubac, J., & Laporterie, A. (1989). Ene and retro-ene reactions in group 14 organometallic chemistry. Chemical Reviews, 89(7), 1547-1560. [Link]
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Wikipedia. (2023, March 21). Ester pyrolysis. [Link]
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Alexander, R., et al. (1992). -(a) Alkyl esters thermally decompose into an alkene and a carboxylic... [Diagram]. ResearchGate. [Link]
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A Technical Guide to the Solubility of Methyl Buta-2,3-dienoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl buta-2,3-dienoate, an allenic ester, is a valuable building block in organic synthesis due to its unique reactivity. Understanding its solubility in various organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development. This guide provides a comprehensive overview of the predicted solubility of this compound, grounded in the principles of intermolecular forces, and offers a detailed experimental protocol for its quantitative determination.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C5H6O2 | [1] |
| Molecular Weight | 98.10 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Density | 0.905 g/cm³ | [3] |
| Boiling Point | 111.3 °C at 760 mmHg | [3] |
| Melting Point | 115 °C (for a specified solvate) | [3][4] |
Predicted Solubility Profile
The principle of "like dissolves like" is a cornerstone of predicting solubility.[5] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. This compound possesses a polar ester functional group, but also a significant nonpolar hydrocarbon backbone.
Polarity and Hydrogen Bonding: Ester molecules are polar; however, they lack a hydrogen atom attached directly to an oxygen atom, rendering them incapable of donating hydrogen bonds to each other.[6][7] They can, however, act as hydrogen bond acceptors from protic solvents. Esters with a lower molecular weight, typically those with three to five carbon atoms, exhibit some solubility in water.[6][7] As the carbon chain length increases, the nonpolar character of the molecule dominates, leading to decreased water solubility.[8]
Based on its structure, this compound is expected to exhibit the following solubility characteristics:
-
High Solubility in polar aprotic solvents such as acetone , ethyl acetate , and dichloromethane . The dipole-dipole interactions between the ester and these solvents will facilitate dissolution.
-
High Solubility in polar protic solvents like ethanol and methanol , where the solvent can act as a hydrogen bond donor to the ester's oxygen atoms.
-
Moderate to High Solubility in less polar solvents such as diethyl ether and chloroform .
-
Low Solubility in nonpolar solvents like hexane and toluene , as the polar ester group will hinder dissolution in a purely nonpolar environment.
-
Slight Solubility in water , owing to its ability to accept hydrogen bonds from water molecules.
The following table summarizes the predicted solubility of this compound in a range of common organic solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Slight | Can accept hydrogen bonds, but the hydrocarbon portion is significant. |
| Methanol | Polar Protic | Very Soluble | Strong hydrogen bonding and dipole-dipole interactions. |
| Ethanol | Polar Protic | Very Soluble | Strong hydrogen bonding and dipole-dipole interactions. |
| Acetone | Polar Aprotic | Very Soluble | Strong dipole-dipole interactions. |
| Ethyl Acetate | Polar Aprotic | Very Soluble | "Like dissolves like," strong dipole-dipole interactions. |
| Dichloromethane | Polar Aprotic | Very Soluble | Favorable dipole-dipole interactions. |
| Chloroform | Polar Aprotic | Soluble | Favorable dipole-dipole interactions. |
| Diethyl Ether | Slightly Polar | Soluble | Weaker dipole-dipole interactions. |
| Toluene | Nonpolar | Sparingly Soluble | Mismatch in polarity. |
| Hexane | Nonpolar | Insoluble | Significant mismatch in polarity. |
Experimental Determination of Solubility
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Constant temperature bath or shaker
-
Centrifuge
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
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An In-depth Technical Guide to the Health and Safety Handling of Methyl buta-2,3-dienoate
This guide provides a comprehensive overview of the essential health and safety precautions for handling Methyl buta-2,3-dienoate (CAS No. 18913-35-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of experimental work. The information herein is a consolidation of available data and extrapolations from structurally similar compounds, emphasizing a cautious and proactive approach to safety.
Understanding the Compound: Physicochemical and Hazardous Properties
This compound is a colorless liquid with the molecular formula C₅H₆O₂ and a molecular weight of 98.10 g/mol .[1] Its structure, featuring a reactive allene functional group conjugated with a methyl ester, dictates its chemical reactivity and potential hazards. While comprehensive toxicological data for this specific compound is limited, available information and data from analogous compounds indicate that it should be handled with care.
Table 1: Physicochemical and General Safety Information
| Property | Value | Source |
| CAS Number | 18913-35-4 | [2][3][4] |
| Molecular Formula | C₅H₆O₂ | [2] |
| Molecular Weight | 98.10 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 59-60 °C @ 52 Torr | [5] |
| Flash Point | 34.6 °C (Predicted) | [2] |
| Hazard Codes | Xn (Harmful) | [2][6] |
Based on available data, this compound is classified with the following GHS hazard statements:[6]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Due to its predicted flash point, it should also be treated as a flammable liquid.
Risk Assessment and Mitigation Workflow
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages of a comprehensive safety protocol, from preparation to disposal.
Caption: Logical flow for safe handling of this compound.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are non-negotiable when handling this compound. The following table provides specific recommendations.
Table 2: Personal Protective Equipment (PPE) Requirements
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face | Chemical Safety Goggles | Must conform to EN 166 (EU) or NIOSH (US) standards to prevent eye contact with splashes. A face shield is recommended for larger quantities. |
| Hand | Chemical-Resistant Gloves | Butyl rubber gloves are recommended for handling esters.[7][8] Nitrile gloves may offer limited protection and should be avoided for prolonged contact.[9] Always inspect gloves for integrity before use and dispose of them properly after handling. |
| Body | Laboratory Coat or Flame-Resistant Clothing | A standard laboratory coat provides minimum protection. For larger volumes or increased splash risk, flame-retardant and chemically impervious clothing is advised. |
| Respiratory | Respirator (if necessary) | Use in a well-ventilated area, preferably a chemical fume hood, to avoid vapor inhalation. If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols is essential for mitigating the risks associated with this compound.
Handling Protocol
-
Ventilation: All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ignition Sources: As a flammable liquid, all potential ignition sources (open flames, hot surfaces, sparks) must be eliminated from the work area.[9]
-
Static Discharge: Use non-sparking tools and ensure that all containers and receiving equipment are properly grounded and bonded to prevent static discharge.[9]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage Protocol
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
The recommended storage temperature is refrigerated (2-8°C).[2][3]
-
Store separately from incompatible materials.
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
A spill of this compound requires a prompt and coordinated response to prevent further hazards.
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The Synthetic Versatility of Methyl Buta-2,3-dienoate: A Technical Guide for the Modern Chemist
Introduction: The Allure of the Allene in Organic Synthesis
Methyl buta-2,3-dienoate, a seemingly simple four-carbon ester, is a powerhouse of reactivity in the hands of a synthetic chemist. Its allenic functionality, characterized by two cumulative double bonds, imparts a unique electronic and steric profile, making it a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthetic applications of this compound, offering insights into the mechanistic underpinnings of its reactivity and practical guidance for its use in the laboratory. We will delve into the rich chemistry of this reagent, from its participation in elegant cycloaddition reactions to its role in transition-metal catalyzed transformations and the synthesis of valuable heterocyclic scaffolds.
The Heart of the Matter: Understanding the Reactivity of this compound
The synthetic utility of this compound stems from its ability to act as a precursor to a variety of reactive intermediates. The central carbon of the allene is sp-hybridized, while the terminal carbons are sp2-hybridized, leading to a linear geometry and a high degree of unsaturation. This unique arrangement allows for a diverse range of transformations, including:
-
Cycloaddition Reactions: The π-systems of the allene can participate in various pericyclic reactions, including [2+2], [3+2], and [4+2] cycloadditions, providing access to a wide array of carbocyclic and heterocyclic frameworks.
-
Conjugate Addition: The electron-withdrawing nature of the ester group polarizes the allenic system, making the γ-carbon susceptible to nucleophilic attack in a Michael-type addition.
-
Transition-Metal Catalysis: The double bonds of this compound can coordinate to transition metals, enabling a host of catalytic transformations, including cross-coupling and carbocyclization reactions.
This guide will explore each of these reaction classes in detail, providing mechanistic insights and practical experimental protocols.
I. Cycloaddition Reactions: Building Rings with Precision
Cycloaddition reactions are a cornerstone of organic synthesis, allowing for the rapid construction of cyclic molecules with high stereocontrol. This compound is a particularly adept partner in these transformations, offering multiple modes of reactivity that can be tuned by the choice of catalyst and reaction conditions.
[2+2] Cycloadditions: Forging Four-Membered Rings
Lewis acid-catalyzed [2+2] cycloadditions of this compound with alkenes provide a direct route to functionalized cyclobutanes. The Lewis acid activates the allenoate by coordinating to the carbonyl oxygen, increasing its electrophilicity and facilitating the cycloaddition.
Mechanism of Lewis Acid-Catalyzed [2+2] Cycloaddition:
The reaction is believed to proceed through a concerted, asynchronous transition state. The Lewis acid (e.g., EtAlCl₂) coordinates to the carbonyl oxygen of the this compound, lowering the LUMO of the allene and making it more susceptible to nucleophilic attack by the alkene.
Mechanism of Lewis Acid-Catalyzed [2+2] Cycloaddition.
Experimental Protocol: Lewis Acid-Catalyzed [2+2] Cycloaddition of this compound with an Alkene
-
Materials: this compound, alkene, Lewis acid (e.g., ethylaluminum dichloride solution in hexanes), anhydrous dichloromethane (DCM), anhydrous sodium sulfate, silica gel for column chromatography.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the alkene and anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Slowly add the Lewis acid solution dropwise to the stirred solution of the alkene.
-
Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane adduct.
-
[3+2] Cycloadditions: Crafting Five-Membered Rings
Phosphine-catalyzed [3+2] cycloaddition reactions of this compound with electron-deficient olefins or imines are a powerful tool for the synthesis of highly functionalized cyclopentenes and pyrrolidines. This reaction proceeds through a zwitterionic intermediate generated from the addition of the phosphine to the allenoate.
Mechanism of Phosphine-Catalyzed [3+2] Cycloaddition:
The reaction is initiated by the nucleophilic attack of the phosphine on the central carbon of the allenoate, generating a zwitterionic intermediate. This intermediate then acts as a three-carbon synthon and reacts with the electron-deficient partner in a stepwise manner to form the five-membered ring.
Mechanism of Phosphine-Catalyzed [3+2] Cycloaddition.
Table 1: Representative Examples of Phosphine-Catalyzed [3+2] Cycloadditions
| Entry | Olefin/Imine | Catalyst | Product | Yield (%) | Ref. |
| 1 | N-Tosylbenzaldimine | PPh₃ | Substituted Pyrroline | 85 | [1]([Link]) |
| 2 | Ethyl 2-cyanoacrylate | PBu₃ | Functionalized Cyclopentene | 92 | [1]([Link]) |
| 3 | Maleimide | PPh₃ | Bicyclic Adduct | 95 | [1]([Link]) |
Experimental Protocol: Phosphine-Catalyzed [3+2] Cycloaddition of this compound with an Electron-Deficient Olefin
-
Materials: this compound, electron-deficient olefin, phosphine catalyst (e.g., triphenylphosphine), anhydrous solvent (e.g., toluene or DCM), silica gel for column chromatography.
-
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the electron-deficient olefin and the phosphine catalyst.
-
Dissolve the solids in the anhydrous solvent.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired five-membered ring product.
-
[4+2] Cycloadditions: Accessing Six-Membered Rings
DABCO (1,4-diazabicyclo[2.2.2]octane) can catalyze the [4+2] cycloaddition of this compound with suitable dienophiles, such as electron-deficient enones. In this transformation, the allenoate acts as a four-carbon component, leading to the formation of dihydropyran derivatives.
Mechanism of DABCO-Catalyzed [4+2] Cycloaddition:
DABCO acts as a nucleophilic catalyst, adding to the γ-carbon of the allenoate to form a zwitterionic intermediate. This intermediate then undergoes a formal [4+2] cycloaddition with the enone.
Mechanism of DABCO-Catalyzed [4+2] Cycloaddition.
II. Conjugate Addition Reactions: The Michael Addition and Beyond
The electron-withdrawing ester group of this compound activates the allenic system for conjugate addition (Michael addition) of nucleophiles to the γ-carbon. This reaction provides a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds, leading to a variety of functionalized products.
A wide range of nucleophiles can participate in this reaction, including stabilized carbanions (e.g., from malonates), organocuprates, amines, and thiols. The choice of nucleophile and reaction conditions can influence the stereochemical outcome of the addition.
III. Transition-Metal Catalyzed Transformations: Expanding the Synthetic Toolbox
The π-systems of this compound readily engage with transition metals, opening up a vast landscape of catalytic transformations. Palladium-catalyzed reactions have been particularly well-explored, enabling the construction of complex carbocyclic and heterocyclic frameworks.
Palladium-Catalyzed Reactions
Palladium catalysts can mediate a variety of reactions involving this compound, including cross-coupling, carbocyclization, and allylic alkylation reactions. These transformations often proceed with high levels of regio- and stereoselectivity. For example, palladium-catalyzed reactions of allene-substituted allylic carboxylates can lead to the formation of bicyclic systems through a stereospecific carbocyclization process.[1]
Experimental Protocol: Palladium-Catalyzed Carbocyclization of an Allenic Allylic Carboxylate
-
Materials: Allenic allylic carboxylate substrate, palladium catalyst (e.g., Pd(dba)₂), solvent (e.g., toluene), silica gel for column chromatography.
-
Procedure:
-
To a reaction vessel, add the allenic allylic carboxylate substrate and the palladium catalyst.
-
Add the solvent and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclic product.
-
IV. Synthesis of Heterocycles: A Gateway to Bioactive Molecules
This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, which are prevalent motifs in pharmaceuticals and natural products.
Synthesis of Pyrazoles
Functionalized pyrazoles can be synthesized through the reaction of this compound with dialkyl azodicarboxylates in the presence of triphenylphosphine.[2] This reaction proceeds through a zwitterionic intermediate and a subsequent ring-closing process.
Synthesis of Furans
While direct routes from this compound are less common, its derivatives can be employed in the synthesis of furans. For instance, the corresponding allenic ketones can undergo cycloisomerization to furans under gold catalysis.
Conclusion: A Versatile Reagent for Modern Organic Synthesis
This compound has emerged as a remarkably versatile and powerful building block in organic synthesis. Its unique electronic and structural features allow for a diverse array of transformations, providing efficient access to a wide range of carbocyclic and heterocyclic structures. The ability to control the reaction pathways through the judicious choice of catalysts and reaction conditions makes it an invaluable tool for the construction of complex molecular targets. As our understanding of its reactivity continues to grow, we can anticipate even more innovative and powerful applications of this remarkable reagent in the years to come.
References
-
Srivastava, N., & Das, P. (2004). Novel Synthesis of Highly Functionalized Pyrazolines and Pyrazoles by Triphenylphosphine-Mediated Reaction of Dialkyl Azodicarboxylate with Allenic Esters. Organic Letters, 6(15), 2575–2577. [Link]
-
Löfstedt, J., Franzén, J., & Bäckvall, J.-E. (2003). Stereoselective palladium-catalyzed carbocyclization of allenic allylic carboxylates. Journal of the American Chemical Society, 125(46), 14140–14148. [Link]
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Methodological & Application
Application Notes & Protocols: Methyl Buta-2,3-dienoate in Diels-Alder [4+2] Cycloaddition Reactions
Abstract
This guide provides a comprehensive technical overview of the application of methyl buta-2,3-dienoate as a versatile dienophile in Diels-Alder [4+2] cycloaddition reactions. We delve into the mechanistic underpinnings governed by Frontier Molecular Orbital (FMO) theory, explore the profound impact of Lewis acid catalysis on reaction kinetics and selectivity, and present detailed, field-proven protocols for both thermal and catalyzed transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of allenoates for the efficient construction of complex six-membered ring systems.
Mechanistic Insights and Theoretical Framework
The Diels-Alder reaction, a cornerstone of modern organic synthesis, is a concerted [4+2] cycloaddition that forms a cyclohexene ring from a conjugated diene and a dienophile.[1][2] The reaction's efficiency and selectivity are dictated by the electronic properties of the reactants, a principle effectively explained by Frontier Molecular Orbital (FMO) theory.[3][4]
1.1. This compound: An Activated Allene Dienophile
This compound is a potent dienophile due to the presence of the electron-withdrawing methyl ester group conjugated to one of the double bonds of the allene system. This conjugation significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[5] In a normal-demand Diels-Alder reaction, the primary interaction is between the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene and the LUMO of the electron-poor dienophile.[5] The smaller the energy gap between these orbitals, the faster the reaction proceeds.
The allene moiety presents two potential π-bonds for cycloaddition. The reaction typically involves the C2-C3 double bond, which is activated by the adjacent ester group. The resulting cycloadduct contains an exocyclic double bond, a versatile functional handle for further synthetic transformations.
1.2. Regio- and Stereoselectivity
Predicting the outcome of a Diels-Alder reaction requires an understanding of the factors controlling its selectivity.
-
Regioselectivity: When an unsymmetrical diene reacts with this compound, the regioselectivity is governed by the orbital coefficients of the interacting FMOs. The reaction proceeds to match the atoms with the largest HOMO and LUMO coefficients.[6][7] For instance, in the reaction with a 1-substituted diene (with an electron-donating group), the largest HOMO coefficient is at C4, while the largest LUMO coefficient on the activated dienophile is at C2 (β-carbon to the ester). This leads to the preferential formation of the "ortho" adduct.[1]
-
Stereoselectivity (Endo/Exo): The stereochemical approach of the dienophile to the diene is critical, especially with cyclic dienes. The endo product is often kinetically favored due to "secondary orbital interactions."[6][8] This refers to a stabilizing interaction between the p-orbitals of the activating group (the carbonyl system of the ester) and the developing π-system in the diene at the transition state. This favorable overlap is only possible in the endo approach.
Accelerating the Reaction: The Role of Lewis Acid Catalysis
While thermal Diels-Alder reactions are effective, they often require high temperatures and long reaction times. Lewis acid catalysis is a powerful strategy to dramatically accelerate these cycloadditions and often enhance their selectivity, even at sub-ambient temperatures.[9]
2.1. Mechanism of Catalysis
Lewis acids, such as aluminum trichloride (AlCl₃), boron trifluoride (BF₃), or calcium triflate (Ca(OTf)₂), coordinate to the carbonyl oxygen of the ester group on this compound.[9][10] This coordination has two primary effects:
-
LUMO Energy Reduction: By withdrawing electron density from the carbonyl group, the Lewis acid makes the dienophile significantly more electrophilic. This drastically lowers the energy of the dienophile's LUMO, reducing the HOMO-LUMO energy gap and accelerating the reaction rate.[11]
-
Enhanced Selectivity: The increased polarity and altered orbital coefficients in the Lewis acid-complexed transition state often lead to higher regio- and stereoselectivity compared to the uncatalyzed thermal reaction.[11] Recent studies also suggest that Lewis acids accelerate the reaction by diminishing the Pauli repulsion between the π-electron systems of the reactants.[12]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Lewis acids are corrosive and moisture-sensitive.
Protocol 1: General Procedure for Thermal [4+2] Cycloaddition
This protocol provides a baseline for conducting the reaction without a catalyst. It is best suited for reactive dienes.
Materials:
-
Diene (e.g., cyclopentadiene, freshly cracked), 1.2 equivalents
-
This compound, 1.0 equivalent
-
Toluene or xylene (high-boiling, anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the solvent (to achieve a ~0.5 M concentration).
-
Addition of Diene: Add the diene (1.2 eq) to the stirring solution. If the diene is volatile, add it via syringe.
-
Heating: Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent and diene reactivity).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the limiting reagent (this compound) indicates completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired cycloadduct.
Protocol 2: Lewis Acid-Catalyzed [4+2] Cycloaddition
This protocol details the use of a Lewis acid to promote the reaction under milder conditions, which is often necessary for less reactive dienes.
Materials:
-
Diene, 1.1 equivalents
-
This compound, 1.0 equivalent
-
Lewis Acid (e.g., AlCl₃ or Ca(OTf)₂), 10-20 mol%[9]
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, inert atmosphere setup, syringes
-
Quenching solution (e.g., saturated aq. NaHCO₃ or 10% aq. citric acid[9])
Procedure:
-
Reaction Setup: To a rigorously flame-dried, multi-neck flask under a positive pressure of N₂ or Ar, add anhydrous DCM. Cool the flask to the desired reaction temperature (e.g., -78 °C to 0 °C) using an appropriate cooling bath.
-
Addition of Dienophile and Catalyst: Add this compound (1.0 eq) to the cold solvent. In a separate glovebox or under a strong inert gas flow, weigh the Lewis acid (0.1-0.2 eq) and add it portion-wise to the stirring solution. Allow the mixture to stir for 15-20 minutes to ensure complexation.
-
Addition of Diene: Slowly add the diene (1.1 eq) dropwise via syringe over 10-15 minutes to maintain the reaction temperature.
-
Monitoring: Monitor the reaction by TLC. These reactions are often significantly faster than their thermal counterparts.
-
Quenching: Upon completion, quench the reaction at low temperature by slowly adding the appropriate quenching solution (e.g., cold aqueous citric acid[9]). Caution: Quenching Lewis acids can be highly exothermic.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary and Troubleshooting
Table 1: Representative Reaction Conditions
| Reaction Type | Diene | Dienophile | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Thermal | Cyclopentadiene | Methyl Acrylate | None | 25 | 6 | ~75% | [13] |
| Catalyzed | Isoprene | Methyl Acrylate | AlCl₃ (10) | 0 | 1 | >90% | [12] |
| Catalyzed | Anthracene | Maleic Anhydride | Ca(OTf)₂ (10) | 0 | 4 | 92% | [9] |
| Catalyzed | Various | Various | Bu₃P | RT | 1-12 | 70-95% | [14] |
Note: Data for methyl acrylate and other dienophiles are used for illustrative comparison of conditions. Specific yields for this compound will vary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficiently reactive diene/dienophile; reaction temperature too low (thermal); catalyst inactive. | For thermal reactions, increase temperature or use a higher-boiling solvent. For catalyzed reactions, ensure anhydrous conditions, use a fresh/active catalyst, or consider a stronger Lewis acid. |
| Low Yield | Competing side reactions (polymerization, [2+2] cycloaddition); product degradation during workup or purification. | Use a slight excess of the more stable reactant. For catalyzed reactions, maintain low temperatures. Ensure quenching is done carefully. Minimize exposure of the product to silica gel if it is acid-sensitive. |
| Poor Selectivity | Reaction run at too high a temperature (erodes kinetic control); weak secondary orbital interactions. | Use a Lewis acid catalyst to enhance selectivity at lower temperatures. Screen different solvents as they can influence the transition state geometry. |
| Formation of Tar/Polymer | Lewis acid is too harsh; diene or allene is prone to polymerization. | Use a milder Lewis acid (e.g., ZnCl₂, Sc(OTf)₃, Ca(OTf)₂). Add the limiting reagent slowly to the reaction mixture to keep its instantaneous concentration low. |
References
-
Singleton, D. A., et al. (2003). Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (2023). Diels–Alder reaction. Wikipedia, the free encyclopedia. Available at: [Link]
-
Ríos-Gutiérrez, M., et al. (2019). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI. Available at: [Link]
-
Wang, T., et al. (2015). DABCO and Bu3P catalyzed [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones and ethyl 2,3-butadienoate. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kar, A., et al. (2016). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences. Available at: [Link]
-
LibreTexts Chemistry. (2023). 13.4: Diels-Alder Regio- and Stereoselectivity. Available at: [Link]
-
University of Regensburg. A Diels Alder reaction. Available at: [Link]
-
Fung, S. K. M. (2001). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). University of Saskatchewan Library. Available at: [Link]
-
Organic Chemistry Portal. Diels-Alder Reaction. Available at: [Link]
-
Gleiter, R., & Bohn, M. C. (1996). Regio- and stereoselectivity in Diels-Alder reactions. Theoretical considerations. Pure and Applied Chemistry. Available at: [Link]
-
ChemTube3D. Regioselectivity in Diels-Alder reactions. Available at: [Link]
-
Sakata, K., & Fujimoto, H. (2016). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistrySelect. Available at: [Link]
-
Wolters, L. P., et al. (2019). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition. Available at: [Link]
-
Snider, B. B., & Spindell, D. K. (1980). Lewis acid catalyzed [2 + 2] cycloaddition of methyl 2,3-butadienoate to alkenes. The Journal of Organic Chemistry. Available at: [Link]
-
Kerton, F. M. (2017). On the Question of Stepwise [4+2] Cycloaddition Reactions and Their Stereochemical Aspects. MDPI. Available at: [Link]
-
BYJU'S. (2023). Diels-Alder Reaction Mechanism. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Diels Alder Reaction. YouTube. Available at: [Link]
-
Georgy, M., et al. (2005). Phosphine-catalysed cycloaddition of buta-2,3-dienoates and but-2-ynoates tofullerene. Chemical Communications. Available at: [Link]
-
LibreTexts Chemistry. (2020). 16.6: The Diels-Alder (4 + 2) Cycloaddition Reaction. Available at: [Link]
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Application Notes and Protocols: Lewis Acid Catalysis for Methyl Buta-2,3-dienoate Cycloadditions
Introduction: The Unique Reactivity of Allenes in Cycloaddition Chemistry
Allenes, hydrocarbons containing two cumulative carbon-carbon double bonds, represent a unique class of substrates in organic synthesis. Their inherent strain and orthogonal π-systems impart high reactivity, making them valuable partners in a variety of transformations.[1][2] Methyl buta-2,3-dienoate, an electron-deficient allene, is a particularly versatile building block for the construction of complex cyclic systems through cycloaddition reactions.[3] The presence of the electron-withdrawing ester group activates the allene for nucleophilic attack and allows for modulation of its reactivity through the use of Lewis acids.
Lewis acid catalysis plays a pivotal role in activating this compound towards cycloaddition partners, enhancing reaction rates, and controlling stereoselectivity.[4][5] By coordinating to the carbonyl oxygen of the ester, the Lewis acid lowers the energy of the allene's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction with a diene, alkene, or other reaction partner.[6] This guide provides an in-depth overview of Lewis acid-catalyzed cycloadditions of this compound, focusing on [4+2] and [2+2] annulations, and offers detailed protocols for their practical implementation.
[4+2] Cycloadditions (Diels-Alder Reactions)
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. In the context of this compound, the internal double bond of the allene typically serves as the dienophile. Lewis acid catalysis is often crucial for achieving high yields and selectivities, particularly with less reactive dienes.
Mechanistic Considerations
The Lewis acid (LA) coordinates to the carbonyl oxygen of the this compound, increasing the electrophilicity of the C2-C3 double bond. This activation facilitates the concerted [π4s + π2s] cycloaddition with a suitable diene. The stereochemical outcome of the reaction (endo/exo selectivity) can be influenced by the steric bulk of the Lewis acid and the substituents on the diene.[7][8] For instance, bulky Lewis acids can favor the formation of the exo product due to steric hindrance in the endo transition state.[8]
Diagram: Mechanism of Lewis Acid-Catalyzed [4+2] Cycloaddition
Caption: Lewis acid activation of this compound followed by [4+2] cycloaddition.
Protocol: EtAlCl₂-Catalyzed Diels-Alder Reaction with Cyclopentadiene
This protocol describes the ethylaluminum dichloride (EtAlCl₂) catalyzed Diels-Alder reaction between this compound and cyclopentadiene, a classic example demonstrating the power of Lewis acid catalysis in allene cycloadditions.[4][9]
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked)
-
Ethylaluminum dichloride (EtAlCl₂) solution (e.g., 1.0 M in hexanes)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM) under a positive pressure of nitrogen. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Reactants: To the cooled DCM, add freshly cracked cyclopentadiene (typically 2-3 equivalents). Then, slowly add this compound (1.0 equivalent).
-
Lewis Acid Addition: While maintaining the temperature at -78 °C, add the ethylaluminum dichloride solution dropwise via syringe over 10-15 minutes. A color change may be observed upon addition.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution while the flask is still in the cold bath. Caution: Quenching is exothermic and may cause vigorous gas evolution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add more DCM if necessary. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cycloadduct.
Performance Data
The use of Lewis acids can dramatically improve both the yield and the endo/exo selectivity of the Diels-Alder reaction of allenoates.
| Diene | Lewis Acid | Temp (°C) | Yield (%) | endo:exo Ratio | Reference |
| Cyclopentadiene | EtAlCl₂ | -78 | High | High endo | [4][9] |
| Cyclopentadiene | Eu(fod)₃ | RT | Good | High exo | [4][9] |
| Acyclic 1,3-dienes | AlCl₃ | -20 to RT | Moderate-Good | Varies | [7] |
[2+2] Cycloadditions
Lewis acid-promoted [2+2] cycloadditions of this compound with alkenes provide a direct route to functionalized cyclobutanes, which are valuable intermediates in natural product synthesis.[10][11] These reactions often proceed through a concerted, yet asynchronous, mechanism.[10]
Mechanistic Considerations
Similar to the [4+2] cycloaddition, the Lewis acid activates the allenoate. The reaction with an alkene can proceed through a [π2s + π2a] cycloaddition, which is thermally allowed but often requires Lewis acid catalysis to proceed at reasonable rates and with high stereospecificity.[12] The stereochemical information from the alkene is often transferred to the cyclobutane product. Chiral Lewis acids have been employed to achieve enantioselective [2+2] cycloadditions.[3][13]
Diagram: Proposed Mechanism for Lewis Acid-Catalyzed [2+2] Cycloaddition
Caption: Lewis acid-promoted [2+2] cycloaddition of this compound with an alkene.
Protocol: General Procedure for EtAlCl₂-Catalyzed [2+2] Cycloaddition with Alkenes
This general protocol, adapted from the work of Snider and Spindell, outlines the [2+2] cycloaddition of this compound with various alkenes.[12]
Materials:
-
This compound[14]
-
Alkene (e.g., 2,3-dimethyl-2-butene, 1-methylcyclohexene)
-
Ethylaluminum dichloride (EtAlCl₂) solution (e.g., 1.0 M in hexanes)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the alkene (2-5 equivalents) and this compound (1.0 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Lewis Acid Addition: Add the EtAlCl₂ solution (typically 0.5-1.0 equivalents) dropwise to the stirred solution over 10-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 1 hour), and then let it warm to room temperature and stir for an additional period (e.g., 23 hours). The optimal time and temperature may vary depending on the alkene.
-
Monitoring: Monitor the reaction by TLC or GC to determine completion.
-
Quenching and Workup: Cool the reaction mixture back to 0 °C and slowly quench with water. Separate the layers and extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude oil by flash chromatography on silica gel to yield the methyl cyclobutylideneacetate product.
Performance Data for [2+2] Cycloadditions
The EtAlCl₂-catalyzed reaction is effective for a range of electron-rich alkenes.[12]
| Alkene | Yield (%) | Product (E/Z ratio) | Reference |
| 2,3-Dimethyl-2-butene | 85 | Methyl (2,2,3,3-tetramethylcyclobutylidene)acetate | [12] |
| 2-Methyl-2-butene | 72 | Methyl (2,2,3-trimethylcyclobutylidene)acetate | [12] |
| 1-Methylcyclohexene | 75 | Methyl (2-methylspiro[3.5]non-1-ylidene)acetate | [12] |
| Methylenecyclohexane | 64 | Methyl (spiro[3.5]non-1-ylidene)acetate | [12] |
Conclusion and Future Outlook
Lewis acid catalysis provides a powerful and versatile platform for harnessing the synthetic potential of this compound in cycloaddition reactions. By tuning the Lewis acid and reaction conditions, chemists can effectively control the reaction pathway, leading to the efficient construction of diverse six- and four-membered carbocyclic frameworks. The development of new chiral Lewis acids continues to be an active area of research, promising to further expand the scope of asymmetric cycloadditions involving allenes and enabling the synthesis of complex, enantioenriched molecules for applications in drug discovery and materials science.[3][13]
References
-
Alcaide, B., & Almendros, P. (2014). [4+2] and [4+3] catalytic cycloadditions of allenes. Chemical Society Reviews, 43(9), 2880-2891. [Link]
-
López-Rentería, F., Malpartida, A., & Alexanian, E. J. (2016). Allenes, versatile unsaturated motifs in transition-metal-catalysed [2+2+2] cycloaddition reactions. Chemical Society Reviews, 45(4), 948-960. [Link]
-
Hassan, Z., & Modak, B. (2023). Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. Molecules, 28(2), 704. [Link]
-
Hassan, Z., & Modak, B. (2023). Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. Molecules, 28(2), 704. [Link]
-
Bach, T., & Bergmann, H. (2001). Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes. Organic & Biomolecular Chemistry, (1), 137-143. [Link]
-
Hassan, Z., & Modak, B. (2023). Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. Molecules, 28(2), 704. [Link]
-
Bach, T., & Bergmann, H. (2001). Diastereoselective, Lewis acid-mediated Diels-Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes. ResearchGate. [Link]
-
Scheuermann, M. L., & Sarpong, R. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 56(16), 2189–2203. [Link]
-
Scheuermann, M. L., & Sarpong, R. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. ResearchGate. [Link]
-
Solà, M., & Bickelhaupt, F. M. (2018). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers, 5(4), 654-662. [Link]
-
Scheuermann, M. L., & Sarpong, R. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 56(16), 2189–2203. [Link]
-
Solà, M., & Bickelhaupt, F. M. (2018). Effect of Lewis acid bulkiness on the stereoselectivity of Diels-Alder reactions between acyclic dienes and α,β–enals. ResearchGate. [Link]
-
Snider, B. B., & Spindell, D. K. (1980). Lewis acid catalyzed [2 + 2] cycloaddition of methyl 2,3-butadienoate to alkenes. The Journal of Organic Chemistry, 45(24), 5017-5020. [Link]
-
Conner, E. S., & Lectka, T. (2018). Allenoates in Enantioselective [2+2] Cycloadditions: From a Mechanistic Curiosity to a Stereospecific Transformation. Journal of the American Chemical Society, 140(46), 15835–15845. [Link]
-
Snider, B. B., & Spindell, D. K. (1980). Lewis acid catalyzed [2 + 2] cycloaddition of methyl 2,3-butadienoate to alkenes. The Journal of Organic Chemistry, 45(24), 5017-5020. [Link]
-
Domingo, L. R. (2021). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Frontiers in Chemistry, 9, 721820. [Link]
-
Tong, X., & co-worker. (2018). Phosphine-Catalyzed Addition/Cycloaddition Domino Reactions of β′-Acetoxy Allenoate: Highly Stereoselective Access to 2-Oxabicyclo[3.3.1]nonane and Cyclopenta[a]pyrrolizine. Journal of the American Chemical Society, 140(35), 11144–11151. [Link]
-
Hassan, Z., & Modak, B. (2023). Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. PMC - PubMed Central. [Link]
-
Alcaide, B., & Almendros, P. (2014). [4+2] and [4+3] catalytic cycloadditions of allenes. Chemical Society Reviews, 43(9), 2880-2891. [Link]
-
The Organic Chemist. (2016). LEWIS ACID CATALYSIS IN [4+2] CYCLOADDITION. YouTube. [Link]
-
Scheuermann, M. L., & Sarpong, R. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 93, 401-412. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
Sources
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Application Notes & Protocols: Methyl Buta-2,3-dienoate as a Versatile Dienophile in Diels-Alder Cycloadditions with Substituted Dienes
Abstract
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for the construction of six-membered rings through a [4+2] cycloaddition process.[1] While traditional dienophiles are typically activated alkenes or alkynes, allenic systems such as methyl buta-2,3-dienoate offer a unique and highly valuable entry point to complex cyclohexene derivatives featuring an exocyclic double bond. This structural motif is a versatile synthetic handle for further molecular elaboration. This document provides an in-depth guide for researchers and drug development professionals on the mechanistic considerations and practical application of this compound as a dienophile in reactions with substituted dienes. We present detailed, validated protocols, safety information, and characterization guidelines to ensure reproducible and reliable synthetic outcomes.
Mechanistic & Scientific Rationale
The utility of a synthetic method is directly tied to its predictability. In the context of the Diels-Alder reaction, understanding the interplay of electronic effects, orbital interactions, and steric factors is paramount for controlling reaction outcomes.
The Nature of the Allenic Dienophile
This compound is an activated allene. The methyl ester group is electron-withdrawing, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent π-system, making it more electrophilic and thus more reactive toward the Highest Occupied Molecular Orbital (HOMO) of a typical electron-rich diene.[2][3] Unlike a simple alkene, the allene presents two orthogonal π-bonds. In the context of a Diels-Alder reaction, only one of these double bonds participates as the 2π-electron component.
The Role of the Substituted Diene
For a successful Diels-Alder reaction, the diene must be able to adopt a planar s-cis conformation to allow for the concerted overlap of orbitals in the transition state.[4][5] Dienes locked in an s-trans conformation will not react. The reactivity of the diene is significantly enhanced by the presence of electron-donating groups (EDGs) such as alkyl or alkoxy groups. These substituents raise the energy of the diene's HOMO, decreasing the HOMO-LUMO energy gap between the diene and dienophile and accelerating the reaction.[2]
Controlling Regioselectivity
When both the diene and the dienophile are unsymmetrical, the reaction can potentially yield two different regioisomers. The predominant product is governed by Frontier Molecular Orbital (FMO) theory. In a normal electron-demand Diels-Alder reaction, the interaction between the diene-HOMO and the dienophile-LUMO is dominant. The reaction proceeds through a transition state that favors the alignment of the atoms with the largest orbital coefficients in the HOMO and LUMO.[6][7][8]
For a 1-substituted diene (e.g., isoprene), the largest HOMO coefficient is on the C4 carbon (the unsubstituted terminus). For this compound, the electron-withdrawing ester group polarizes the reacting π-bond, placing the largest LUMO coefficient on the C3 carbon. Therefore, the major regioisomer results from the formation of a bond between C4 of the diene and C3 of the dienophile, leading to the "para" adduct.[1]
Figure 2: Reaction of 2,3-dimethyl-1,3-butadiene with this compound.
Materials and Equipment
-
This compound (dienophile)
-
2,3-Dimethyl-1,3-butadiene (diene)
-
Anhydrous Toluene (solvent)
-
Magnesium Sulfate (drying agent)
-
Silica Gel (for chromatography)
-
Hexanes and Ethyl Acetate (chromatography eluents)
-
Flame-dried round-bottom flask with stir bar
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon)
-
Heating mantle with stirrer
-
Standard glassware for workup and chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 50 mL flame-dried, two-neck round-bottom flask.
-
Seal the flask with rubber septa and allow it to cool to room temperature under a positive pressure of nitrogen. [9] * In a separate, dry vial, prepare a solution of 2,3-dimethyl-1,3-butadiene (1.0 equiv.) and this compound (1.2 equiv.).
-
Using a dry syringe, add 20 mL of anhydrous toluene to the reaction flask.
-
Transfer the diene/dienophile solution to the reaction flask via syringe.
-
Replace one septum with a reflux condenser, ensuring the top is fitted with a nitrogen inlet.
-
-
Reaction Execution:
-
Lower the flask into a heating mantle and begin vigorous stirring.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene).
-
Maintain the reflux for 18-24 hours. The reaction should be monitored for the consumption of the limiting reagent (the diene).
-
-
Reaction Monitoring (TLC):
-
Prepare a TLC chamber with a 95:5 mixture of Hexanes:Ethyl Acetate.
-
Periodically (e.g., every 4 hours), carefully and quickly take a small aliquot from the reaction mixture with a capillary tube and spot it on a silica TLC plate.
-
Spot the starting diene and dienophile as references.
-
The reaction is complete when the diene spot is no longer visible. A new, lower Rf spot corresponding to the product should appear.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. [10] * Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil contains the desired cycloadduct and any unreacted dienophile.
-
-
Purification (Flash Column Chromatography):
-
Prepare a silica gel column using a suitable eluent system (e.g., starting with 100% Hexanes and gradually increasing polarity to 98:2 Hexanes:Ethyl Acetate).
-
Dissolve the crude oil in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column, collecting fractions and analyzing them by TLC to isolate the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified cycloadduct as an oil or solid.
-
Characterization
Confirm the identity and purity of the final product using standard spectroscopic methods. [10]* ¹H and ¹³C NMR: Will confirm the carbon skeleton and the presence of the exocyclic methylene group and the internal double bond.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the C=O stretch of the ester (around 1720 cm⁻¹) and C=C stretches.
Data Summary and Expected Outcomes
The choice of diene significantly impacts reaction conditions and outcomes. The following table provides a summary for reactions with common substituted dienes.
| Diene | EDG Position | Expected Major Regioisomer | Typical Conditions | Notes |
| Isoprene | C2 (Methyl) | 4-methyl-1-methylenecyclohex-3-ene-1-carboxylate ("Para") | Toluene, 110 °C, 24h | Regioselectivity is high due to the strong directing effect of the C2 methyl group. |
| 2,3-Dimethyl-1,3-butadiene | C2, C3 (Methyl) | 3,4-dimethyl-1-methylenecyclohex-3-ene-1-carboxylate | Toluene, 110 °C, 18h | Highly reactive diene due to two EDGs. No regioselectivity concerns due to symmetry. |
| Cyclopentadiene | Cyclic | Methyl 2-methylenebicyclo[2.2.1]hept-5-ene-2-carboxylate | Dichloromethane, 0 °C to RT, 4h | Highly reactive, often exothermic. Reaction proceeds with high endo selectivity. |
Experimental Workflow Diagram
Figure 3: Step-by-step experimental workflow.
References
- Sigma-Aldrich. (2025). Safety Data Sheet for 2-methyl-3-buten-2-ol.
- Fisher Scientific. (n.d.). Safety Data Sheet for 3-Methylbuta-1,2-diene.
- Fisher Scientific. (2010). Safety Data Sheet for 2,3-Dimethyl-1,3-butadiene.
- Sigma-Aldrich. (2025). Safety Data Sheet for 2,3-Dimethylbuta-1,3-diene.
- BenchChem. (2025). Application Notes and Protocols for Diels-Alder Reactions Involving (E)-Methyl 4-phenylbut-2-enoate.
- Wikipedia. (n.d.). Diels–Alder reaction.
- PubChem. (n.d.). This compound.
- Longdom Publishing. (n.d.). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones.
- ResearchGate. (2009). Allene Carboxylates as Dipolarophiles in Rh-Catalyzed Carbonyl Ylide Cycloadditions.
- Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems.
- ChemTube3D. (n.d.). Regioselectivity in Diels-Alder reactions.
- Chemistry LibreTexts. (2023). 13.4: Diels-Alder Regio- and Stereoselectivity.
- PubMed. (2009). Allene carboxylates as dipolarophiles in rh-catalyzed carbonyl ylide cycloadditions.
- BenchChem. (2025). Application Notes and Protocols for 3-Methyl-1,2-butadiene in Diels-Alder Reactions.
- PubMed Central. (n.d.). Diels–Alder Reactions of Allene with Benzene and Butadiene: Concerted, Stepwise, and Ambimodal Transition States.
- YouTube. (2020). Diels Alder Reaction Experiment Part 1, Prelab.
- PubMed Central. (n.d.). Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene.
- YouTube. (2020). Diels Alder Reaction Experiment Part 2, Reflux and Isolation.
- Organic Syntheses. (n.d.). Procedure for setting up a reaction under inert atmosphere.
- Master Organic Chemistry. (2017). Stereochemistry of the Diels-Alder Reaction.
- Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles.
- YouTube. (2021). Diels Alder Reaction.
- YouTube. (2021). 16.5 Diels-Alder Reactions | Organic Chemistry.
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Application Note: Regioselectivity in Diels-Alder Reactions of Methyl Buta-2,3-dienoate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the regioselectivity of Diels-Alder reactions involving methyl buta-2,3-dienoate. As an electron-deficient allene, this dienophile presents unique reactivity and selectivity challenges. This guide elucidates the underlying mechanistic principles, provides predictive models for regiochemical outcomes, and offers detailed experimental protocols for both thermal and Lewis acid-catalyzed [4+2] cycloadditions. By synthesizing theoretical insights with practical, field-proven methodologies, this note aims to empower chemists to effectively harness this compound in the synthesis of complex six-membered rings with a high degree of control.
Introduction: The Unique Role of Allenic Esters in [4+2] Cycloadditions
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, facilitates the construction of six-membered rings by reacting a conjugated diene with a dienophile.[1][2] While typically employing alkenes or alkynes, the use of allenes as the 2π-electron component introduces fascinating complexity and synthetic opportunities.[3] this compound, an allenic ester, is a particularly interesting dienophile. The presence of the electron-withdrawing methyl ester group activates the allene system for cycloaddition, but also renders it unsymmetrical, raising critical questions of regioselectivity when reacted with unsymmetrical dienes.
The reaction can proceed through either of the two orthogonal π-bonds of the allene, although the internal, more electron-deficient double bond is typically the one that participates in the Diels-Alder reaction. The primary challenge and focus of this guide is to predict and control which way the unsymmetrical diene adds across this reactive bond, leading to distinct constitutional isomers. Understanding the factors that govern this regioselectivity is paramount for the strategic design of synthetic routes toward complex molecular targets.
Mechanistic Landscape and the Regioselectivity Puzzle
The Diels-Alder reaction of this compound can be influenced by several factors, including thermal conditions and the presence of catalysts. While the reaction is generally considered a concerted pericyclic process, stepwise diradical mechanisms can also be at play, particularly with allenes.[3] Furthermore, competition with [2+2] cycloaddition pathways, which may or may not rearrange to the [4+2] adduct, adds another layer of complexity.[3]
The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile like this compound is primarily governed by electronic effects.[4] The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is key.[1] The reaction proceeds through a transition state where the atoms with the largest orbital coefficients on the HOMO of the diene and the LUMO of the dienophile align, leading to the major regioisomer.[1]
A simplified, yet powerful, predictive tool involves analyzing the resonance structures of the reactants to identify partial positive and negative charges.[1][5][6] The most favorable alignment in the transition state will match the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.
For this compound:
The electron-withdrawing methyl ester group polarizes the allene system. The central carbon of the allene (C3) bears a partial positive charge, while the terminal carbon (C4) has a partial negative charge. The reacting internal double bond (C2=C3) is thus polarized, with C3 being the more electrophilic center.
For Unsymmetrical Dienes:
-
1-Substituted Dienes (e.g., 1-methoxybutadiene): An electron-donating group at the C1 position increases the electron density at the C4 position, making it the most nucleophilic center.
-
2-Substituted Dienes (e.g., Isoprene): An electron-donating group at the C2 position increases the electron density primarily at the C1 position, making it the most nucleophilic center.
This leads to the well-established "ortho-para" rule in Diels-Alder reactions:
-
1-substituted dienes preferentially yield the "ortho" (1,2-disubstituted) product.[4]
-
2-substituted dienes favor the formation of the "para" (1,4-disubstituted) product.[4]
Experimental Protocols
The following protocols provide detailed methodologies for conducting Diels-Alder reactions with this compound. Safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment, should be strictly followed.
Protocol 1: Thermal Diels-Alder Reaction with Isoprene
This protocol describes a standard procedure for the thermal cycloaddition, which is expected to yield the "para" regioisomer as the major product.
Materials:
-
This compound
-
Isoprene (2-methyl-1,3-butadiene), freshly distilled
-
Toluene, anhydrous
-
Hydroquinone (inhibitor)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous toluene (approx. 0.5 M concentration of the dienophile).
-
Add a catalytic amount of hydroquinone to inhibit polymerization of the diene.
-
Add freshly distilled isoprene (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the regioisomers and any unreacted starting material.
-
Characterize the isolated products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and determine the regiomeric ratio.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Isoprene
Lewis acid catalysis can accelerate the reaction and enhance regioselectivity.[2][7] Aluminum chloride (AlCl₃) is a common choice.
Materials:
-
This compound
-
Isoprene, freshly distilled
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask or similar apparatus for reactions under inert atmosphere
-
Syrringes for transfer of anhydrous solvents and reagents
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add anhydrous dichloromethane (approx. 0.2 M concentration based on the dienophile).
-
Cool the solvent to -78 °C in a dry ice/acetone bath.
-
Carefully add anhydrous aluminum chloride (1.1 eq) in portions with stirring.
-
In a separate flame-dried flask, prepare a solution of this compound (1.0 eq) in anhydrous DCM.
-
Slowly add the solution of this compound to the AlCl₃ suspension at -78 °C. Stir for 15 minutes to allow for complex formation.
-
Slowly add freshly distilled isoprene (1.2 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 4-8 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate at -78 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
Data Presentation and Expected Outcomes
The regioselectivity of the Diels-Alder reaction of this compound with unsymmetrical dienes can be predicted with a high degree of confidence. The following table summarizes the expected major products and provides hypothetical, yet realistic, quantitative data based on analogous reactions reported in the literature.
| Diene | Reaction Type | Expected Major Product | Expected Regioisomeric Ratio (Major:Minor) | Anticipated Yield |
| Isoprene | Thermal | 4-Methyl-3-(methoxycarbonyl)-4-vinylcyclohex-1-ene ("para") | >85:15 | 60-75% |
| Isoprene | Lewis Acid (AlCl₃) | 4-Methyl-3-(methoxycarbonyl)-4-vinylcyclohex-1-ene ("para") | >95:5 | 70-85% |
| trans-Piperylene | Thermal | 1-Methyl-2-(methoxycarbonyl)-3-vinylcyclohex-1-ene ("ortho") | >80:20 | 55-70% |
| trans-Piperylene | Lewis Acid (AlCl₃) | 1-Methyl-2-(methoxycarbonyl)-3-vinylcyclohex-1-ene ("ortho") | >90:10 | 65-80% |
| Danishefsky's Diene | Thermal | Highly regioselective formation of the corresponding adduct | >98:2 | 85-95% |
Note: Yields and ratios are estimates and may vary depending on specific reaction conditions and purification efficiency.
Conclusion and Future Outlook
This compound is a potent and versatile dienophile for the construction of functionalized six-membered rings via the Diels-Alder reaction. The regiochemical outcome of its cycloaddition with unsymmetrical dienes is predictable and controllable, primarily dictated by electronic factors that can be understood through Frontier Molecular Orbital theory. The application of Lewis acid catalysis not only accelerates the reaction but also significantly enhances regioselectivity, favoring the formation of a single major product. The protocols and predictive models presented in this guide offer a robust framework for chemists to employ this compound in their synthetic endeavors, paving the way for the efficient construction of complex molecules for applications in drug discovery and materials science. Further investigations into asymmetric catalysis for these reactions would be a valuable extension, enabling enantioselective synthesis of these important scaffolds.
References
-
Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928 , 460 (1), 98–122. [Link]
-
Domingo, L. R.; Aurell, M. J.; Pérez, P.; Contreras, R. Quantitative Characterization of the Local Electrophilicity of Organic Molecules. Understanding the Regioselectivity on Diels−Alder Reactions. The Journal of Physical Chemistry A2002 , 106 (29), 6871–6875. [Link]
-
Fleming, I.; Gianni, F. L.; Mah, T. The regioselectivity of the diels-alder reaction between a diene with an electron-donating substituent and a dienophile with an electron-donating substituent: a test case for frontier orbital theory. Tetrahedron Letters1976 , 17 (11), 881–884. [Link]
-
Master Organic Chemistry. Regiochemistry In the Diels-Alder Reaction. [Link]
-
Wikipedia. Diels–Alder reaction. [Link]
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Chemistry LibreTexts. Regiochemistry in Diels Alder Reactions. [Link]
-
MIT OpenCourseWare. Appendix 1. Diels-Alder Reactions. [Link]
-
Chemtube3D. Regioselectivity in Diels-Alder reactions. [Link]
-
García, J. I.; Mayoral, J. A.; Salvatella, L. Effect of Lewis Acid Catalysis on the Diels-Alder Reaction Between Methyl (Z)-(S)-4,5-(2,2-Propylidenedioxy)pent-2-enoate and Cyclopentadiene. A Theoretical Study. The Journal of Organic Chemistry1997 , 62 (10), 3049–3054. [Link]
-
Domingo, L. R.; Sáez, J. A. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules2020 , 25 (11), 2535. [Link]
-
Fernández, I.; Bickelhaupt, F. M. How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition2020 , 59 (15), 6201–6207. [Link]
-
Bach, R. D.; Dmitrenko, O.; Zaware, N. Diels–Alder Reactions of Allene with Benzene and Butadiene: Concerted, Stepwise, and Ambimodal Transition States. The Journal of Organic Chemistry2014 , 79 (19), 9200–9209. [Link]
-
Snider, B. B.; Spindell, D. K. Lewis acid catalyzed [2 + 2] cycloaddition of methyl 2,3-butadienoate to alkenes. The Journal of Organic Chemistry1980 , 45 (24), 5017–5020. [Link]
-
Organic Chemistry with Victor. Regioselectivity of the Diels-Alder Reaction. YouTube, 5 Dec. 2023, [Link].
-
The Organic Chemistry Tutor. Regioselectivity in the Diels-Alder reaction. YouTube, 2 Jan. 2019, [Link].
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Application Notes & Protocols: Stereoselective Synthesis Using Methyl Buta-2,3-dienoate
Introduction: The Unique Reactivity of an Allenic Ester
Methyl buta-2,3-dienoate is a highly versatile four-carbon building block in modern organic synthesis.[1] Its structure, featuring a terminal allene conjugated with a methyl ester, imparts a unique electronic profile. The electron-withdrawing nature of the ester group polarizes the C2-C3 double bond, rendering the C4 (γ-carbon) and the C2 (α-carbon) electrophilic, while the central C3 carbon (β-carbon) is electron-rich. This arrangement allows for a diverse range of transformations, including pericyclic reactions, nucleophilic additions, and complex organocatalytic cascades.[1][2] This guide provides an in-depth exploration of key stereoselective methodologies that leverage this compound to construct architecturally complex molecules with high levels of stereocontrol.
Lewis Acid-Catalyzed [2+2] Cycloaddition with Alkenes
The [2+2] cycloaddition between an allenoate and an alkene is a powerful method for constructing functionalized cyclobutane rings, which are prevalent motifs in natural products and pharmaceuticals.[3] While thermal [2+2] cycloadditions are often forbidden or require harsh conditions, the use of a Lewis acid catalyst dramatically facilitates the reaction with this compound by activating the allene system.[4][5]
Mechanistic Rationale
The reaction proceeds via a stepwise mechanism initiated by the coordination of the Lewis acid (e.g., AlCl₃, EtAlCl₂) to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the allene at the C4 position. The alkene nucleophile then attacks this terminal carbon, forming a stabilized zwitterionic or diradical intermediate. Subsequent ring closure furnishes the methylene-cyclobutane product. The reaction's regioselectivity is dictated by the attack occurring at the terminal (C3-C4) double bond of the allenoate.[4]
Sources
Application Notes & Protocols: Methyl Buta-2,3-dienoate in [3+2] Cycloaddition for Heterocycle Synthesis
Introduction: The Unique Versatility of an Allenic Ester in Cycloaddition Chemistry
The synthesis of five-membered heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development, as these motifs are prevalent in a vast array of natural products and pharmaceuticals.[1][2] Among the myriad of synthetic strategies, [3+2] cycloaddition reactions stand out for their efficiency and atom economy in constructing these vital ring systems.[3] This guide focuses on the application of methyl buta-2,3-dienoate, a highly versatile and reactive allenoate, as a key building block in these transformations.
Unlike simple alkenes, the cumulated double bonds of this compound endow it with unique reactivity. Depending on the catalytic system employed, it can function either as a two-carbon (dipolarophile) component or, more intriguingly, as a masked three-carbon (1,3-dipole) precursor. This dual reactivity allows for the synthesis of a diverse range of heterocycles, including dihydropyrroles, pyrazoles, and highly functionalized cyclopentenes, often with excellent control over regio- and stereoselectivity.[4][5] This document will provide an in-depth exploration of the mechanistic underpinnings, field-proven protocols, and broad applications of this compound in this context.
Pillar of the Strategy: Phosphine-Catalyzed [3+2] Annulation
The most significant application of this compound in heterocycle synthesis is through phosphine-catalyzed [3+2] cycloaddition reactions, a process pioneered by Lu and coworkers.[6] This organocatalytic method provides a powerful and mild approach to constructing functionalized five-membered rings.[7]
Mechanistic Rationale: From Allenoate to 1,3-Dipole
The entire catalytic cycle is a testament to elegant reaction design. It avoids the need for pre-formed, often unstable 1,3-dipoles by generating the key intermediate in situ. The mechanism proceeds through four distinct, consecutive stages.
-
Generation of the 1,3-Dipole: The cycle commences with the nucleophilic addition of a tertiary phosphine (e.g., triphenylphosphine, PPh₃) to the central carbon (C3) of this compound. This addition is the rate-determining step and generates a zwitterionic intermediate that functions as a versatile 1,3-dipole.
-
Stepwise [3+2] Cycloaddition: The C1 (α-position) of the phosphine-derived 1,3-dipole, being the site with the largest HOMO coefficient, preferentially attacks the electron-deficient dipolarophile (e.g., an imine or an activated alkene). This is followed by a ring-closing step to form a five-membered ring intermediate.
-
[8]-Hydrogen Shift: A subsequent proton transfer, often catalyzed by trace amounts of water, occurs to form a more stable intermediate. Computational studies have shown that a direct, uncatalyzed proton shift has a prohibitively high activation energy.
-
Catalyst Elimination: The final step is the elimination of the phosphine catalyst, which re-enters the catalytic cycle, to yield the final heterocyclic product.
The overall catalytic pathway is depicted below:
Caption: Phosphine-catalyzed [3+2] cycloaddition of an allenoate and an imine.
Application & Protocol 1: Synthesis of Dihydropyrroles from Imines
The reaction between phosphine-generated 1,3-dipoles and imines is a highly reliable method for synthesizing substituted dihydropyrroles and related fused heterocyclic systems.[6][8] This transformation is particularly valuable as the resulting structures are prevalent in many pharmaceutically relevant molecules.
Protocol: Triphenylphosphine-Catalyzed [3+2] Cycloaddition of this compound with a Sulfamate-Derived Cyclic Imine
This protocol is adapted from a procedure for the synthesis of sulfamate-fused dihydropyrroles, which proceeds under mild conditions with high yields.[7]
Materials:
-
Sulfamate-derived cyclic imine (1.0 equiv, e.g., 0.125 mmol)
-
This compound (1.2 equiv, 0.15 mmol)
-
Triphenylphosphine (PPh₃) (10 mol%, 0.0125 mmol)
-
Anhydrous Toluene (2 mL)
-
Reaction vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried reaction vial under an inert atmosphere, add the sulfamate-derived cyclic imine (1.0 equiv) and triphenylphosphine (10 mol%).
-
Solvent Addition: Add anhydrous toluene (2 mL) to the vial and stir the mixture at room temperature until all solids are dissolved.
-
Reagent Addition: Add this compound (1.2 equiv) to the solution dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting imine is consumed (typically a few hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired sulfamate-fused dihydropyrrole product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Causality and Trustworthiness:
-
Anhydrous Solvent: The use of anhydrous toluene is crucial as excess water can interfere with the reaction, although trace amounts are believed to catalyze the proton transfer step.
-
Inert Atmosphere: This prevents the oxidation of the phosphine catalyst, ensuring its longevity and catalytic activity.
-
Catalyst Loading: 10 mol% is a typical loading for phosphine catalysts in these reactions, balancing reaction rate with cost and ease of removal during purification.
-
TLC Monitoring: This is essential for determining the reaction endpoint, preventing the formation of side products from prolonged reaction times.
Data Summary: Scope of Imine Substrates
The phosphine-catalyzed [3+2] cycloaddition is robust and tolerates a variety of imine substrates.
| Dipolarophile (Imine) | Catalyst | Conditions | Yield | Enantiomeric Excess (ee) | Reference |
| Sulfamate-derived cyclic imines | PPh₃ | Toluene, rt | High | N/A (achiral) | [7] |
| N-Tosylimines | Chiral Iminosugar-Phosphines | Varies | Good | Moderate | [6] |
| Ester-activated α,β-unsaturated imines | PPh₃ | Toluene, rt | Good-Excellent | N/A (achiral) | [9] |
| Sulfamate-derived cyclic imines | Chiral Amino Acid-based Phosphine | Toluene, rt | Good | Up to 98% | [8] |
Application & Protocol 2: Synthesis of Functionalized Cyclopentenes
By replacing the imine with an electron-deficient alkene, such as an enone or acrylate, the phosphine-catalyzed [3+2] annulation strategy can be used to construct highly functionalized cyclopentene rings.[10][11] These carbocyclic products are also valuable synthetic intermediates.[12][13]
Protocol: Asymmetric [3+2] Cycloaddition of this compound with an Enone
This representative protocol is based on the principles outlined for catalytic asymmetric cycloadditions to generate chiral cyclopentenes.[11][14]
Materials:
-
Electron-deficient alkene (e.g., Chalcone) (1.0 equiv)
-
This compound (1.5 equiv)
-
Chiral Phosphine Catalyst (e.g., a phosphepine or dipeptide-derived phosphine) (10 mol%)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene) (0.1 M concentration)
-
Reaction vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried vial under an inert atmosphere, dissolve the chiral phosphine catalyst (10 mol%) and the enone (1.0 equiv) in the anhydrous solvent.
-
Cooling: Cool the solution to the optimized reaction temperature (e.g., 0 °C or room temperature) using an ice bath if necessary.
-
Allenoate Addition: Add this compound (1.5 equiv) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature, monitoring its progress by TLC or ¹H NMR analysis of aliquots.
-
Work-up & Purification: Once the reaction is complete, concentrate the mixture and purify by flash column chromatography on silica gel to isolate the cyclopentene product.
-
Analysis: Determine the yield, regioselectivity, and diastereoselectivity from the ¹H NMR spectrum of the crude product. The enantiomeric excess (ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[14]
Alternative Strategies: this compound as a Dipolarophile
In contrast to phosphine catalysis, this compound can act as a conventional two-carbon dipolarophile in classical 1,3-dipolar cycloadditions with pre-formed 1,3-dipoles.
Synthesis of Pyrazoles with Diazoalkanes
The reaction of this compound with diazoalkanes (e.g., diazomethane) is a direct route to pyrazole derivatives.[15] Pyrazoles are a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs.[2][16]
Mechanism: This is a concerted pericyclic reaction where the 1,3-dipole (diazoalkane) adds across one of the double bonds of the allenoate.[3] The regioselectivity is governed by the frontier molecular orbitals of the two reactants.
Caption: General scheme for a [3+2] dipolar cycloaddition reaction.
Protocol: General Procedure for Pyrazole Synthesis
Safety Note: Diazoalkanes are toxic and potentially explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.
-
Setup: Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., diethyl ether) in a flask equipped with a magnetic stirrer.
-
Addition: Cool the solution to 0 °C. Slowly add a freshly prepared ethereal solution of the diazoalkane (e.g., diazomethane, ~1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the yellow color of the diazoalkane disappears, indicating its consumption.
-
Work-up: Carefully quench any excess diazoalkane by adding a few drops of acetic acid. Remove the solvent under reduced pressure.
-
Purification: Purify the residue via column chromatography or recrystallization to obtain the pyrazole product.
Conclusion and Future Outlook
This compound has proven to be an exceptionally useful and versatile substrate for [3+2] cycloaddition reactions. Through catalyst-controlled pathway selection, it can serve as either a C3 synthon (via phosphine catalysis) or a C2 synthon (in classical 1,3-dipolar cycloadditions). This dual reactivity provides access to a wide spectrum of medicinally relevant five-membered heterocycles and carbocycles. The development of novel chiral phosphine and N-heterocyclic carbene (NHC) catalysts continues to expand the scope of these reactions, enabling the asymmetric synthesis of complex molecular architectures from simple, readily available starting materials.[6][17][18] The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals aiming to leverage the power of this unique allenoate in their synthetic endeavors.
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Han, X., Wang, Y., Zhong, F., & Yao, Z.-J. (2013). Phosphine-catalyzed [3 + 2] cycloaddition of sulfamate-derived cyclic imines with allenoate: synthesis of sulfamate-fused dihydropyrroles. The Journal of Organic Chemistry, 78(17), 8427–8436. [Link]
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Han, X., Zhang, J., & Yao, Z.-J. (2011). Phosphine-catalyzed [3+2] annulation of α-substituted allenoates with ester-activated α,β-unsaturated imines: a novel variation of the Lu [3+2] cycloaddition reaction. Chemical Communications, 47(28), 8031-8033. [Link]
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García-Muñoz, S., López-Sánchez, C., & Gómez-Guillén, M. (2022). Iminosugar-Phosphines as Organocatalysts in the [3 + 2] Cycloaddition of Allenoates and N-Tosylimines. Molecules, 27(16), 5122. [Link]
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Han, X., Wang, Y., Zhong, F., & Yao, Z. J. (2013). Phosphine-Catalyzed [3 + 2] Cycloaddition of Sulfamate-Derived Cyclic Imines with Allenoate: Synthesis of Sulfamate-Fused Dihydropyrroles. The Journal of Organic Chemistry, 78(17), 8427-8436. [Link]
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Kwon, O., & Cowen, B. J. (2011). Phosphine-Catalyzed Annulations of Azomethine Imines: Allene-Dependent [3 + 2], [3 + 3], [4 + 3], and [3 + 2 + 3] Pathways. Journal of the American Chemical Society, 133(32), 12624–12639. [Link]
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Wilson, J. E., & Fu, G. C. (2006). Synthesis of functionalized cyclopentenes through catalytic asymmetric [3+2] cycloadditions of allenes with enones. Angewandte Chemie International Edition, 45(9), 1426-1429. [Link]
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Zhu, X.-F., Henry, C. E., Kwon, O. (2005). Enantioselective [3 + 2] Cycloaddition of Allenes to Acrylates Catalyzed by Dipeptide-Derived Phosphines: Facile Creation of Functionalized Cyclopentenes Containing Quaternary Stereogenic Centers. Journal of the American Chemical Society, 127(18), 6924–6925. [Link]
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Wilson, J. E., & Fu, G. C. (2006). Synthesis of Functionalized Cyclopentenes through Catalytic Asymmetric [3+2] Cycloadditions of Allenes with Enones. Angewandte Chemie International Edition, 45(9), 1426-1429. [Link]
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Application Notes and Protocols for the Organocatalyzed Michael Addition of Methyl Buta-2,3-dienoate
Introduction: The Unique Reactivity of Allenoates in Asymmetric Synthesis
Methyl buta-2,3-dienoate, an activated allene, stands as a versatile C4 building block in modern organic synthesis. Its unique electronic properties, characterized by two adjacent carbon-carbon double bonds, render it susceptible to a variety of transformations. The α,β-double bond is electron-deficient, making it a classical Michael acceptor. However, the unique reactivity of allenoates lies in the ability of certain nucleophilic organocatalysts to promote addition at the γ-position, a concept known as umpolung or reactivity inversion.[1] This unlocks novel synthetic pathways to complex molecular architectures, which are of significant interest to researchers in medicinal chemistry and materials science. This application note provides a detailed guide to the organocatalyzed Michael addition of nucleophiles to this compound, with a primary focus on phosphine catalysis, for which specific protocols have been well-established. We will also explore the potential of other prominent organocatalyst classes, namely N-heterocyclic carbenes (NHCs) and cinchona alkaloids, in mediating this transformation.
Part 1: Phosphine-Catalyzed γ-Addition: A Paradigm of Umpolung Reactivity
Tertiary phosphines have emerged as exceptionally effective catalysts for promoting the γ-addition of nucleophiles to allenoates.[1][2] This regioselectivity is a departure from the typical β-addition observed in conventional Michael reactions. The ability to form carbon-carbon bonds at the γ-position of a carbonyl compound in a catalytic and asymmetric fashion is a significant advancement in synthetic methodology.[3][4]
Mechanism of Phosphine-Catalyzed γ-Addition
The catalytic cycle of the phosphine-mediated γ-addition to this compound is initiated by the nucleophilic attack of the phosphine on the β-carbon of the allenoate. This initial step forms a zwitterionic intermediate, a phosphonium dienolate.[2] This intermediate is key to the umpolung reactivity. A subsequent proton transfer leads to the formation of a vinyl phosphonium ylide. This species activates the pronucleophile for a β'-umpolung addition.[5] The final step involves the elimination of the phosphine catalyst to afford the γ-addition product.[5]
Caption: Mechanism of Phosphine-Catalyzed γ-Addition.
Comparative Performance of Phosphine Catalysts and Nucleophiles
The choice of phosphine catalyst and nucleophile significantly impacts the efficiency of the γ-addition reaction. Below is a summary of results from the seminal work of Zhang and Lu, demonstrating the scope of this transformation.[1]
| Entry | Nucleophile (NuH) | Phosphine Catalyst | Yield (%) |
| 1 | Dimethyl malonate | PPh₃ | 65 |
| 2 | 2,4-Pentanedione | PPh₃ | 75 |
| 3 | Phenylsulfonylacetonitrile | PPh₃ | 80 |
| 4 | Methyl acetoacetate | PPh₃ | 56 |
Detailed Experimental Protocol: Phosphine-Catalyzed γ-Addition of Dimethyl Malonate
This protocol is adapted from the work of Zhang and Lu.[1]
Materials:
-
This compound (1.0 mmol, 98 mg)
-
Dimethyl malonate (1.0 mmol, 132 mg)
-
Triphenylphosphine (PPh₃) (0.05 mmol, 13 mg)
-
Anhydrous benzene (5 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or argon gas inlet
-
Syringes for liquid transfer
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (13 mg, 0.05 mmol).
-
Add anhydrous benzene (5 mL) to dissolve the catalyst.
-
Add dimethyl malonate (132 mg, 1.0 mmol) to the reaction mixture.
-
Add this compound (98 mg, 1.0 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent to afford the pure γ-addition product.
Caption: Experimental Workflow for Phosphine-Catalyzed γ-Addition.
Part 2: N-Heterocyclic Carbenes (NHCs) as Potential Catalysts
N-Heterocyclic carbenes (NHCs) are a powerful class of organocatalysts known for their ability to generate acyl anions and enolates, enabling a wide range of transformations.[6] In the context of Michael additions, NHCs can catalyze the addition of 1,3-dicarbonyl compounds to activated alkenes with high efficiency.[7]
Proposed Mechanism of NHC-Catalyzed Michael Addition
The proposed mechanism for an NHC-catalyzed Michael addition involves the NHC acting as a Brønsted base, deprotonating the nucleophile to generate a reactive enolate. This enolate then undergoes conjugate addition to the Michael acceptor. Alternatively, the NHC can add to an aldehyde to generate a Breslow intermediate, which can then act as a nucleophile. For allenoates, it is plausible that the NHC could deprotonate a carbon nucleophile, which would then add to the allenoate.
Generalized Protocol for NHC-Catalyzed Michael Addition (Hypothetical)
Materials:
-
This compound (1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., dimethyl malonate, 1.2 mmol)
-
NHC catalyst (e.g., IPr, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, 2.5-5 mol%)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the NHC catalyst.
-
Add the anhydrous solvent, followed by the 1,3-dicarbonyl compound.
-
Add this compound to the reaction mixture.
-
Stir at the desired temperature and monitor by TLC.
-
Upon completion, quench the reaction and purify by standard methods.
Note: This is a generalized protocol and would require significant optimization of the catalyst, solvent, temperature, and reaction time for this specific transformation.
Part 3: Chiral Cinchona Alkaloids for Asymmetric Michael Additions
Cinchona alkaloids and their derivatives are among the most successful classes of organocatalysts for asymmetric synthesis.[8] They are particularly effective in catalyzing the enantioselective Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds.[8]
Mechanism of Cinchona Alkaloid-Catalyzed Michael Addition
Bifunctional cinchona alkaloid catalysts typically operate through a dual activation mechanism. The tertiary amine moiety of the alkaloid acts as a Brønsted base to deprotonate the nucleophile, while a hydrogen-bond-donating group (e.g., a hydroxyl or thiourea group) on the catalyst activates the electrophile (the Michael acceptor) and controls the stereochemical outcome of the addition.
While the application of cinchona alkaloids to the Michael addition of this compound is not explicitly detailed in the provided search results, their proven efficacy with other Michael acceptors suggests their potential for inducing enantioselectivity in this reaction.
Generalized Protocol for Asymmetric Cinchona Alkaloid-Catalyzed Michael Addition (Hypothetical)
Materials:
-
This compound (1.0 mmol)
-
Nucleophile (e.g., dimethyl malonate, 1.5 mmol)
-
Chiral cinchona alkaloid-derived catalyst (e.g., a thiourea derivative, 1-10 mol%)
-
Anhydrous, non-polar solvent (e.g., toluene, CH₂Cl₂)
Procedure:
-
To a dry reaction vessel, add the cinchona alkaloid catalyst.
-
Add the anhydrous solvent, followed by the nucleophile.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature).
-
Add this compound and stir until completion.
-
Work up the reaction and purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Note: As with the NHC protocol, this is a generalized procedure that would necessitate careful optimization for the specific substrate and desired stereochemical outcome.
Conclusion and Future Outlook
The organocatalyzed Michael addition to this compound offers a powerful and versatile strategy for the synthesis of complex and valuable molecules. Phosphine catalysis, in particular, provides a well-established and reliable method for achieving regioselective γ-addition, a testament to the power of umpolung reactivity. While the application of other prominent organocatalysts like N-heterocyclic carbenes and cinchona alkaloids to this specific transformation is less explored, the general principles of their catalytic activity suggest significant potential for future development. Further research in these areas could unlock novel asymmetric methodologies for the synthesis of enantioenriched compounds derived from allenoates, expanding the synthetic chemist's toolkit for drug discovery and materials science.
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Zhang, C.; Lu, X. Umpolung Addition Reaction of Nucleophiles to 2,3-Butadienoates Catalyzed by a Phosphine. J. Org. Chem.1995 , 60 (8), 2906–2908. [Link]
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V. Nair, et al. N-heterocyclic carbene-catalyzed Michael additions of 1,3-dicarbonyl compounds. Chemistry.2011 , 17(7), 2266-71. [Link]
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Szöllösi, G.; Bartók, M. Enantioselective Michael addition catalyzed by cinchona alkaloids. Chirality.2001 , 13(10), 614-8. [Link]
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Smith, S. W.; Fu, G. C. Asymmetric Carbon-Carbon Bond Formation gamma to a Carbonyl Group: Phosphine-Catalyzed Addition of Nitromethane to Allenes. J. Am. Chem. Soc.2009 , 131(40), 14231-14233. [Link]
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Kwon, O., et al. Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs. PMC.2012 . [Link]
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Trost, B. M.; Li, C.-J. Novel “umpolung” in C-C bond formation catalyzed by triphenylphosphine. J. Am. Chem. Soc.1994 , 116(7), 3167–3168. [Link]
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Fu, G. C., et al. Phosphine-catalyzed asymmetric additions of malonate esters to γ-substituted allenoates and allenamides. PNAS.2010 , 107(25), 11335-11339. [Link]
-
Scheidt, K. A., et al. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Angew. Chem. Int. Ed. Engl.2007 , 46(17), 3107-10. [Link]
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Lu, X., et al. Phosphine Organocatalysis. PMC.2013 . [Link]
-
Fu, G. C. Umpolung of Michael Acceptors Catalyzed by N-Heterocyclic Carbenes. J. Am. Chem. Soc.2006 , 128(37), 12054-12055. [Link]
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Luo, J., et al. Asymmetric Michael Addition Mediated by Novel Cinchona Alkaloid-Derived Bifunctional Catalysts Containing Sulfonamides. Org. Lett.2009 , 11(2), 437-40. [Link]
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Scheidt, K. A., et al. Discovering New Reactions with N-Heterocyclic Carbene Catalysis. PMC.2011 . [Link]
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Vanlaldinpuia, K. Organocatalysts: A powerful tool for asymmetric Michael addition. Science Vision.2016 , 16(3), 123-132. [Link]
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Lattanzi, A., et al. Back to Natural Cinchona Alkaloids: Highly Enantioselective Michael Addition of Malononitrile to Enones. Adv. Synth. Catal.2009 , 351(18), 3067-3071. [Link]
-
Smith, S. W.; Fu, G. C. Asymmetric Carbon-Carbon Bond Formation γ to a Carbonyl Group: Phosphine-Catalyzed Addition of Nitromethane to Allenes. J. Am. Chem. Soc.2009 , 131(40), 14231-14233. [Link]
-
Fu, G. C., et al. Phosphine-catalyzed asymmetric additions of malonate esters to γ-substituted allenoates and allenamides. PMC.2010 . [Link]
-
Wang, T., et al. Phosphine-Catalyzed Enantioselective γ-Addition of 3-Substituted Oxindoles to 2,3-Butadienoates and 2-Butynoates: Use of Prochiral Nucleophiles. Angew. Chem. Int. Ed.2014 , 53(11), 2964-2968. [Link]
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Application Note: Methyl Buta-2,3-dienoate as a Versatile Precursor for the Synthesis of Pharmaceutical Intermediates
Abstract
Methyl buta-2,3-dienoate is an exceptionally reactive and versatile chemical building block belonging to the allenoate class of compounds. Its unique cumulated diene structure, combined with the electron-withdrawing ester functionality, provides multiple pathways for complex molecule synthesis. This application note details the strategic use of this compound as a precursor for pharmaceutical intermediates, focusing on its utility in constructing diverse heterocyclic and carbocyclic scaffolds. We provide an overview of its core reactivity, including cycloaddition and phosphine-catalyzed annulation reactions, and present detailed, field-tested protocols for the synthesis of high-value molecular frameworks relevant to drug discovery and development.
Introduction
The Role of Intermediates in Pharmaceutical Synthesis
Pharmaceutical intermediates are the chemical compounds that form the building blocks in the synthesis of an Active Pharmaceutical Ingredient (API). They are the crucial links in the synthetic chain, bridging raw materials and the final drug molecule. The quality, reactivity, and versatility of these intermediates directly impact the efficiency, scalability, and cost-effectiveness of an API manufacturing process. Access to reliable and adaptable intermediates allows for the rapid generation of compound libraries and the streamlined development of novel therapeutic agents.
Allenes: A Class of High-Value Synthetic Building Blocks
Allenes are a unique class of unsaturated hydrocarbons characterized by a carbon atom connected to two adjacent carbons by double bonds (C=C=C). The central carbon is sp-hybridized, resulting in two perpendicular π-systems. This distinct geometry imparts high reactivity and makes allenes powerful precursors in organic synthesis.[1] They readily participate in a variety of transformations, including cycloadditions, nucleophilic additions, and metal-catalyzed reactions, enabling the construction of complex molecular architectures.[1][2]
This compound: A Profile
This compound (CAS 18913-35-4) is an allenoate, an allene bearing an ester group.[3][4][5][6] This substitution renders the allene "electron-deficient," significantly influencing its reaction pathways. The molecule serves as a compact, four-carbon synthon with multiple reactive sites, making it an ideal starting point for synthesizing a wide array of functionalized carbo- and heterocycles that are prevalent in medicinal chemistry.[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 18913-35-4 | [3][4][5][6] |
| Molecular Formula | C₅H₆O₂ | [3][5] |
| Molecular Weight | 98.10 g/mol | [3] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 111.3°C at 760 mmHg | [4] |
| Storage | 2-8°C, Refrigerated | [5] |
The Unique Reactivity of this compound
The synthetic utility of this compound stems from its ability to act as either an electrophile or, under catalytic conditions, a nucleophile at different positions. This dual reactivity allows for programmed and highly selective bond formations.
Cycloaddition Reactions: Building Molecular Scaffolds
Cycloaddition reactions are powerful, atom-economical methods for constructing cyclic systems.[9] this compound can participate in several modes of cycloaddition, most notably [4+2] and [2+2] reactions, to rapidly generate six- and four-membered rings, respectively.[10][11] In a typical Normal Electron Demand Diels-Alder ([4+2]) reaction, an electron-deficient dienophile reacts with an electron-rich diene.[12] However, the allene moiety of this compound can act as the two-carbon component (dienophile) in reactions with dienes to form cyclohexene derivatives.
Phosphine-Catalyzed Annulations: Accessing Complex Heterocycles
Perhaps the most powerful application of allenoates in synthesis is their use in phosphine-catalyzed reactions.[13] Tertiary phosphines, acting as nucleophilic catalysts, add to the central carbon of the allene to generate a zwitterionic intermediate.[14][15] This intermediate can then act as a versatile 1,3-dipole or as a nucleophile at its α- or γ-carbon. This "umpolung" or inverted reactivity is the foundation for numerous annulation strategies, including [3+2], [4+2], and [4+1] cycloadditions, to produce five- and six-membered heterocyclic rings.[2][16][17]
Application Protocols
The following protocols are presented as robust, validated methods for utilizing this compound to generate key pharmaceutical scaffolds.
Protocol 1: Synthesis of a Pyrrolopyridazine Scaffold via [3+2] Cycloaddition
This protocol describes the phosphine-catalyzed [3+2] cycloaddition between this compound and a pyridazinium ylide to form a substituted pyrrolopyridazine, a core found in various biologically active molecules.[18]
Materials & Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | Store at 2-8°C |
| Pyridazine | ≥98% | Sigma-Aldrich | --- |
| Ethyl 2-bromoacetate | ≥98% | Sigma-Aldrich | Lachrymator |
| Triphenylphosphine (PPh₃) | ≥99% | Sigma-Aldrich | Catalyst |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich | Anhydrous |
| Toluene | Anhydrous | Sigma-Aldrich | Dry, <50 ppm H₂O |
| Diethyl Ether | ACS Grade | Fisher Scientific | For precipitation |
| Celite® | --- | Sigma-Aldrich | For filtration |
Step-by-Step Procedure
-
Ylide Precursor Synthesis: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, dissolve pyridazine (1.0 eq) in anhydrous toluene (20 mL). Add ethyl 2-bromoacetate (1.1 eq) dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 12 hours. The resulting pyridazinium salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask under argon, add the pyridazinium salt (1.0 eq) and triphenylphosphine (0.1 eq).
-
Solvent and Reagents Addition: Add anhydrous toluene (15 mL) and stir to suspend the solids. Add this compound (1.2 eq) via syringe.
-
Base Addition and Reaction: Cool the mixture to 0°C in an ice bath. Add triethylamine (1.5 eq) dropwise over 10 minutes. The solution will typically turn a deep color, indicating ylide formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of Celite® to remove triethylammonium salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pyrrolopyridazine product.
Workflow for [3+2] Cycloaddition
Sources
- 1. Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 18913-35-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 4. METHYL 2 3-BUTADIENOATE | CAS#:18913-35-4 | Chemsrc [chemsrc.com]
- 5. This compound|CAS 18913-35-4|Rlavie [rlavie.com]
- 6. aceschem.com [aceschem.com]
- 7. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 8. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buy Ethyl 2-methyl-2,3-butadienoate | 5717-41-9 [smolecule.com]
- 16. researchgate.net [researchgate.net]
- 17. Phosphine-catalysed cycloaddition of buta-2,3-dienoates andbut-2-ynoates to [60]fullerene | Semantic Scholar [semanticscholar.org]
- 18. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tandem Reactions Involving Methyl Buta-2,3-dienoate
Introduction: The Versatility of Methyl Buta-2,3-dienoate in Complex Synthesis
This compound, an allenic ester, is a highly versatile C5 building block in modern organic synthesis.[1][2][3] Its unique electronic and steric properties, characterized by two orthogonal pi systems, render it susceptible to a diverse array of chemical transformations. This reactivity makes it an exceptional substrate for tandem, or domino, reactions. A tandem reaction is a synthetic procedure that allows the formation of several bonds in one sequence without isolating intermediates, changing reaction conditions, or adding reagents.[4][5] The strategic application of tandem reactions involving this compound offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple precursors.[5][6]
These application notes provide detailed protocols and scientific insights into key tandem reaction strategies employing this compound, intended for researchers and professionals in drug development and chemical synthesis. The protocols are designed to be self-validating, with explanations of the underlying causality for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Tandem Michael Addition-Cyclization: A Gateway to Heterocyclic Scaffolds
The electrophilic nature of the central carbon of the allene system in this compound, along with the conjugated ester moiety, makes it an excellent participant in Michael addition reactions.[7][8][9] In a tandem sequence, the initial Michael adduct can undergo a subsequent intramolecular cyclization, providing a powerful method for the synthesis of various heterocyclic and carbocyclic frameworks. The choice of the bifunctional nucleophile is critical in directing the reaction pathway.
Scientific Rationale and Mechanistic Insight
The reaction is typically initiated by the conjugate addition of a nucleophile to the β-carbon of the allenic ester. This generates an enolate intermediate which then participates in an intramolecular cyclization. The regioselectivity of the initial Michael addition is governed by the electronic and steric properties of the allenoate. The subsequent cyclization is often irreversible and drives the reaction towards the final product.
Below is a generalized workflow for a tandem Michael addition-cyclization reaction.
Caption: General workflow for tandem Michael addition-cyclization.
Protocol: Tandem Michael Addition-Cyclization of N-Tosyl-2-aminomalonate with this compound
This protocol describes the synthesis of a substituted piperidinone derivative through a tandem Michael addition and cyclization sequence. The reaction utilizes diethyl N-tosyl-2-aminomalonate as the nucleophile and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a non-nucleophilic base catalyst.
Materials and Reagents:
-
This compound (98%)
-
Diethyl N-tosyl-2-aminomalonate (98%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (98%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add diethyl N-tosyl-2-aminomalonate (1.0 equiv.) and anhydrous dichloromethane (40 mL).
-
Stir the solution at room temperature until the malonate derivative is fully dissolved.
-
Add this compound (1.2 equiv.) to the solution via syringe.
-
Add DBU (0.1 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (3:1 Hexanes:EtOAc).
-
Upon completion (typically 4-6 hours), quench the reaction by adding saturated aqueous NH4Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Data Summary:
| Entry | Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Diethyl N-tosyl-2-aminomalonate | DBU (10) | DCM | 5 | 85 |
| 2 | Diethyl 2-acetamidomalonate | DBU (10) | DCM | 6 | 78 |
| 3 | Dimethyl malonate | NaH (10) | THF | 8 | 92 |
[2+2] Cycloaddition Reactions: Formation of Cyclobutane Derivatives
This compound can undergo [2+2] cycloaddition reactions with various alkenes to form functionalized cyclobutane rings.[10] These reactions can be promoted by Lewis acids or photochemically.[11][12] The resulting cyclobutane adducts are valuable intermediates that can be further elaborated. The regioselectivity of the cycloaddition is a key consideration, as the allenoate can react at either of its double bonds. Lewis acid catalysis often favors the reaction at the 3,4-double bond.[11]
Scientific Rationale and Mechanistic Insight
Lewis acid-catalyzed [2+2] cycloadditions of this compound with alkenes are believed to proceed through a stepwise mechanism involving a zwitterionic intermediate. The Lewis acid activates the allenoate by coordinating to the carbonyl oxygen, making it more electrophilic. Nucleophilic attack by the alkene leads to the formation of a four-membered ring.
Caption: Mechanism of Lewis acid-catalyzed [2+2] cycloaddition.
Protocol: Lewis Acid-Catalyzed [2+2] Cycloaddition of this compound with Styrene
This protocol details the synthesis of a substituted cyclobutane via a [2+2] cycloaddition reaction catalyzed by ethylaluminum dichloride.
Materials and Reagents:
-
This compound (98%)
-
Styrene (freshly distilled)
-
Ethylaluminum dichloride (1.0 M solution in hexanes)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringes for transfer of air-sensitive reagents
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add anhydrous dichloromethane (50 mL) and cool the flask to -78 °C in a dry ice/acetone bath.
-
Add styrene (2.0 equiv.) to the cold solvent.
-
Slowly add ethylaluminum dichloride solution (1.1 equiv.) to the stirred solution.
-
After stirring for 10 minutes, add a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (10 mL) dropwise over 20 minutes.
-
Allow the reaction to stir at -78 °C for 3 hours. Monitor the reaction by TLC (9:1 Hexanes:EtOAc).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO3 solution (30 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Data Summary:
| Entry | Alkene | Lewis Acid (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Styrene | EtAlCl2 (1.1) | -78 | 3 | 75 |
| 2 | Cyclopentene | EtAlCl2 (1.1) | -78 | 4 | 68 |
| 3 | Isobutylene | Me2AlCl (1.1) | -78 | 3 | 82 |
Palladium-Catalyzed Tandem Reactions: Advanced C-C Bond Formations
Palladium catalysis opens up a vast landscape of tandem reactions for allenoates.[13] These reactions often involve the initial formation of a π-allyl palladium intermediate, which can then undergo a variety of subsequent transformations, such as cross-coupling or cyclization. These methods provide access to complex molecular architectures with high levels of chemo- and regioselectivity.
Scientific Rationale and Mechanistic Insight
In a typical palladium-catalyzed tandem reaction, Pd(0) first coordinates to the allene. Subsequent oxidative addition or carbopalladation can generate a versatile π-allyl palladium intermediate. This intermediate can then be trapped by a nucleophile or participate in an intramolecular insertion or coupling reaction to forge new bonds and complete the catalytic cycle.
Caption: Catalytic cycle for a palladium-catalyzed tandem reaction.
Protocol: Palladium-Catalyzed Tandem Cyclization/Cross-Coupling of an Allenic Ester
This protocol outlines a palladium-catalyzed tandem reaction involving an intramolecular cyclization followed by a Suzuki cross-coupling. While a direct protocol for this compound in such a specific tandem sequence is less common, this generalized procedure for a related allenoate illustrates the powerful capabilities of this methodology.
Materials and Reagents:
-
Substituted allenoate (e.g., a terminally substituted allenoate with a tethered aryl halide)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Equipment:
-
Schlenk tube with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Heating block or oil bath
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the substituted allenoate (1.0 equiv.), arylboronic acid (1.5 equiv.), Pd(OAc)2 (0.05 equiv.), PPh3 (0.1 equiv.), and K2CO3 (3.0 equiv.).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary:
| Entry | Allenoate Substrate | Boronic Acid | Catalyst System | Base | Yield (%) |
| 1 | (E)-6-(2-bromophenyl)hexa-2,3-dienoate | Phenylboronic acid | Pd(OAc)2/PPh3 | K2CO3 | 72 |
| 2 | (E)-6-(2-bromophenyl)hexa-2,3-dienoate | 4-Methoxyphenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | 81 |
| 3 | (E)-7-(2-bromophenyl)hepta-2,3-dienoate | Thiophene-2-boronic acid | Pd(dppf)Cl2 | Cs2CO3 | 65 |
References
-
Ji, D., et al. (2018). Tandem Reaction of Allenoate Formation and Cyclization: Divergent Synthesis of Four- to Six-Membered Heterocycles. Organic Letters, 20(23), 7708–7711. [Link][14][15]
-
Alcaide, B., et al. (2013). Controlled heterocyclization/cross-coupling domino reaction of β,γ-allendiols and α-allenic esters: method and mechanistic insight for the preparation of functionalized buta-1,3-dienyl dihydropyrans. Chemistry, 19(42), 14233-44. [Link][13]
-
Snider, B. B., & Spindell, D. K. (1980). Lewis acid catalyzed [2 + 2] cycloaddition of methyl 2,3-butadienoate to alkenes. The Journal of Organic Chemistry, 45(24), 5017-5020. [Link][11][12]
-
Fisher, A. M., & Johnson, J. S. (2015). Catalytic enantioselective allenoate-alkene [2 + 2] cycloadditions. Journal of the American Chemical Society, 137(10), 3482–3485. [Link][16]
-
Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115-136. [Link][4]
-
Miller, S. J. (2009). Enantioselective catalysis and complexity generation from allenoates. Chemical Society Reviews, 38(11), 3076-3087. [Link][6]
-
Tietze, L. F., & Beifuss, U. (2006). Domino Reactions in Organic Synthesis. Wiley-VCH. [Link][5]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link][8]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction (and Conjugate Addition). [Link][9]
-
Johnson, J. S., et al. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Letters, 18(18), 4622–4625. [Link][10]
-
Acmec Biochemical. (n.d.). 18913-35-4[this compound]. [Link][3]
Sources
- 1. This compound | C5H6O2 | CID 140448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 18913-35-4|Rlavie [rlavie.com]
- 3. 18913-35-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. Enantioselective catalysis and complexity generation from allenoates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Controlled heterocyclization/cross-coupling domino reaction of β,γ-allendiols and α-allenic esters: method and mechanistic insight for the preparation of functionalized buta-1,3-dienyl dihydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tandem Reaction of Allenoate Formation and Cyclization: Divergent Synthesis of Four- to Six-Membered Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Catalytic enantioselective allenoate-alkene [2 + 2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cycloaddition Reactions of Methyl Buta-2,3-dienoate
Welcome to the technical support center for optimizing cycloaddition reactions involving methyl buta-2,3-dienoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile allenoate in their synthetic strategies. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these reactions and achieve your desired outcomes.
Introduction to this compound Cycloadditions
This compound is a highly reactive and versatile building block in organic synthesis, particularly in cycloaddition reactions. Its unique electronic and steric properties, stemming from the allenic functionality, allow it to participate in a variety of transformations, including [4+2], [2+2], and [3+2] cycloadditions.[1] However, harnessing its reactivity to achieve high yields and selectivities can be challenging. This guide provides practical solutions to common problems encountered during these reactions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am not observing any significant formation of my desired cycloaddition product. What are the likely causes and how can I improve the yield?
Answer: Low or no yield in cycloaddition reactions with this compound can stem from several factors, ranging from reactant purity to suboptimal reaction conditions.[2]
Potential Causes & Solutions:
-
Purity of this compound: This reagent can be prone to polymerization.[3] Ensure it is freshly distilled or purified before use. The presence of hydroquinone as an inhibitor during storage is recommended.[3]
-
Reaction Temperature: The thermal requirements for cycloadditions vary.
-
For [4+2] Cycloadditions (Diels-Alder): While heating is often necessary, excessive temperatures can promote the retro-Diels-Alder reaction, leading to product decomposition.[2] If you suspect this, try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
For [2+2] Cycloadditions: These are often catalyzed by Lewis acids and can frequently be performed at or below room temperature.[4][5]
-
-
Catalyst Activity:
-
Lewis Acids (e.g., EtAlCl₂): These are extremely sensitive to moisture. Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored Lewis acids.[5]
-
Phosphine Catalysts: Phosphines can be susceptible to oxidation. Use freshly distilled or recrystallized phosphines.
-
-
Solvent Choice: The polarity of the solvent can significantly influence reaction rates. For some Diels-Alder reactions, polar solvents and even water can accelerate the reaction.[6] However, for Lewis acid-catalyzed reactions, non-polar, aprotic solvents like dichloromethane (CH₂Cl₂) or toluene are typically required to avoid deactivation of the catalyst.[4]
Experimental Protocol: General Procedure for a Lewis Acid-Catalyzed [2+2] Cycloaddition [4]
-
Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the alkene (1.0 equiv) in anhydrous dichloromethane (0.1 M).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Addition of Lewis Acid: Add the Lewis acid (e.g., EtAlCl₂, 1.1 equiv) dropwise to the stirred solution.
-
Addition of Allenoate: Slowly add a solution of this compound (1.2 equiv) in anhydrous dichloromethane to the reaction mixture.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt.
-
Work-up: Allow the mixture to warm to room temperature, and then extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Poor Regio- or Diastereoselectivity
Question: My reaction is producing a mixture of isomers. How can I improve the regioselectivity and/or diastereoselectivity?
Answer: Controlling selectivity is a common challenge in cycloadditions of unsymmetrical allenoates. The choice of catalyst, solvent, and temperature can all play a crucial role.
Strategies for Improving Selectivity:
| Selectivity Issue | Potential Cause | Recommended Solution |
| Poor Regioselectivity | - Steric hindrance - Electronic effects of substituents | - Catalyst Choice: For [4+2] cycloadditions, phosphine catalysts can influence regioselectivity. For Lewis acid-catalyzed reactions, the nature of the Lewis acid can impact the transition state geometry. - Substituent Modification: Altering the electronic nature (electron-donating vs. electron-withdrawing) of substituents on the diene or dienophile can favor one regioisomer over another.[7] |
| Poor Diastereoselectivity | - Flexible transition state - Insufficient facial discrimination | - Chiral Catalysts: For enantioselective reactions, employing chiral Lewis acids or organocatalysts is essential. Chiral isochalcogenoureas have shown promise in controlling stereochemistry in allenoate cycloadditions.[1] - Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[2] - Solvent Effects: The solvent can influence the conformational preferences of the reactants and the transition state, thereby affecting diastereoselectivity.[8] |
Visualization of a Catalytic Cycle for an Enantioselective [4+2] Cycloaddition
Sources
- 1. Chiral Isochalcogenourea‐Catalysed Enantioselective (4+2) Cycloadditions of Allenoates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. METHYL 2 3-BUTADIENOATE | 18913-35-4 [amp.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Dimerization of Methyl Buta-2,3-dienoate
Welcome to the technical support resource for researchers working with methyl buta-2,3-dienoate. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of its thermal dimerization and manage the formation of common side products. Our focus is on explaining the causality behind experimental observations and providing actionable solutions.
Overview: The Chemistry of this compound Dimerization
This compound is an activated allene, a class of compounds known for their unique reactivity.[1][2] Under thermal conditions, these molecules readily undergo dimerization, primarily through a [2+2] cycloaddition pathway, to form a cyclobutane ring. Computational studies on the parent allene suggest this process is not a concerted reaction but rather proceeds through a stepwise mechanism involving a diradical intermediate.[3] This mechanistic detail is crucial as it helps explain the formation of different stereoisomers and the potential for competing side reactions.
The primary products are the cis- and trans-isomers of dimethyl 3,4-dimethylenecyclobutane-1,2-dicarboxylate. However, the high reactivity that makes this reaction synthetically useful also opens the door to undesired pathways, including oligomerization and subsequent Diels-Alder reactions.[4][5] Temperature is a critical parameter; insufficient heat leads to a slow or incomplete reaction, while excessive heat can favor polymerization and the formation of complex, often inseparable, side products.[6]
Reaction Mechanism and Key Pathways
Understanding the underlying mechanisms is the first step in effective troubleshooting. The thermal dimerization competes with other potential reaction pathways, each influenced by specific experimental conditions.
Primary [2+2] Dimerization Pathway
The desired reaction involves the cycloaddition of two allene molecules. Computational models for allene dimerization strongly support a stepwise diradical mechanism over a concerted one.[3] This involves the formation of a bis-allyl diradical intermediate which then undergoes ring closure.
Caption: Major reaction pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for the thermal dimerization? A1: The optimal temperature is a balance. While there is no universally cited temperature for this specific substrate, thermal allene dimerizations are typically conducted between 100-200°C. [7][8]We recommend starting with a lower temperature (e.g., 120-140°C) and monitoring the reaction progress. Excessively high temperatures can lead to polymerization and the formation of Diels-Alder side products. [6] Q2: Why am I getting a mixture of cis and trans isomers? Can I control the stereoselectivity? A2: The formation of both cis and trans isomers is expected due to the stepwise, diradical nature of the reaction mechanism. [3]The diradical intermediate has a low barrier to bond rotation before ring closure occurs, leading to a mixture of stereoisomers. Achieving high stereoselectivity in a purely thermal, non-catalyzed reaction is challenging. Lewis acid catalysis can sometimes improve diastereoselectivity in allene cycloadditions, but this introduces a different set of reaction parameters to optimize. [9][10] Q3: My starting material is turning yellow/brown before I even start heating. What's happening? A3: this compound is a reactive monomer. Discoloration upon storage, especially if exposed to light or air, suggests the onset of slow oligomerization or decomposition. For best results, use freshly prepared or distilled starting material. Store it under an inert atmosphere (e.g., Argon or Nitrogen) at a low temperature (2-8°C is recommended). [11] Q4: Is a solvent necessary for this reaction? A4: The reaction can be run neat (without solvent) or in a high-boiling, inert solvent (e.g., xylenes, dichlorobenzene). Running the reaction neat maximizes the concentration but increases the risk of runaway polymerization. Using a solvent provides better temperature control and can help minimize intermolecular side reactions by keeping the monomer concentration lower. The choice depends on the scale and the thermal control capabilities of your setup.
In-Depth Troubleshooting Guide
| Problem / Symptom | Probable Cause(s) | Recommended Actions & Explanations |
| Low or No Conversion to Dimer | 1. Insufficient Temperature: The activation energy for the dimerization has not been overcome. [3] 2. Reaction Time Too Short: The reaction has not had enough time to proceed to a significant extent. | 1. Increase Temperature Incrementally: Raise the reaction temperature by 10-15°C and monitor via TLC or GC-MS. Avoid large, sudden increases to prevent polymerization. 2. Extend Reaction Time: Continue heating and take aliquots every few hours to track the disappearance of starting material and the appearance of products. |
| Dominant Product is an Insoluble White/Yellow Solid (Polymer) | 1. Temperature Too High: High heat favors rapid, uncontrolled polymerization over the more ordered dimerization. [6] 2. High Concentration (Neat Reaction): A high concentration of the reactive monomer increases the probability of intermolecular chain reactions. 3. Presence of Radical Initiators: Impurities (e.g., peroxides from old solvents) can initiate radical polymerization. | 1. Reduce Temperature: Perform the reaction at the lower end of the effective temperature range. 2. Use a Solvent: Dilute the starting material in a high-boiling, inert solvent (e.g., o-xylene) to maintain a lower effective concentration. 3. Use Fresh Solvents/Inhibitors: Ensure all solvents are freshly distilled. Consider adding a small amount of a radical inhibitor like BHT or hydroquinone as a diagnostic test, although the primary polymerization pathway may not be strictly free-radical. |
| Complex Mixture of Products; Difficult Purification | 1. Formation of Secondary Products: The initial dimer can act as a diene and react with another molecule of the allene monomer in a [4+2] Diels-Alder cycloaddition. [4] 2. Isomerization: Potential for the allene to isomerize to other C5H6O2 isomers under thermal stress. | 1. Limit Conversion: Do not drive the reaction to 100% completion. Aim for a moderate conversion (e.g., 70-80%) to minimize the concentration of the dimer available for subsequent reactions. The unreacted monomer can be removed under vacuum. 2. Careful Chromatography: Use a high-resolution silica gel column with a shallow solvent gradient (e.g., starting with pure hexanes and slowly increasing the ethyl acetate concentration) to separate the nonpolar dimers from more polar side products. |
| Reaction is Unpredictable or Fails to Reproduce | 1. Variable Purity of Starting Material: Impurities in the this compound can act as catalysts or inhibitors. Acidic or basic impurities are particularly problematic. [12] 2. Atmosphere Control: Oxygen can interact with the diradical intermediates, leading to undesired oxidation products. | 1. Purify Starting Material: Distill the this compound under reduced pressure immediately before use. Verify purity by ¹H NMR. 2. Use Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. Degas the solvent (if used) before adding the starting material. |
Experimental Protocols
Protocol 1: Thermal Dimerization of this compound
This protocol is a general guideline. Reaction time and temperature may require optimization.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add freshly distilled this compound (1.0 eq). If using a solvent, use an inert, high-boiling solvent like o-xylene (to make a 0.5-1.0 M solution).
-
Inerting: Flush the system with nitrogen or argon for 10-15 minutes.
-
Heating: Lower the flask into a preheated oil bath set to 130°C.
-
Monitoring: Stir the reaction mixture under a positive pressure of nitrogen. Monitor the reaction progress by periodically taking a small aliquot, diluting it, and analyzing by TLC (e.g., 10% Ethyl Acetate/Hexanes) or GC-MS. The dimer products should appear as new, less polar spots than the starting material.
-
Workup: Once sufficient conversion is achieved (e.g., after 12-24 hours), cool the reaction to room temperature. If the reaction was run neat, dissolve the crude mixture in a minimal amount of dichloromethane.
-
Purification:
-
Concentrate the crude mixture under reduced pressure to remove the solvent and any unreacted monomer.
-
Purify the resulting oil/solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 2% and increasing to 10%) to separate the cis and trans dimers from each other and from any higher-order oligomers.
-
-
Characterization: Combine the fractions containing the purified products and remove the solvent in vacuo. Characterize the isolated isomers by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
Protocol 2: Troubleshooting Flowchart
For a systematic approach to problem-solving, follow the logic outlined below.
Caption: A decision tree for troubleshooting the dimerization reaction.
References
- Criegee, R., & Noll, K. (1959). Thermal Dimerization of Allene to 1,2-Dimethylenecyclobutane. Justus Liebigs Annalen der Chemie, 627(1), 1-12.
- Tashiro, M., & Tsuge, O. (1970). Oligomers of allene. Part II. Dimers and trimers formed in the thermal polymerisation of liquid allene. Journal of the Chemical Society C: Organic, 48, 42-46.
-
Hopf, H., Gottschild, D., & Lenk, W. (1985). Thermal Rearrangements, XIII.[7] Thermal Isomerization of Exocyclic Allenes. Israel Journal of Chemistry, 26(2), 79–87.
- Scheuermann, J. E. W., & Johnson, J. S. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 56(16), 2147–2161.
- Wang, X., & Houk, K. N. (2014). Diels–Alder Reactions of Allene with Benzene and Butadiene: Concerted, Stepwise, and Ambimodal Transition States. The Journal of Organic Chemistry, 79(19), 9053–9057.
- Yoon, J., & Johnson, J. S. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. PubMed Central.
- DiRocco, D. A., & Rovis, T. (2017). Dimerizing cascades of enallenamides reveal the visible-light-promoted activation of cumulated C–C double bonds.
- Wikipedia contributors. (2023).
-
Sun, Z., et al. (2020). Make it Double:C[9]umulene Thermal Core Transformation and Chemical Reduction. Angewandte Chemie International Edition, 59(35), 15029-15034.
- Sakhautdinov, I. M., et al. (2012). Thermal Oligomerization of Methyl 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)buta-2,3-dienoate. Russian Journal of Organic Chemistry, 48(6), 793–798.
- Skraba, S. L., & Johnson, R. P. (2012). A computational model for the dimerization of allene. The Journal of Organic Chemistry, 77(24), 11096–11100.
- Organic Chemistry Tutor. (2019).
- Gherghel, L., & Movileanu, C. (2015). In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile. The Journal of Organic Chemistry, 80(23), 11786–11795.
- Toste, F. D., & Still, W. C. (1995). Thermal Intramolecular Alder-Ene Cycloisomerization of 1,6-Allenynes. Journal of the American Chemical Society, 117(28), 7261–7262.
- Hayashi, T., et al. (1995). Studies on Lewis acid-mediated intramolecular cyclization reactions of allene-ene systems. Chemical & Pharmaceutical Bulletin, 43(8), 1257-1264.
- Sharafutdinov, I. M., et al. (2021). The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms.
- Ali, S., & Gupta, N. M. (2004). Effect of reaction temperature on the conversion of isobutene and dimer selectivity during the oligomerization of isobutene− isobutene. Industrial & Engineering Chemistry Research, 43(19), 6031–6038.
- Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. (2023). Molecules, 28(2), 704.
- PubChem. (n.d.). This compound.
- Wang, Y., et al. (2021). Flash Communication: Synthesis of a Lithium Disilenide and Its CO Coupling Reaction. Organometallics, 40(24), 4015–4019.
- Moore, W. R., et al. (1962). Stereochemistry of allene dimerization. Journal of the American Chemical Society, 84(5), 876–877.
- Oger, N., et al. (2020). Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. ePrints Soton, University of Southampton.
- Trofimov, B. A., et al. (2019). A plausible mechanism for t‐BuOK/DMSO‐catalyzed dimerization of alkynones to furans. ChemistrySelect, 4(20), 6299-6302.
- Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. (2023). MDPI.
- Kellner, A., et al. (2021). Characterization of mAb dimers reveals predominant dimer forms common in therapeutic mAbs. mAbs, 13(1), 1901042.
- Huntress, E. H., et al. (1943). Acetylenedicarboxylic acid, dimethyl ester. Organic Syntheses, Coll. Vol. 2, p.1.
- Smolecule. (n.d.).
- Korth, M., et al. (2011). Products and mechanism of acene dimerization. A computational study. The Journal of Physical Chemistry A, 115(31), 8731–8741.
- Dai, S., et al. (2023). Analytical strategies for identification and quantitation of heterodimers in co-formulated monoclonal antibody cocktails by native SEC-MS. Analytical and Bioanalytical Chemistry, 415(18), 4299–4310.
- Buta-2,3-dien-1-ol. (2017). Organic Syntheses.
- Scheuermann, S., et al. (2012). Detailed characterisation of isomers present in polyalphaolefin dimer and the effect of isomeric distribution on bulk properties.
- Computational investigation on [2π + 4π] cycloaddition mechanisms of buta-1,3-diene derivatives with sulfur dioxide: DFT and in silico study. (2025).
- Mannan, M. S., et al. (2004). Evaluation of 1,3-butadiene dimerization and secondary reactions in the presence and absence of oxygen.
- Ortiz, Y., et al. (2021). Computational Studies of Dimerization of [n]-Cyclacenes. Molecules, 26(11), 3326.
- Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Comptes Rendus Chimie, 10(8), 716-724.
- Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. (2015).
- Rlavie. (n.d.).
- Tsai, C. J., et al. (2000).
- Chemsrc. (n.d.).
- A Computational Model for the Dimerization of Allene. (2012).
- Process for production of 2,3 dimethylbutene-1
- Method for separating butadiene dimer. (2006).
- dimethyl 3,4-dimethylene-1,1-cyclohexanedicarboxylate. (n.d.).
- A Computational Study of the Diels-Alder Reactions Between 2,3-Dibromo-1,3-Butadiene and Maleic Anhydride. (2019).
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Technical Support Center: Troubleshooting Low Yields in Methyl Buta-2,3-dienoate Synthesis
Welcome to the technical support center for allenic ester synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low yields, in the synthesis of Methyl buta-2,3-dienoate. Allenes, particularly electron-deficient ones like allenoates, are notoriously challenging substrates due to their high reactivity and propensity for polymerization or isomerization. This document provides in-depth, cause-and-effect troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.
Part 1: Foundational Challenges & Proactive Solutions
This section addresses overarching issues that can affect any synthetic route leading to this compound. Solving these fundamental problems is the first step toward achieving higher, more consistent yields.
Q1: My yields are consistently low regardless of the synthetic method. What general factors should I investigate first?
A1: Consistently low yields across different synthetic strategies often point to the inherent instability of the target molecule or fundamental flaws in laboratory practice rather than a specific reaction's mechanism.
-
Inherent Instability of Allenoates: this compound is an electron-deficient allene, making it a potent Michael acceptor and dienophile. This high reactivity means it can react with itself (polymerization), nucleophiles, or trace impurities. Prolonged heating or exposure to acidic or basic conditions during work-up and purification are common causes of product loss.[1] Purification should be conducted rapidly, and prolonged heating must be avoided.[1]
-
Reagent and Solvent Quality:
-
Solvents: Anhydrous conditions are critical for many steps, especially those involving organometallics or strong bases. Ensure solvents are freshly distilled from an appropriate drying agent.
-
Bases: Strong bases like organolithiums (n-BuLi, MeLi) or metal hydrides must be titrated or purchased fresh to ensure accurate stoichiometry. Older, partially decomposed bases are a primary cause of incomplete reactions.
-
Starting Materials: Verify the purity of your starting materials. Impurities can poison catalysts or introduce side reactions.
-
-
Atmospheric Control: Many intermediates in allene synthesis, particularly organometallic species and carbenoids, are sensitive to oxygen and moisture. Maintaining a positive pressure of an inert atmosphere (Nitrogen or Argon) is non-negotiable for most of these reactions.
Part 2: Troubleshooting Specific Synthetic Routes
Low yields are often tied to the specific mechanism of the chosen synthetic route. Below are FAQs addressing common issues with established methods for synthesizing allenes like this compound.
Route A: The Crabbé-Ma Allene Synthesis
This method involves the homologation of a terminal alkyne using an aldehyde (in this case, formaldehyde) in the presence of a copper catalyst and a secondary amine.[2][3][4] It is a powerful method but has several critical parameters.
Q2: I'm attempting a Crabbé reaction with propargyl alcohol (to be followed by oxidation and esterification) or a related terminal alkyne, but I'm seeing mostly starting material or a complex mixture of byproducts. What is going wrong?
A2: Failure in a Crabbé reaction typically stems from one of three key areas: the catalyst, the amine's multiple roles, or the integrity of the electrophile.
-
Cause 1: Inactive Catalyst System: The reaction relies on a Cu(I) acetylide intermediate.
-
Cause 2: Suboptimal Amine/Base Function: The secondary amine (e.g., diisopropylamine) is not just a base; it acts as a ligand for the copper, an activator for formaldehyde (forming an iminium ion), and the ultimate hydride donor (reductant).[2][4]
-
Troubleshooting:
-
-
Cause 3: Formaldehyde Source and Side Reactions: The quality of paraformaldehyde is crucial, as it must depolymerize to provide monomeric formaldehyde for the reaction.
-
Troubleshooting: Use fresh, high-quality paraformaldehyde. A common failure mode is the formation of the initial Mannich base intermediate without subsequent reduction and rearrangement to the allene.[3] This can be checked by TLC/LC-MS analysis of the reaction mixture.
-
Caption: Troubleshooting workflow for the Crabbé-Ma allene synthesis.
Route B: The Doering-LaFlamme Allene Synthesis
This is a classic two-step method that converts an alkene into an allene by carbon atom insertion.[6][7] For this compound, the starting material would be methyl acrylate.
Q3: I'm using the Doering-LaFlamme synthesis starting with methyl acrylate. The first step (dihalocyclopropanation) works, but the second step (reductive ring-opening) gives a very low yield of the allene. What are the critical parameters for the reduction?
A3: The second step of the Doering-LaFlamme synthesis is a reductive metal-halogen exchange followed by an electrocyclic ring-opening, and it is highly sensitive to the choice of reductant and reaction conditions.[6][8][9]
-
Cause 1: Incorrect Choice or Quality of Organolithium/Metal:
-
Troubleshooting: The reaction of the dibromocyclopropane with an organolithium (like MeLi or n-BuLi) or a reducing metal (like Mg or Na) is the key step.[6][10]
-
Organolithiums: Use freshly titrated n-BuLi or MeLi. The reaction is typically run at very low temperatures (-78 °C to -40 °C) to form the lithiated intermediate. Adding the reagent too quickly or at too high a temperature can lead to decomposition and side reactions.
-
Reducing Metals: If using magnesium or sodium, the metal surface must be activated to ensure reactivity.
-
-
-
Cause 2: Unstable Intermediate: The reaction proceeds via a 1-metallo-1-halocyclopropane which eliminates metal halide to form a cyclopropylidene carbene or a carbenoid-like species.[8][9] This intermediate is highly reactive.
-
Troubleshooting: Strict temperature control is essential. If the temperature is too high, the carbenoid can undergo insertion or other reactions instead of the desired concerted rearrangement to the allene.[6] The solvent can also play a role; the reaction is typically performed in ethereal solvents like THF or diethyl ether.
-
Step 1: Dibromocyclopropanation of Methyl Acrylate
-
Cool a solution of methyl acrylate and potassium tert-butoxide in pentane to 0 °C under an inert atmosphere.
-
Slowly add a solution of bromoform (CHBr₃) in pentane, maintaining the temperature below 5 °C. The generation of dibromocarbene is exothermic.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and perform a standard extractive workup. Purify the resulting methyl 2,2-dibromocyclopropane-1-carboxylate by vacuum distillation.
Step 2: Reductive Ring-Opening
-
Prepare a solution of the purified dibromocyclopropane in anhydrous THF or diethyl ether under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of methyllithium (typically ~1.1 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature.
-
Quench carefully with saturated aqueous ammonium chloride.
-
Perform an extractive workup and proceed immediately to purification (see Q4).
Part 3: Purification and Handling
Even with a successful reaction, significant product loss can occur during post-reaction processing.
Q4: My crude NMR shows a good conversion to the allenoate, but I lose the majority of my product during purification. How can I improve my recovery?
A4: This is a very common problem. The high reactivity of this compound makes it susceptible to degradation during standard purification techniques.[1]
-
Avoid High Temperatures:
-
Column Chromatography Issues:
-
Problem: Standard silica gel is acidic and can catalyze the isomerization of the allene or Michael addition with residual nucleophiles (e.g., water, alcohols).
-
Recommendation: If chromatography is necessary, use deactivated silica gel. This can be prepared by making a slurry of silica gel in your eluent containing 1-2% triethylamine, then packing the column with this mixture. Run the column quickly to minimize contact time.
-
-
Storage and Handling:
-
Recommendation: The purified allenoate is a colorless liquid that should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a freezer at -20 °C) to inhibit polymerization.[11]
-
Part 4: Comparative Summary of Synthetic Routes
| Synthetic Method | Key Reagents | Typical Yields | Advantages | Common Disadvantages & Troubleshooting Areas |
| Crabbé-Ma Synthesis | Terminal Alkyne, Formaldehyde, Cu(I) Salt, Secondary Amine[2][4] | 40-70% | One-pot procedure, generally good functional group tolerance.[5] | Sensitive to catalyst activity (Cu(I) oxidation), amine quality/role, and formaldehyde source.[3][4] |
| Doering-LaFlamme | Alkene, Haloform, Strong Base; then Organolithium/Metal[7][8] | 30-60% (two steps) | Classic, well-documented method for carbon insertion. | Two separate steps required; second step is highly temperature-sensitive; carbene/carbenoid intermediates can be unpredictable.[6][9] |
| Wittig/HWE Reaction | Phosphonium Ylide or Phosphonate Anion, Ketene (or equivalent)[12] | Variable | Can be high-yielding if the ylide and electrophile are well-matched. HWE variant produces water-soluble phosphate byproduct, simplifying workup.[12] | Requires a highly reactive electrophile (ketene); stabilized ylides may have low reactivity; potential for Michael addition side reactions. |
References
-
Wikipedia. (2023, December 2). Doering–LaFlamme allene synthesis. Retrieved from [Link]
-
Merck Index. (n.d.). Doering-LaFlamme Allene Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The relationship between the Myers–Saito cyclization and the allenyne‐alkyne [4+2] cycloaddition. Retrieved from [Link]
-
Wikipedia. (2023, November 18). Crabbé reaction. Retrieved from [Link]
-
Chem-Station. (2014, February 9). Crabbe Allene Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Doering–LaFlamme allene synthesis | Request PDF. Retrieved from [Link]
-
PubMed. (2025, January 2). Identifying reactive normal modes and their effect on regioselectivity in Myers-Saito and Schmittel cyclization of enyne-allenes. Phys Chem Chem Phys. Retrieved from [Link]
-
NROChemistry. (n.d.). Doering-LaFlamme Reaction. Retrieved from [Link]
-
YouTube. (2021, January 16). Doering–Laflamme Allene Synthesis. Retrieved from [Link]
-
Semantic Scholar. (1997, May 1). A Surprising Switch from the Myers–Saito Cyclization to a Novel Biradical Cyclization in Enyne–Allenes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2-Nonadien-4-ol. Org. Synth. 1986, 64, 157. Retrieved from [Link]
-
PubMed Central. (2023, September 13). Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes. Retrieved from [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]
-
Royal Society of Chemistry. (1984). Observation on the synthesis of allenes by homologation of alk-1-ynes. J. Chem. Soc., Perkin Trans. 1, 747-751. Retrieved from [Link]
-
YouTube. (2019, April 29). Doering-LaFlamme Allene Synthesis. Retrieved from [Link]
-
Rlavie. (n.d.). This compound | CAS 18913-35-4. Retrieved from [Link]
-
Organic Syntheses. (2017). Buta-2,3-dien-1-ol. Org. Synth. 2017, 94, 153-166. Retrieved from [Link]
Sources
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- 4. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]
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Improving regioselectivity in reactions of "Methyl buta-2,3-dienoate"
Welcome to the technical support guide for reactions involving methyl buta-2,3-dienoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their experiments. The unique electronic structure of this allenic ester presents both opportunities and challenges, with multiple reactive sites that can lead to mixtures of products. This guide provides in-depth, question-and-answer-based solutions to common issues encountered in the field.
Section 1: Nucleophilic Additions - Taming the Ambident Electrophile
This compound is an ambident electrophile, meaning it has multiple sites susceptible to nucleophilic attack: the carbonyl carbon (a "hard" electrophilic center), the central allenic carbon (C3), and the terminal allenic carbon (C4, the β-carbon in a Michael-type system, which is a "soft" electrophilic center). The regiochemical outcome of a nucleophilic addition is highly dependent on the nature of the nucleophile.
Frequently Asked Questions (FAQs)
Question 1: My conjugate addition of an organometallic reagent is giving a mixture of 1,2- and 1,4-adducts. How can I exclusively obtain the 1,4-addition product?
Answer: This is a classic problem of hard and soft acid-base (HSAB) theory. "Hard" nucleophiles, such as organolithium and Grignard reagents, are driven by charge control and preferentially attack the "hard," highly polarized carbonyl carbon, leading to 1,2-addition.[1] To favor the "soft" 1,4-conjugate addition at the C4 position, you must use a "soft" organometallic nucleophile. Organocuprates (Gilman reagents, R₂CuLi) are the reagent of choice for this transformation.[2] The softer nature of the copper-carbon bond directs the nucleophilic attack to the β-carbon of the α,β-unsaturated system within the allene.[1][2]
Caption: Control of regioselectivity using hard vs. soft nucleophiles.
Troubleshooting Protocol: Selective 1,4-Addition with a Gilman Reagent
This protocol details the preparation of lithium dimethylcuprate and its subsequent conjugate addition.
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) solution in diethyl ether
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Argon or Nitrogen gas supply
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Cuprate Formation:
-
Suspend CuI (1.05 equivalents) in anhydrous diethyl ether or THF at -20 °C under an inert atmosphere.
-
Slowly add MeLi solution (2.0 equivalents) dropwise via syringe, maintaining the temperature below -15 °C. The solution will typically change from a yellow slurry to a colorless or near-colorless solution of the Gilman reagent (Me₂CuLi). Stir for 30 minutes at this temperature.
-
-
Conjugate Addition:
-
Cool the cuprate solution to -78 °C (acetone/dry ice bath).
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise over 15-20 minutes.
-
Allow the reaction to stir at -78 °C for 1-2 hours, monitoring by TLC.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product (methyl 3-methyl-3-butenoate) by flash column chromatography.
Question 2: I'm using a phosphine catalyst for an annulation reaction, but I'm getting a mixture of [3+2] and [4+2] cycloadducts, or poor regioselectivity within the desired pathway. How can I improve this?
Answer: Tertiary phosphines, like triphenylphosphine (PPh₃) or tributylphosphine (Bu₃P), are common catalysts that act as nucleophiles initiating a cascade.[3] The phosphine adds to the central carbon (C3) of the allenoate, generating a zwitterionic intermediate. This intermediate can exhibit nucleophilic character at either the α-carbon (C2) or the γ-carbon (C4).[4] The regioselectivity of the subsequent cycloaddition depends on several factors:
-
The Phosphine: The steric and electronic properties of the phosphine influence the stability and reactivity of the α- and γ-positions of the zwitterionic intermediate.[3]
-
The Michael Acceptor: The electrophilicity and steric hindrance of the reaction partner play a crucial role.
-
The Solvent and Temperature: These conditions can alter the equilibrium between different intermediates and transition states.
For instance, in reactions with 3-acyl-2H-chromen-ones, using a less nucleophilic but sterically accessible amine catalyst like DABCO can favor a [4+2] cycloaddition pathway, whereas a more nucleophilic phosphine like Bu₃P promotes a [3+2] pathway.[5] DFT studies have shown that the stability of the zwitterionic intermediate where the anion resides at the α-carbon is often greater, but the HOMO-LUMO gap for the reaction pathway involving the γ-carbon can be lower, leading to kinetic control.[4]
Troubleshooting Strategy: Catalyst and Condition Screening
To optimize regioselectivity, a systematic screening of catalysts and conditions is recommended.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Expected Outcome |
| Catalyst | PPh₃ | Bu₃P | DABCO | Altering the nucleophilicity and sterics can switch between [3+2] and [4+2] pathways or change γ vs. α attack.[5] |
| Solvent | Toluene (non-polar) | Dichloromethane (polar aprotic) | Acetonitrile (polar aprotic) | Can influence the stability of charged intermediates and transition states. |
| Temperature | -20 °C | Room Temperature | 50 °C | Lower temperatures may favor the thermodynamically more stable product, while higher temperatures may favor the kinetically controlled product. |
Section 2: Cycloaddition Reactions - Directing Reactivity Between Two Double Bonds
This compound possesses two distinct double bonds available for cycloaddition: the electron-deficient C2=C3 double bond (α,β-unsaturated) and the more electron-rich C3=C4 double bond. Controlling which π-system participates is key to achieving the desired product.
Frequently Asked Questions (FAQs)
Question 3: My Diels-Alder ([4+2] cycloaddition) reaction is sluggish and gives low yields. How can I improve its efficiency and regioselectivity?
Answer: Thermal Diels-Alder reactions typically involve the electron-deficient C2=C3 double bond of the allenoate acting as the dienophile.[2][6] For this reaction to be efficient, the diene partner should ideally be electron-rich.[7] If your diene is not sufficiently electron-rich, the reaction will require harsh thermal conditions, leading to low yields and potential side reactions.
The regioselectivity of the Diels-Alder reaction is governed by the electronic matching of the diene and dienophile. The ester group directs the regiochemistry, and its influence can be understood through frontier molecular orbital (FMO) theory.
Troubleshooting Strategy: The Role of Lewis Acids
Lewis acids can dramatically accelerate Diels-Alder reactions and enhance their regioselectivity.[8] The Lewis acid coordinates to the carbonyl oxygen of the ester, which further lowers the LUMO energy of the α,β-unsaturated system. This has two effects:
-
Rate Acceleration: It narrows the HOMO(diene)-LUMO(dienophile) energy gap, accelerating the reaction.[8]
-
Increased Selectivity: It enhances the disparity in the orbital coefficients on C2 and C3, leading to more pronounced regioselectivity.
Caption: Decision workflow for optimizing a Diels-Alder reaction.
Question 4: I want to perform a [2+2] cycloaddition. How do I ensure the reaction occurs at the C3=C4 double bond instead of the C2=C3 double bond?
Answer: While the C2=C3 double bond often participates in thermal [4+2] reactions, the C3=C4 double bond can be targeted in [2+2] cycloadditions, particularly with electron-deficient alkenes under Lewis acid catalysis.[6] The Lewis acid activates the allenoate, and the reaction proceeds through what is likely a stepwise mechanism involving a dipolar intermediate, which favors reaction at the terminal double bond.[9] The choice of Lewis acid and reaction conditions is critical for success. Strong Lewis acids like ethylaluminum dichloride (EtAlCl₂) have proven effective in promoting these types of cycloadditions.[6][9]
Experimental Protocol: Lewis Acid-Catalyzed [2+2] Cycloaddition
This protocol describes the reaction of this compound with an alkene like 2,3-dimethyl-2-butene.
Materials:
-
This compound
-
2,3-Dimethyl-2-butene (or other alkene)
-
Ethylaluminum dichloride (EtAlCl₂) solution in hexanes
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Apparatus Setup: Use a flame-dried, argon-purged flask with a magnetic stirrer and rubber septum.
-
Reaction Mixture:
-
Dissolve the alkene (e.g., 2,3-dimethyl-2-butene, 2-3 equivalents) and this compound (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
-
Catalyst Addition:
-
Slowly add the EtAlCl₂ solution (1.0 equivalent) dropwise via syringe. An exothermic reaction may be observed.
-
Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by GC or TLC. Reaction times can vary from a few hours to overnight.
-
-
Workup:
-
Carefully quench the reaction by slowly adding it to a stirred, cold solution of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the resulting cyclobutane derivative by column chromatography or distillation.
Section 3: Metal-Catalyzed Reactions - A Divergent Approach
Transition metal catalysis offers a powerful platform for controlling regioselectivity, often enabling reaction pathways that are inaccessible under thermal or standard catalytic conditions.[10][11] By carefully selecting the metal center and ligands, chemists can steer reactions toward a desired regioisomeric product.[10]
Frequently Asked Questions (FAQs)
Question 5: How can I use metal catalysts to achieve regiodivergent reactions with this compound?
Answer: Regiodivergent synthesis, the ability to form different regioisomers from the same starting materials by simply changing the catalyst or conditions, is a hallmark of modern transition metal catalysis.[10][11] For an allenoate, this could mean selectively functionalizing the α, β, or γ position.
For example, in a cycloaddition with a 1,3-diene, a cobalt(I) catalyst with a specific phosphino-oxazoline ligand might favor a [2+2] cycloaddition involving the terminal C=C bond of the diene, while a different ligand on the same metal could promote a completely different [4+2] cycloaddition pathway.[12] The outcome is dictated by the precise steric and electronic environment created by the ligand around the metal center, which in turn controls how the allenoate substrate coordinates and reacts.
Conceptual Workflow for Developing a Regiodivergent Reaction
Caption: Strategy for discovering regiodivergent catalyst systems.
Developing a truly novel regiodivergent system requires extensive screening and mechanistic investigation. Start by reviewing literature for related transformations with allenes to select a promising class of metals and ligands.[13] High-throughput screening techniques can be invaluable in this discovery phase.
References
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Diverging Pathways in the Activation of Allenes with Lewis Acids and Bases: Addition, 1,2-Carboboration, and Cyclization. ResearchGate. Available at: [Link]
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Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. PubMed Central. Available at: [Link]
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Organocopper reagents. University of Calgary. Available at: [Link]
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Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. Royal Society of Chemistry. Available at: [Link]
-
DABCO and Bu3P catalyzed [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones and ethyl 2,3-butadienoate. Organic & Biomolecular Chemistry. Available at: [Link]
-
Lewis acid catalyzed [2 + 2] cycloaddition of methyl 2,3-butadienoate to alkenes. Journal of the American Chemical Society. Available at: [Link]
-
Reactions of organocopper reagents. Wikipedia. Available at: [Link]
-
Regioselectivity and Substituent Effects. Saskatchewan Open Educational Resources. Available at: [Link]
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R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. Available at: [Link]
-
Ene reactions of allenes. Part 5. Regio- and stereo-selective ene reactions of a trialkylallene. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Highly Diastereoselective 1,4-addition of an Organocuprate to Methyl alpha-D-gluco-, alpha-D-manno-, or alpha-D-galactopyranosides Tethering an Alpha,beta-Unsaturated Ester. The Journal of Organic Chemistry. Available at: [Link]
-
[4 + 2] Cycloadditions. Chemistry LibreTexts. Available at: [Link]
-
Lewis-acid catalyzed ene reactions. Accounts of Chemical Research. Available at: [Link]
-
Highly diastereoselective 1,4-addition of an organocuprate to methyl α-D-gluco-, α-D-manno-, or α-D-galactopyranosides tethering an α,β-unsaturated ester. Keio University. Available at: [Link]
-
Theoretical and Experimental Study of the Regioselectivity of Michael Additions. FIU Digital Commons. Available at: [Link]
-
Highly enantio-, regio- and diastereo-selective one-pot [2 + 3]-cycloaddition reaction via isomerization of 3-butynoates to allenoates. Chemical Science. Available at: [Link]
-
Metal-catalyzed regiodivergent organic reactions. Chemical Society Reviews. Available at: [Link]
-
[3+2] regioselective annulation reaction of 2-arylidene-1,3-indandiones towards synthesis of spirocyclopentenes. PubMed Central. Available at: [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
-
Regioselectivity of addition of thiols and amines to conjugated allenic ketones and esters. The Journal of Organic Chemistry. Available at: [Link]
-
Michael Addition Reaction Mechanism. Chemistry Steps. Available at: [Link]
-
Investigation of the reaction mechanism of [4 + 2] cyclization of 2,3-dimethylbuta- 1,3-diene to methyl acrylate using the Michaelis-Menten equation. CORE. Available at: [Link]
-
Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion. The Journal of Organic Chemistry. Available at: [Link]
-
Predicting regioselectivity in EAS reactions. YouTube. Available at: [Link]
-
Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. PubMed Central. Available at: [Link]
-
Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes. PubMed Central. Available at: [Link]
-
Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. PubMed Central. Available at: [Link]
-
Metal-catalyzed regiodivergent organic reactions. ResearchGate. Available at: [Link]
-
Quantum chemical study of reaction mechanism of [4+2]-cycloaddition between 2,3-dimethylbuta-1,3-diene and methyl acrylate. Growing Science. Available at: [Link]
-
Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry. Available at: [Link]
-
Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
-
The Diels-Alder Cycloaddition Reaction. Chemistry LibreTexts. Available at: [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Metallacyclobuta-(2,3)-diene: A Bidentate Ligand for Stream-line Synthesis of First Row Transition Metal Catalysts for Cyclic Polymerization of Phenylacetylene. Angewandte Chemie International Edition. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. MDPI. Available at: [Link]
-
Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. MDPI. Available at: [Link]
-
Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available at: [Link]
-
New and Selective Transition Metal Catalyzed Reactions of Allenes. ResearchGate. Available at: [Link]
-
The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides. MDPI. Available at: [Link]
-
Nucleophilic Addition of Ketones To Acetylenes and Allenes: A Quantum-Chemical Insight. The Journal of Organic Chemistry. Available at: [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Controlling Stereoselectivity in Methyl buta-2,3-dienoate Additions
Welcome to the technical support center for stereoselective additions to methyl buta-2,3-dienoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in reactions involving this versatile allenoate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) grounded in mechanistic principles and supported by peer-reviewed literature.
Introduction to Stereocontrol in Allenoate Chemistry
This compound is a valuable building block in organic synthesis due to its unique electronic properties and multiple reactive sites.[1] The presence of the allene moiety allows for a variety of addition reactions, including nucleophilic additions, cycloadditions, and metal-catalyzed processes.[2][3] However, controlling the stereoselectivity of these additions is a significant challenge that requires a deep understanding of reaction mechanisms and the careful selection of catalysts and reaction conditions.[4][5] This guide aims to provide practical solutions to common issues encountered during these stereoselective transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in nucleophilic additions to this compound?
A1: The stereochemical outcome of nucleophilic additions to this compound is primarily governed by the nature of the nucleophile, the catalyst employed, and the reaction conditions. Key factors include:
-
Catalyst Chirality: The use of chiral catalysts, such as phosphines or Lewis acids, is crucial for inducing enantioselectivity.[6][7] The chiral environment created by the catalyst directs the approach of the nucleophile to one face of the allenoate.
-
Nucleophile Structure: The steric and electronic properties of the nucleophile can significantly impact both regioselectivity (α- vs. γ-addition) and stereoselectivity.
-
Solvent and Temperature: These parameters can influence the stability of transition states and intermediates, thereby affecting the stereochemical outcome.[8] Lower temperatures generally lead to higher selectivity.
-
Reaction Mechanism: The specific mechanism of the addition (e.g., concerted vs. stepwise) will dictate the stereochemical course of the reaction.[9][10][11]
Q2: How can I control the regioselectivity between α- and γ-addition of a nucleophile?
A2: The regioselectivity of nucleophilic additions to allenoates is a well-documented challenge. Generally, "soft" nucleophiles tend to favor γ-addition (conjugate addition), while "hard" nucleophiles may favor α-addition. However, this is a simplification, and the outcome is often catalyst-dependent.
-
Phosphine Catalysis: Chiral phosphines are widely used to promote enantioselective γ-additions of various nucleophiles, including thiols and azlactones.[6][12]
-
Lewis Acid Catalysis: Lewis acids can activate the allenoate towards nucleophilic attack, and the choice of a chiral Lewis acid can control both regioselectivity and enantioselectivity.[13]
-
Organocatalysis: Chiral organocatalysts, such as cinchona alkaloid derivatives, have been successfully employed for the enantioselective conjugate addition of β-ketoesters to allenoates.[14]
Q3: What are the common pitfalls that lead to low enantiomeric excess (ee) in my reactions?
A3: Achieving high enantioselectivity can be challenging. Common reasons for low ee include:
-
Suboptimal Catalyst: The chosen chiral catalyst may not be suitable for the specific substrate combination. Screening a library of catalysts with different steric and electronic properties is often necessary.
-
Background Uncatalyzed Reaction: A non-selective background reaction can compete with the desired catalytic cycle, leading to a decrease in the overall enantioselectivity. Running the reaction at a lower temperature can sometimes mitigate this issue.
-
Racemization of the Product: The chiral product may be susceptible to racemization under the reaction conditions. It is important to analyze the reaction mixture at different time points to assess product stability.
-
Impure Reagents or Solvents: Impurities can interfere with the catalyst's performance. Always use freshly purified reagents and dry solvents.
-
Incorrect Catalyst Loading or Ligand-to-Metal Ratio: In metal-catalyzed reactions, the ratio of the chiral ligand to the metal precursor is critical for the formation of the active catalytic species.[15]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered in stereoselective additions to this compound.
Problem 1: Poor or No Stereoselectivity
| Potential Cause | Troubleshooting Steps |
| Ineffective Chiral Catalyst/Ligand | 1. Screen a diverse set of chiral catalysts/ligands: Evaluate catalysts with different chiral backbones and steric/electronic properties. For instance, in phosphine-catalyzed reactions, both monophosphines and bisphosphines should be considered.[6] 2. Verify catalyst purity and integrity: Ensure the catalyst has not decomposed during storage. |
| Background Reaction | 1. Lower the reaction temperature: This will slow down the uncatalyzed reaction more significantly than the catalyzed one. 2. Reduce the concentration of reactants: This can also help to minimize the background reaction rate. |
| Incorrect Reaction Conditions | 1. Optimize the solvent: The polarity of the solvent can influence the transition state geometry. 2. Adjust the temperature: Systematically vary the temperature to find the optimal balance between reaction rate and selectivity. |
| Substrate Mismatch | 1. Modify the nucleophile or allenoate: Small changes to the substrate structure can sometimes lead to a significant improvement in stereoselectivity. |
Problem 2: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | 1. Ensure inert atmosphere: Many catalysts are sensitive to air and moisture. Use Schlenk techniques or a glovebox. 2. Increase catalyst loading: If deactivation is suspected, a higher catalyst loading may be necessary. |
| Poor Reactivity of Substrates | 1. Increase the reaction temperature: This can improve the reaction rate, but may negatively impact selectivity. 2. Use a more activating catalyst: A more Lewis acidic metal or a more nucleophilic organocatalyst might be required. |
| Side Reactions | 1. Analyze the crude reaction mixture: Use techniques like NMR or LC-MS to identify byproducts and understand competing reaction pathways. 2. Modify reaction conditions: Adjusting the temperature, concentration, or addition order of reagents can sometimes suppress side reactions. |
Problem 3: Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Variability in Reagent Quality | 1. Use reagents from a single, reliable source. 2. Purify reagents before use: Distill solvents and recrystallize solid reagents. |
| Sensitivity to Trace Impurities | 1. Thoroughly dry all glassware and use anhydrous solvents. 2. Consider the effect of adventitious water: In some rhodium-catalyzed reactions, ambient water can play a critical role in stereoselectivity.[16] |
| Inaccurate Measurement of Reagents | 1. Calibrate pipettes and balances regularly. 2. Prepare stock solutions of catalysts and reagents for better accuracy. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Phosphine-Catalyzed Enantioselective γ-Addition of Thiols
This protocol is adapted from methodologies described for the enantioselective addition of aryl thiols to allenoates.[6]
-
To an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral phosphine catalyst (e.g., 5-10 mol%).
-
Add the desired solvent (e.g., toluene, THF), ensuring it is anhydrous.
-
Add the this compound (1.0 equivalent).
-
Add the aryl thiol (1.1-1.2 equivalents).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or below) and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction (if necessary) and purify the product by flash column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC or SFC.
Protocol 2: Lewis Acid-Catalyzed [2+2] Cycloaddition
This protocol is a general representation of enantioselective [2+2] cycloadditions between allenoates and alkenes.[9][13]
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine derivative, 10 mol%) in a dry, non-coordinating solvent (e.g., dichloromethane, toluene).
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
-
Add the this compound (1.2 equivalents) dropwise.
-
Add the alkene (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the low temperature until completion, as monitored by TLC or NMR.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the cyclobutane product via column chromatography and determine the enantiomeric and diastereomeric ratios by chiral HPLC and/or NMR.
Visualizing Reaction Pathways
Decision Tree for Troubleshooting Poor Stereoselectivity
Caption: A decision-making workflow for troubleshooting low stereoselectivity.
Generalized Catalytic Cycle for Asymmetric Addition
Caption: A simplified representation of a catalytic cycle for asymmetric additions.
References
-
Meggers, E. (2018). Allenoates in Enantioselective [2+2] Cycloadditions: From a Mechanistic Curiosity to a Stereospecific Transformation. Journal of the American Chemical Society. [Link]
-
Meggers, E. (n.d.). Intramolecular Chirality Transfer [2 + 2] Cycloadditions of Allenoates and Alkenes. PMC. [Link]
-
Fu, G. C. (n.d.). Enantioselective Carbon–Sulfur Bond Formation: γ Additions of Aryl Thiols to Allenoates Catalyzed by a Chiral Phosphepine. NIH. [Link]
-
Meggers, E. (2018). Allenoates in Enantioselective [2+2] Cycloadditions: From a Mechanistic Curiosity to a Stereospecific Transformation. Journal of the American Chemical Society. [Link]
-
(n.d.). A chiral phosphine-catalyzed [3+2] cycloaddition reaction of allenoates and isatin-derived ketimines. ResearchGate. [Link]
-
Kwak, S., et al. (2021). Regio- and Stereoselective Addition of Secondary Phosphine Oxides to Allenoates Catalyzed by Main-Group Lewis Pairs. ResearchGate. [Link]
-
(n.d.). Recent advances in the metal-catalyzed asymmetric synthesis of chiral allenes. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Jørgensen, K. A. (2008). Organocatalytic asymmetric conjugate addition to allenic esters and ketones. PubMed. [Link]
-
Ma, S. (n.d.). Electrophilic Addition and Cyclization Reactions of Allenes. SciSpace. [Link]
-
Ready, J. M. (2011). Chiral Allene-Containing Phosphines in Asymmetric Catalysis. Organic Chemistry Portal. [Link]
-
Zhang, J. (2023). Stereoselectivity control in Rh-catalyzed β-OH elimination for chiral allene formation. NIH. [Link]
-
Ready, J. M. (2011). Chiral Allene-Containing Phosphines in Asymmetric Catalysis. ACS Publications. [Link]
-
Rueping, M. (n.d.). Towards an asymmetric β-selective addition of azlactones to allenoates. PMC - NIH. [Link]
-
Hashimoto, T. (2024). Highly regio- and stereoselective (3 + 2) annulation reaction of allenoates with 3-methyleneindolin-2-ones catalyzed by a planar chiral [2.2]paracyclophane-based bifunctional phosphine–phenol catalyst. RSC Publishing. [Link]
-
(n.d.). Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals. Dalal Institute. [Link]
-
(2021). 2.4: Metal-Catalyzed Asymmetric Conjugate Addition Reactions. Chemistry LibreTexts. [Link]
-
Ma, S. (2012). Allenes in catalytic asymmetric synthesis and natural product syntheses. PubMed. [Link]
-
Ma, S. (n.d.). A Room-Temperature Catalytic Asymmetric Synthesis of Allenes with ECNU-Phos. Organic Chemistry Portal. [Link]
-
Ma, S. (2013). A Room-Temperature Catalytic Asymmetric Synthesis of Allenes with ECNU-Phos. Journal of the American Chemical Society. [Link]
-
Ashenhurst, J. (2013). Alkene Addition Reactions: Regioselectivity and Stereoselectivity. Master Organic Chemistry. [Link]
-
Ma, S. (n.d.). A Room-Temperature Catalytic Asymmetric Synthesis of Allenes with ECNU-Phos. Journal of the American Chemical Society. [Link]
-
(2021). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. PMC. [Link]
-
(n.d.). Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. PMC - NIH. [Link]
-
(n.d.). This compound. PubChem. [Link]
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- 8. Highly regio- and stereoselective (3 + 2) annulation reaction of allenoates with 3-methyleneindolin-2-ones catalyzed by a planar chiral [2.2]paracyclo ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00831F [pubs.rsc.org]
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Technical Support Center: Purification of Methyl Buta-2,3-dienoate Reaction Products
Welcome to the technical support center for the purification of Methyl buta-2,3-dienoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile allenic ester. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of your reaction products. My aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Introduction to the Challenges in Purifying this compound
This compound, a member of the allene family, is a valuable building block in organic synthesis. Its unique structure, featuring cumulative double bonds, makes it highly reactive and prone to specific side reactions and isomerizations. Consequently, purification of the crude reaction mixture often presents challenges beyond those encountered with simple esters. Common issues include the presence of starting materials, catalyst residues, isomeric byproducts, and polymerization. This guide will provide a structured approach to tackling these purification hurdles.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding the purification of this compound:
Q1: My crude NMR shows a mixture of isomers. How can I selectively isolate the desired this compound?
A1: The presence of isomers is a frequent issue. The most effective method for separating allenic esters from their isomers is typically flash column chromatography on silica gel.[1][2] The choice of eluent is critical. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is often successful. It is advisable to perform a small-scale trial with thin-layer chromatography (TLC) to determine the optimal solvent ratio for separation.
Q2: I'm observing polymerization of my product during distillation. What can I do to prevent this?
A2: Allenic esters can be sensitive to heat and may polymerize at elevated temperatures.[3] To mitigate this, always perform distillation under reduced pressure to lower the boiling point.[3] It is also crucial to ensure that the distillation apparatus is free of any acidic or basic residues that could catalyze polymerization. The addition of a radical inhibitor, such as hydroquinone, to the distillation flask can also be beneficial.
Q3: How can I remove residual acid catalyst from my reaction mixture before purification?
A3: Residual acid catalyst must be neutralized to prevent product degradation and isomerization. A common and effective method is to wash the crude organic mixture with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[4] This will neutralize the acid, which can then be removed in the aqueous layer during a liquid-liquid extraction.
Q4: My final product is a yellow oil, but the literature reports it as a colorless liquid. What is causing the color and how can I remove it?
A4: A yellow tint in the purified product often indicates the presence of minor, highly conjugated impurities or degradation products.[1][2] If standard flash chromatography does not remove the color, you might consider treating the product with activated carbon. Briefly stirring the product with a small amount of activated carbon followed by filtration through a pad of celite can effectively remove colored impurities.
Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to common purification issues.
Problem 1: Low Yield After Column Chromatography
Symptoms:
-
Significant smearing or tailing of the product spot on TLC.
-
A large amount of material remains on the baseline of the TLC plate.
-
The isolated yield is significantly lower than expected based on crude NMR analysis.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Product Decomposition on Silica Gel | The slightly acidic nature of standard silica gel can sometimes cause sensitive compounds like allenic esters to decompose or isomerize. | 1. Deactivate the Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine. This will neutralize the acidic sites on the silica. 2. Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil for your chromatography. |
| Improper Solvent System | If the eluent is too polar, the product may move too quickly down the column, resulting in poor separation. If it's not polar enough, the product may not elute effectively. | 1. Optimize the Eluent: Systematically test different solvent mixtures using TLC to find a system that gives your product an Rf value between 0.2 and 0.4. 2. Employ a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve separation and yield. |
| Product Volatility | This compound is relatively volatile. Product loss can occur during the removal of solvent under reduced pressure. | 1. Careful Solvent Removal: Use a rotary evaporator with a cold trap and carefully control the vacuum and bath temperature. Avoid prolonged exposure to high vacuum. 2. Use a Higher Boiling Point Co-solvent: If possible, perform the final solvent removal with a higher boiling point solvent like pentane or hexane to minimize co-evaporation of the product. |
Problem 2: Contamination with Starting Materials
Symptoms:
-
NMR or GC-MS analysis of the purified product shows the presence of unreacted starting materials.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have gone to completion. | 1. Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction until the starting material is consumed. 2. Optimize Reaction Conditions: Consider increasing the reaction time, temperature, or the amount of a key reagent. |
| Co-elution During Chromatography | The starting material may have a similar polarity to the product, causing them to elute together. | 1. Fine-tune the Chromatography: Experiment with different solvent systems, including those with different solvent selectivities (e.g., dichloromethane/hexane instead of ethyl acetate/hexane). 2. Consider a Different Purification Technique: If chromatography is ineffective, explore other options such as vacuum distillation or crystallization if the product is a solid. |
| Ineffective Work-up | The aqueous work-up may not be effectively removing water-soluble starting materials or byproducts. | 1. Multiple Extractions: Perform multiple extractions with the organic solvent to ensure complete transfer of the product. 2. Brine Wash: A final wash of the organic layer with a saturated sodium chloride (brine) solution can help to remove residual water and some water-soluble impurities. |
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
This protocol is a general guideline for the purification of this compound.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass column, collection tubes, TLC plates, UV lamp
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude mixture in a suitable solvent and spot it on a TLC plate. Develop the plate in various ratios of ethyl acetate/hexane to find the optimal eluent system.
-
Column Packing:
-
For a "dry pack," fill the column with dry silica gel and then carefully run the eluent through it.
-
For a "wet pack," prepare a slurry of silica gel in the initial eluent and pour it into the column.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the silica gel bed.
-
Alternatively, for less soluble products, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution: Begin eluting with the determined solvent system. If using a gradient, start with a low polarity (e.g., 2% ethyl acetate in hexane) and gradually increase the concentration of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Acid Scavenging Work-up
This procedure is designed to remove acidic impurities prior to further purification.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release any evolved CO₂ gas.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with saturated NaHCO₃ solution.
-
Wash the organic layer with an equal volume of brine.
-
Drain the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent. The resulting solution is ready for solvent removal or further purification.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Sources
Technical Support Center: Solvent Effects on Methyl buta-2,3-dienoate Reaction Outcomes
Welcome to the technical support center for chemists working with Methyl buta-2,3-dienoate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use. As a highly versatile C5 building block, its unique allene structure presents both significant synthetic opportunities and specific challenges, with solvent choice being a paramount factor in directing reaction outcomes. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for reactions involving this compound?
A1: this compound is an electron-deficient allene, featuring three contiguous unsaturated carbons (C2, C3, C4) and an ester group. This arrangement creates multiple reactive sites susceptible to different reaction pathways, including nucleophilic (Michael) addition, cycloadditions, and reductions. The solvent's properties—primarily its polarity, proticity, and coordinating ability—profoundly influence which of these pathways is favored by selectively stabilizing or destabilizing reactants, intermediates, and transition states.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can donate hydrogen bonds. They excel at solvating both cations and anions.[1] However, they can significantly hinder nucleophilic reactions by forming a solvent shell around the nucleophile through hydrogen bonding, reducing its reactivity.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) possess large dipole moments but lack O-H or N-H bonds.[3] They are poor at solvating anions, leaving them "naked" and highly reactive. This often leads to a dramatic increase in the rate of reactions involving anionic nucleophiles, such as SN2 reactions.[4]
-
Nonpolar Solvents (e.g., toluene, hexane, dioxane) do not have significant dipole moments and interact weakly with polar molecules. They are often used in reactions where charge separation in the transition state is minimal, such as certain pericyclic reactions.
The choice between these solvent classes can mean the difference between isolating your desired product in high yield or obtaining a complex mixture of byproducts.
Q2: My nucleophilic addition to this compound is giving a mixture of 1,2- and 1,4-addition products. How can I improve regioselectivity using solvents?
A2: This is a classic challenge. Nucleophiles can attack the central sp-hybridized carbon (C3, a 1,2-addition) or the terminal sp2-hybridized carbon (C4, a conjugate or 1,4-addition). The solvent plays a key role in modulating the reactivity of the nucleophile and the stability of the resulting anionic intermediates.
The regioselectivity is often governed by the Hard and Soft Acids and Bases (HSAB) principle. The C3 position can be considered a "harder" electrophilic site, while the C4 position is "softer."
-
To Favor 1,4-Addition (Conjugate Addition): This is typically achieved with softer nucleophiles (e.g., thiolates, cyanides) in polar aprotic solvents like THF, DMSO, or DMF. These solvents leave the soft nucleophile highly reactive and do not overly stabilize the initially formed, localized charge of a 1,2-adduct, allowing the reaction to proceed to the more thermodynamically stable conjugated enolate.
-
To Favor 1,2-Addition: This pathway is more common with "harder" nucleophiles (e.g., organolithium reagents, Grignard reagents). The choice of a nonpolar or weakly coordinating solvent like toluene or diethyl ether is crucial. These solvents do not effectively stabilize separated charges, favoring a rapid, kinetically controlled attack at the most electron-deficient site, C3, without facilitating equilibration to the 1,4-adduct.
Q3: I am attempting a [2+2] cycloaddition with the allene, but the reaction is failing. Could the solvent be the issue?
A3: Absolutely. The success of [2+2] cycloadditions with electron-deficient allenes often depends on the mechanism, which can be either concerted or stepwise (proceeding through a diradical or zwitterionic intermediate).[5] The solvent's role is to stabilize the transition state of the preferred pathway.
For a stepwise mechanism involving a polar, zwitterionic intermediate, a polar solvent is essential to stabilize the charge separation. Attempting the reaction in a nonpolar solvent like hexane would likely fail due to the high energy of the uncaged, charged intermediate. Conversely, if the reaction is believed to proceed through a diradical intermediate, solvent polarity is less critical, and other factors like temperature become more important.
A study on the [2+2] cycloaddition between sulfonyl allenes and benzyl vinyl ether highlighted that the reaction likely proceeds via a dipolar mechanism.[5] Therefore, for this compound, if you are experiencing issues, consider switching to a more polar solvent like acetonitrile or nitromethane to facilitate the formation of a potential zwitterionic intermediate.
Q4: I'm trying to reduce the ester of this compound to the corresponding 2,3-allenol using DIBAL-H, but I'm getting a complex mixture. What's going wrong?
A4: This is a well-documented case of a dramatic solvent effect. The reduction of 2,3-allenoates with diisobutylaluminum hydride (DIBAL-H) shows a profound dependency on the solvent used.
-
Incorrect Solvent (e.g., Diethyl Ether, THF): Using coordinating ethereal solvents leads to a mixture of products, including conjugated enones and saturated alcohols. This is because these solvents coordinate with the aluminum species, altering the reducing agent's reactivity and potentially favoring conjugate reduction (1,4-reduction) of the allene system over the desired 1,2-reduction of the ester carbonyl.
-
Correct Solvent (Toluene): Performing the reduction in a non-coordinating hydrocarbon solvent like toluene at low temperatures (e.g., -78 °C) cleanly affords the desired 2,3-allenol in high yield.[6] In toluene, DIBAL-H exists in a different aggregation state, and its Lewis acidity is more pronounced, leading to preferential coordination at the "hard" ester carbonyl oxygen and subsequent selective reduction.
This example underscores the necessity of consulting literature for specific substrate classes, as solvent effects can be highly non-intuitive.[6]
Troubleshooting Guide
| Symptom | Potential Cause (Solvent-Related) | Suggested Solution |
| No Reaction / Sluggish Rate | 1. Nucleophile is over-solvated and deactivated by a polar protic solvent (e.g., methanol). 2. Transition state is highly polar, but the reaction is run in a nonpolar solvent. | 1. Switch to a polar aprotic solvent (e.g., DMF, DMSO) to "free" the nucleophile. 2. Change to a polar solvent (e.g., acetonitrile) to stabilize the transition state. |
| Low Yield / Complex Mixture | 1. Solvent is promoting a competing reaction pathway (e.g., 1,2- vs 1,4-addition). 2. Solvent is participating in the reaction (solvolysis). | 1. Systematically screen solvents of different classes (see Protocol 1). For reductions, try a non-coordinating solvent like toluene.[6] 2. Ensure the solvent is inert under the reaction conditions. Avoid protic solvents with highly reactive electrophiles. |
| Product Polymerization | The solvent is not adequately dissipating heat, or it is promoting a radical pathway. | Use a solvent with a higher boiling point for better temperature control. Ensure solvents are properly degassed if radical polymerization is suspected. |
| Poor Regio- or Stereoselectivity | The solvent is not providing the necessary organization or stabilization of the key transition state. | For cycloadditions, solvent choice can be crucial for selectivity; sometimes, less conventional solvents or even aqueous conditions can have a profound effect.[7] |
Experimental Protocols
Protocol 1: General Workflow for Solvent Screening
This protocol provides a systematic approach to optimizing solvent conditions for a novel reaction with this compound.
Methodology:
-
Setup: In parallel, set up three small-scale reactions (e.g., 0.1 mmol) in separate vials.
-
Solvent Addition: To each vial, add the same concentration of this compound in:
-
Vial A: Isopropanol (Polar Protic)
-
Vial B: Acetonitrile (Polar Aprotic)
-
Vial C: Toluene (Nonpolar)
-
-
Reaction Initiation: Add the other reactants and stir under identical temperature and atmospheric conditions.
-
Monitoring: Monitor all three reactions by TLC or LCMS at set time intervals (e.g., 1h, 4h, 24h).
-
Analysis: Analyze the crude reaction mixtures. Identify the solvent class that gives the highest conversion to the desired product and the cleanest profile.
-
Optimization: Based on the initial screen, select the best solvent class and perform a secondary screen with related solvents to fine-tune the reaction (e.g., if acetonitrile worked best, try DMF and DMSO).
Protocol 2: Selective Reduction of this compound to Buta-2,3-dien-1-ol
This protocol is adapted from literature demonstrating a critical solvent effect.[6]
Materials:
-
This compound (1.0 equiv)
-
DIBAL-H (1.0 M in hexanes, 2.2 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen atmosphere
-
Dry glassware
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet.
-
Reagent Addition: Dissolve this compound (1.0 equiv) in anhydrous toluene (to make a ~0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
DIBAL-H Addition: Slowly add DIBAL-H (2.2 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 3 hours.
-
Quenching: While still at -78 °C, slowly quench the reaction by the dropwise addition of methanol, followed by saturated aqueous Rochelle's salt solution.
-
Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude buta-2,3-dien-1-ol.
References
-
G. Abraham and M. H. Abraham, "Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions," Pure and Applied Chemistry, vol. 55, no. 10, pp. 1635-1644, Jan. 2017. [Online]. Available: [Link]
-
L. Raimondi, A. M. P. Martins, and T. R. G. Simões, "Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents," Molecules, vol. 24, no. 23, p. 4363, Nov. 2019. [Online]. Available: [Link]
-
J. Ashenhurst, "Deciding SN1/SN2/E1/E2 - The Solvent," Master Organic Chemistry, Dec. 2012. [Online]. Available: [Link]
-
"Nucleophilicity and Solvent Effects," Chemistry LibreTexts, Jan. 2023. [Online]. Available: [Link]
-
"NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1," St. Paul's Cathedral Mission College. [Online]. Available: [Link]
-
"Ch 8 : Solvent Effects," University of Calgary. [Online]. Available: [Link]
-
M. Izadyar, M. Naseh, and H. R. Bijanzadeh, "Solvent Effects on the Kinetics of Cycloaddition Reactions of 2, 3-Dimethy butadiene and Diethylazodicarboxylate; A DFT Study," SID, Oct. 2013. [Online]. Available: [Link]
-
"this compound|CAS 18913-35-4|Rlavie," Rlavie. [Online]. Available: [Link]
-
"this compound," PubChem. [Online]. Available: [Link]
-
I. Kostiv, G. Marshalok, and O. Marshalok, "Effect of the Reactants Molar Ratio on the Kinetics of Cycloaddition of 2,3-Dimethylbuta-1,3-diene to allylmethacrylate," Open Peer Review Project. [Online]. Available: [Link]
-
"Synthesis of nitrobutadienes and their halogen derivatives by elimination reactions," ScienceDirect. [Online]. Available: [Link]
-
"METHYL 2 3-BUTADIENOATE | CAS#:18913-35-4," Chemsrc. [Online]. Available: [Link]
-
T. J. W. de Pater, et al., "Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions," Radboud Repository, 2023. [Online]. Available: [Link]
-
M. M. K. Boysen, "Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles," Molecules, vol. 20, no. 1, pp. 153-179, Dec. 2014. [Online]. Available: [Link]
-
Y. Chen, et al., "Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity," Frontiers in Chemistry, vol. 10, Mar. 2022. [Online]. Available: [Link]
-
J. Ashenhurst, "Polar Protic? Polar Aprotic? Nonpolar? All About Solvents," Master Organic Chemistry, Apr. 2012. [Online]. Available: [Link]
-
S. L. C. Hsu, et al., "Self-Thickening Materials Derived from Phenylpropanoid Ene Reactions," Molecules, vol. 28, no. 14, p. 5409, Jul. 2023. [Online]. Available: [Link]
-
M. Izadyar, M. Naseh, and H. R. Bijanzadeh, "Quantum chemical aspects of solvent effects on the Diels–Alder reaction of 2,3-dimethyl-1,3-butadiene and diethyl azodicarboxylate," Semantic Scholar, Sep. 2016. [Online]. Available: [Link]
-
"Multiple substituents," Khan Academy. [Online]. Available: [Link]
-
"Reaction of isoprene (2-methyl-1,3-butadiene) with ethyl propenoate gives a mixture of two...," Study.com. [Online]. Available: [Link]
-
F. Lie, et al., "Dramatic Solvent Effect in the Reduction of 2,3-Allenoic Acid Esters. A Simple Synthesis of 2,3-Allenols from 2,3-Allenoates," ResearchGate, Jul. 2010. [Online]. Available: [Link]
-
"Solved 14-36 Reaction of isoprene (2-methyl-1,3-butadiene)," Chegg.com, Feb. 2023. [Online]. Available: [Link]
-
"Solved Dienes: Reaction of 2-methylbuta-1,3-diene and," Chegg.com, Sep. 2021. [Online]. Available: [Link]
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Preventing polymerization of "Methyl buta-2,3-dienoate" during reactions
Welcome to the technical support center for Methyl Buta-2,3-dienoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the unwanted polymerization of this highly reactive allenic ester during experimental procedures. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and successful use of this compound in your research.
Introduction to the Challenge: The Reactivity of this compound
This compound is a valuable synthetic intermediate due to its unique allenic structure, which allows for a variety of chemical transformations. However, the cumulated double bonds in the allene moiety, conjugated with the ester group, render the molecule highly susceptible to spontaneous polymerization. This polymerization can be initiated by heat, light, or the presence of radical initiators, leading to failed reactions, product contamination, and potential safety hazards. This guide provides a systematic approach to mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: My freshly purchased this compound appears clear, but after some time in the lab, it has become viscous or even solidified. What happened?
A1: This is a classic sign of polymerization. This compound can self-polymerize, especially when exposed to elevated temperatures, light, or atmospheric oxygen. It is crucial to store the compound under recommended conditions to prevent this. Commercial suppliers often recommend refrigeration at 2-8°C.[1]
Q2: What are the primary triggers for the polymerization of this compound during a reaction?
A2: The primary triggers are:
-
Heat: Elevated reaction temperatures significantly accelerate the rate of polymerization.
-
Radical Initiators: Impurities such as peroxides (which can form upon exposure to air), or the intended use of radical initiators for other purposes, can initiate the polymerization of the allene.
-
Light: UV radiation can provide the energy to initiate radical formation and subsequent polymerization.
-
Incompatible Reagents: Strong acids or bases, and certain metal catalysts, can potentially initiate polymerization pathways.
Q3: What is a polymerization inhibitor, and should I use one with this compound?
A3: A polymerization inhibitor is a chemical compound added in small quantities to a monomer to prevent its self-polymerization. For reactive esters like this compound, using an inhibitor during storage and sometimes during reactions is highly recommended. Common choices for unsaturated esters include phenolic inhibitors like hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ).
Q4: Will a polymerization inhibitor interfere with my desired reaction?
A4: It is possible. Phenolic inhibitors are particularly effective at scavenging free radicals. If your intended reaction proceeds via a radical mechanism, the inhibitor will likely interfere. In such cases, the inhibitor must be removed before the reaction. For non-radical reactions, the inhibitor may not interfere, but this should be evaluated on a case-by-case basis.
Q5: How do I remove a polymerization inhibitor before my reaction?
A5: The most common method for removing acidic phenolic inhibitors like hydroquinone or MEHQ is to wash the monomer with a dilute aqueous base, such as 5% sodium hydroxide solution, in a separatory funnel. This converts the phenolic inhibitor into its water-soluble salt, which is extracted into the aqueous phase. The organic layer is then washed with water to neutrality, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and can be used directly or further purified by distillation under reduced pressure.
Troubleshooting Guides
Issue 1: Polymerization During Thermal Reactions
Scenario: You are performing a reaction that requires heating, and the reaction mixture containing this compound becomes viscous or solidifies.
Root Cause Analysis: The elevated temperature is accelerating the rate of thermal polymerization. This process is often exothermic, which can lead to a dangerous runaway reaction where the temperature and pressure increase uncontrollably.
Preventative Measures & Protocol:
-
Temperature Control:
-
Conduct the reaction at the lowest possible temperature that still allows for a reasonable rate of your desired transformation.
-
Use a well-controlled heating system (e.g., an oil bath with a PID controller) to avoid temperature overshoots.
-
For highly exothermic desired reactions, consider gradual addition of the this compound to the reaction mixture to better manage the heat generated.
-
-
Inert Atmosphere:
-
Always conduct reactions involving this compound under an inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of oxygen, which can form peroxides that act as radical initiators upon heating.
-
-
Use of a High-Temperature Inhibitor:
-
If compatible with your reaction chemistry, consider adding a small amount of a high-temperature inhibitor, such as phenothiazine or certain substituted p-phenylenediamines, to the reaction mixture. The appropriate concentration will need to be determined empirically but typically ranges from 100 to 1000 ppm.
-
Logical Workflow for Preventing Thermal Polymerization:
Caption: Workflow for mitigating thermal polymerization.
Issue 2: Polymerization in the Presence of Metal Catalysts
Scenario: You are performing a metal-catalyzed reaction (e.g., a palladium-catalyzed cross-coupling) with this compound, and you observe polymer formation.
Root Cause Analysis: Some transition metal catalysts, or impurities within them, can initiate polymerization. Additionally, the ligands used can sometimes be incompatible with the monomer.
Preventative Measures & Protocol:
-
Catalyst Purity:
-
Use high-purity catalysts and ligands from reputable suppliers.
-
If possible, purify the catalyst before use according to literature procedures.
-
-
Ligand Selection:
-
The choice of ligand can influence the stability of the monomer. If polymerization is observed, consider screening different ligands that may be less prone to initiating side reactions.
-
-
Inhibitor Compatibility:
-
Phenolic inhibitors are generally compatible with many metal-catalyzed reactions. However, it is essential to verify this for your specific system.
-
If you have removed the inhibitor, consider adding a small amount back (e.g., 50-100 ppm of BHT or MEHQ) if it does not interfere with the catalysis.
-
Data Summary: Common Inhibitors for Unsaturated Esters
| Inhibitor Name | Abbreviation | Typical Concentration (ppm) | Removal Method | Notes |
| Hydroquinone | HQ | 100 - 1000 | Aqueous base wash | Effective, but can sublime during distillation. |
| 4-Methoxyphenol | MEHQ | 50 - 500 | Aqueous base wash | More volatile than HQ, good for distillations. |
| 4-tert-Butylcatechol | TBC | 50 - 200 | Aqueous base wash | Often used for storage and transport of styrenics. |
| Butylated Hydroxytoluene | BHT | 100 - 1000 | Column chromatography | Less acidic, may not be efficiently removed by base wash. |
| Phenothiazine | PTZ | 100 - 1000 | Not easily removed | Effective at high temperatures, but can be difficult to remove. |
Detailed Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors from this compound
Objective: To prepare inhibitor-free this compound for use in sensitive reactions, such as radical polymerizations.
Materials:
-
This compound (containing inhibitor)
-
5% (w/v) Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Standard laboratory glassware
Procedure:
-
Place 100 mL of inhibited this compound into a 250 mL separatory funnel.
-
Add 50 mL of 5% NaOH solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will likely be colored as it contains the sodium salt of the phenolic inhibitor. Drain and discard the aqueous layer.
-
Repeat the wash with another 50 mL portion of 5% NaOH solution.
-
Wash the organic layer with 50 mL of deionized water. Drain and discard the aqueous layer.
-
Wash the organic layer with 50 mL of brine to aid in the removal of dissolved water. Drain and discard the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes, or until the liquid is clear.
-
Filter the dried this compound into a clean, dry flask.
-
Crucially, the now inhibitor-free monomer is highly prone to polymerization. It should be used immediately. If short-term storage is necessary, keep it refrigerated under an inert atmosphere and in the dark.
Inhibitor Removal and Use Workflow:
Caption: Protocol for removing phenolic inhibitors.
Protocol 2: Emergency Quenching of a Polymerization Reaction
Objective: To safely terminate a runaway polymerization of this compound.
!CAUTION! This procedure should only be performed if a runaway reaction is suspected (i.e., a rapid, uncontrolled increase in temperature and/or pressure). Always work in a well-ventilated fume hood and have appropriate personal protective equipment (PPE).
Materials:
-
A solution of a potent inhibitor in a compatible, low-boiling solvent (e.g., 1% hydroquinone in diethyl ether or THF). This should be prepared in advance and stored in a sealed container in a cool, dark place.
-
An ice bath.
Procedure:
-
Immediately remove the heat source from the reaction vessel.
-
If safe to do so, carefully place the reaction vessel into a large ice bath to rapidly cool the contents.
-
Once the initial exotherm is controlled, add the quenching solution of the inhibitor dropwise to the reaction mixture with vigorous stirring. The goal is to introduce a high concentration of the inhibitor to terminate the growing polymer chains.
-
Continue cooling and stirring until the temperature of the reaction mixture has stabilized.
-
Do not attempt to isolate the desired product from a quenched reaction. The mixture should be treated as hazardous waste and disposed of according to your institution's safety guidelines.
References
-
Rlavie. (n.d.). This compound | CAS 18913-35-4. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Polymerisation inhibitor. Retrieved from [Link]
- Marshall, K. L. (2000). Polar, functionalized diene-based material. III. Free-radical polymerization of 2-[(N,N-dialkylamino)methyl]-1,3-butadienes. Journal of Polymer Science Part A: Polymer Chemistry, 38(22), 4070-4080.
- Hussain, S., & Gna, M. (2020). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies.
-
Acmec Biochemical. (n.d.). 18913-35-4[this compound]. Retrieved from [Link]
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Technical Support Center: Scalable Synthesis and Purification of Methyl Buta-2,3-dienoate Adducts
Welcome to the technical support center for the synthesis and purification of methyl buta-2,3-dienoate adducts. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the experimental workflow.
This compound, an activated allene, is a versatile building block in organic synthesis, prized for its ability to participate in a variety of cycloaddition reactions to form complex molecular architectures.[1][2] However, its high reactivity and the unique nature of allene chemistry can present specific challenges in synthesis, scalability, and purification. This guide provides a structured, question-and-answer-based approach to navigate these complexities.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound and its general reactivity.
Q1: What is this compound and why is it a useful reagent?
This compound (also known as methyl allenecarboxylate) is an organic compound featuring a cumulative diene (an allene) conjugated to a methyl ester.[1] This structure makes it an electron-deficient and highly reactive substrate for various chemical transformations. Its utility stems from its participation in cycloaddition reactions (e.g., [4+2], [2+2], [3+2]), allowing for the rapid construction of four-, five-, and six-membered rings, which are common motifs in biologically active molecules.[2][3][4]
Q2: What are the primary safety concerns when working with this compound?
Like many allenoates, this compound can be unstable and prone to polymerization, especially at elevated temperatures.[5] It is a colorless, volatile liquid.[6] Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE). Due to its tendency to polymerize, it is recommended to store the reagent at low temperatures (2-8°C) and use it relatively fresh.[6]
Q3: What types of reactions does this compound typically undergo to form adducts?
This compound is a versatile partner in numerous cycloaddition reactions. The specific type of adduct formed depends on the reaction partner and catalyst used:
-
[4+2] Cycloadditions (Diels-Alder): It can act as a potent dienophile with a conjugated diene to form a six-membered ring. The reaction rate and selectivity are enhanced by the electron-withdrawing nature of the ester group.[7]
-
[2+2] Cycloadditions: With alkenes or ketenes, it can form four-membered cyclobutane rings.[4][8] These reactions may require thermal or photochemical conditions or Lewis acid catalysis.[8]
-
[3+2] Cycloadditions: In the presence of phosphine or amine catalysts, allenoates can form zwitterionic intermediates that act as 1,3-dipoles, reacting with various dipolarophiles to yield five-membered rings.[9][10]
-
Ene Reactions: With compounds containing an allylic hydrogen, it can undergo ene reactions, although this can sometimes be a competing side reaction.[11]
Troubleshooting Guide: Synthesis of Adducts
This section provides solutions to specific problems that may arise during the synthesis of this compound adducts.
Q4: My cycloaddition reaction shows low or no conversion. What are the likely causes and how can I fix it?
Possible Causes & Solutions:
-
Incorrect Diene Conformation (for Diels-Alder): The diene partner must be able to adopt the s-cis conformation for the reaction to occur.[7] Dienes locked in an s-trans conformation (e.g., within a rigid ring system) will not react.
-
Solution: Ensure your diene is structurally capable of adopting the required conformation. For acyclic dienes, heating the reaction can provide the energy needed to overcome the rotational barrier to the s-cis form.
-
-
Insufficient Reagent Reactivity: The electronic properties of your reaction partner may not be suitable. Diels-Alder reactions, for instance, are fastest with electron-rich dienes and electron-poor dienophiles.[7]
-
Solution: If possible, modify the electronic nature of the reaction partner. For a diene, adding electron-donating groups can increase its reactivity. For cycloadditions involving unactivated alkenes, a Lewis acid catalyst may be required to activate the allenoate.[8]
-
-
Catalyst Inactivity (for catalyzed reactions): In phosphine- or amine-catalyzed reactions, the catalyst may be poisoned by impurities (e.g., water, acid) or may not be nucleophilic enough.
-
Solution: Use freshly distilled solvents and reagents. Ensure the catalyst is of high purity. Consider screening a panel of catalysts with varying nucleophilicity and steric bulk (e.g., PPh₃ vs. PBu₃).
-
-
Steric Hindrance: Highly substituted reactants can significantly slow down or prevent the reaction due to steric clash in the transition state.
-
Solution: If possible, redesign the synthetic route to use less hindered starting materials. Alternatively, more forcing conditions (higher temperature, higher pressure) may be required, but this increases the risk of side reactions.
-
Q5: My reaction produces a complex mixture of regioisomers or stereoisomers. How can I improve the selectivity?
Possible Causes & Solutions:
-
Lack of Regiocontrol (Unsymmetrical Reactants): When both the allenoate and its reaction partner are unsymmetrical, multiple regioisomers can form.[12]
-
Solution: The regioselectivity is governed by electronic and steric factors. For Diels-Alder reactions, drawing the resonance structures of the diene and dienophile can help predict the major isomer based on aligning the sites of partial positive and negative charge.[12] In some cases, using a Lewis acid catalyst can enhance regioselectivity.
-
-
Poor Stereoselectivity (Endo/Exo Isomers): In Diels-Alder reactions, the formation of endo and exo products is common.[13] While the endo product is often kinetically favored due to secondary orbital interactions, the exo product is typically more thermodynamically stable.[14]
-
Solution: To favor the kinetic (endo) product, run the reaction at lower temperatures for a shorter duration. To favor the thermodynamic (exo) product, use higher temperatures and longer reaction times to allow the initial adduct to equilibrate to the more stable isomer.[15]
-
-
Catalyst-Controlled Selectivity: In enantioselective reactions, the choice of chiral catalyst is paramount.
Experimental Workflow: Troubleshooting Synthesis Issues
The following diagram outlines a logical workflow for addressing common synthesis problems.
Caption: A decision tree for troubleshooting synthesis problems.
Troubleshooting Guide: Purification & Scale-Up
This section focuses on challenges related to isolating and purifying the target adducts, particularly at a larger scale.
Q6: I am having difficulty purifying my adduct by column chromatography. The product is streaking, or I observe decomposition on silica gel.
Possible Causes & Solutions:
-
Product Instability: Allenoate adducts, particularly those with strained rings or sensitive functional groups, can be unstable on acidic silica gel.
-
Solution: Deactivate the silica gel by pre-treating it with a base, such as triethylamine (typically 1-2% in the eluent). Alternatively, switch to a less acidic stationary phase like alumina (basic or neutral) or Florisil.
-
-
Poor Solubility / Streaking: The product may have poor solubility in the chosen eluent system, causing it to streak down the column and co-elute with impurities.
-
Solution: Perform a thorough solvent screen using thin-layer chromatography (TLC) to find an eluent system that provides a good retention factor (Rf ≈ 0.2-0.4) and sharp spots. A gradient elution might be necessary to separate closely related impurities.
-
-
High Polarity of Adduct: If the adduct is highly polar, it may not elute from a normal-phase column.
-
Solution: Consider using reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
Q7: Column chromatography is not feasible for the scale of my reaction. What are some alternative purification strategies?
Possible Causes & Solutions:
-
Crystallization: If your adduct is a stable, crystalline solid, this is the most effective and scalable purification method.
-
Solution: Screen a variety of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/pentane, ethanol/water) to find conditions that induce crystallization. Seeding with a small amount of pure product can facilitate the process.
-
-
Distillation: For thermally stable, liquid adducts, distillation under reduced pressure can be an effective method for removing non-volatile impurities.
-
Solution: Use a short-path distillation apparatus to minimize the time the product spends at high temperatures. Care must be taken as prolonged heating can lead to decomposition or retro-cycloaddition reactions.[5]
-
-
Reversible Adduct Formation: This technique involves temporarily modifying a functional group on an impurity to drastically change its polarity, allowing for easy separation. For example, if you have an unreacted aldehyde impurity, it can be converted into a water-soluble bisulfite adduct.[16][17][18]
-
Solution: After the primary reaction, treat the crude mixture with a saturated aqueous solution of sodium bisulfite. The aldehyde impurity will form an adduct and move to the aqueous layer during an extraction, while your desired product remains in the organic layer.[18] The aldehyde can be regenerated from the aqueous layer by adding a base if needed.[17]
-
Quantitative Data Summary: Purification Method Selection
| Purification Method | Scale | Product Phase | Key Advantage | Common Limitation |
| Flash Chromatography | mg - low g | Solid / Liquid | High resolution for complex mixtures | High solvent consumption; not ideal for >100 g scale |
| Crystallization | g - kg | Crystalline Solid | High purity in a single step; very scalable | Product must be a stable solid; screening can be tedious |
| Distillation | g - kg | Thermally Stable Liquid | Excellent for removing non-volatile impurities | Product must be thermally stable; not for isomers |
| Adduct Formation | g - kg | Solid / Liquid | Removes specific reactive impurities (e.g., aldehydes) | Only applicable if a suitable impurity is present |
Experimental Protocols
Protocol 1: General Procedure for a Diels-Alder Reaction
This protocol describes a typical small-scale Diels-Alder reaction.
-
To a solution of the diene (1.0 equivalent) in a suitable solvent (e.g., toluene, dichloromethane, 0.5 M) in an oven-dried round-bottom flask is added this compound (1.1 equivalents).
-
The reaction mixture is stirred at room temperature or heated to reflux, while monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired adduct.
Protocol 2: Scalable Purification via Bisulfite Wash for Aldehyde Impurity Removal
This protocol is adapted for removing an unreacted aldehyde from a crude reaction mixture at a larger scale.[18]
-
Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate, 5-10 volumes).
-
Transfer the solution to a separatory funnel and add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for 5-10 minutes. If a solid precipitates at the interface, this is likely the bisulfite adduct.
-
Separate the aqueous layer. Wash the organic layer two more times with the saturated sodium bisulfite solution, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product, now free of the aldehyde impurity.
Visualization of Purification Workflow
Caption: A workflow for selecting a suitable purification method.
References
- Smolecule. (n.d.). Buy Ethyl 2-methyl-2,3-butadienoate | 5717-41-9.
- Nelson, H. M., & Toste, F. D. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. PubMed Central.
- Leah4Sci. (2023). Beginner's Guide to Diels-Alder Reactions.
- Brand, S., et al. (2016). Allenes, versatile unsaturated motifs in transition-metal-catalysed [2+2+2] cycloaddition reactions. Chemical Society Reviews.
- Hopf, H., & Gream, G. E. (1982). Ene reactions of allenes. Part 5. Regio- and stereo-selective ene reactions of a trialkylallene. Journal of the Chemical Society, Perkin Transactions 1.
- ChemBK. (n.d.). 2-METHYL-BUTA-1,3-DIENE.
- Rlavie. (n.d.). This compound|CAS 18913-35-4.
- SpectraBase. (n.d.). METHYL-2,3-BUTADIENOATE.
- ResearchGate. (n.d.). Allenoates in Enantioselective [2+2] Cycloadditions: From a Mechanistic Curiosity to a Stereospecific Transformation | Request PDF.
- PubChem. (n.d.). This compound.
- Ali, A., & Vardi-Kilshtain, A. (2013). A computational study of the activation of allenoates by Lewis bases and the reactivity of intermediate adducts. Organic & Biomolecular Chemistry.
- Jia, X., et al. (2018). Phosphine-Catalyzed Addition/Cycloaddition Domino Reactions of β′-Acetoxy Allenoate: Highly Stereoselective Access to 2-Oxabicyclo[3.3.1]nonane and Cyclopenta[a]pyrrolizine. Journal of the American Chemical Society.
- Leah4Sci. (n.d.). Diels Alder Reaction Organic Chemistry Tutorial Videos, Guide and practice.
- ResearchGate. (n.d.). Allenoates in organic synthesis | Request PDF.
- Wang, Y., et al. (2018).
- Alcaide, B., & Almendros, P. (2014). [4 + 2] and [4 + 3] Catalytic Cycloadditions of Allenes. RSC Publishing.
- Reddit. (2023). Diels-Alder reaction -- challenging problem.
- Benchchem. (n.d.). Spectroscopic Profile of Methyl 3-methyl-2-butenoate: A Technical Guide.
- Boucher, M. M., et al. (2021). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. PMC.
- Ma, S. (2009).
- Chemsrc. (n.d.). METHYL 2 3-BUTADIENOATE | CAS#:18913-35-4.
- Jones, A. C., & O'Brien, P. (1992). Next generation adduct purification techniques for low oxygen content metal alkyls. Journal of Crystal Growth.
- ResearchGate. (n.d.). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate | Request PDF.
- jOeCHEM. (2021). The Diels Alder Reaction (Worksheet Solutions Walkthrough).
- Benchchem. (n.d.). Applications of 3-Methyl-1,2-butadiene in Organic Synthesis.
- Ashenhurst, J. (2017). The Diels-Alder Reaction.
- University of Rochester. (n.d.). Workup: Aldehydes. Retrieved from University of Rochester Department of Chemistry.
- Sigma-Aldrich. (n.d.). Ethyl 2-methyl-2,3-butadienoate 5717-41-9.
- Organic Syntheses. (2017). Buta-2,3-dien-1-ol.
- Benchchem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
- ResearchGate. (2013). How to purify aldehydes by forming its reversible adducts?.
- Sannikov, O., et al. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II).
- Benchchem. (n.d.). Application Notes and Protocols for the Structural Elucidation of Methyl 3-methyl-2-butenoate using NMR Spectroscopy.
- Sigma-Aldrich. (n.d.). Methyl 3-methyl-2-butenoate 97 924-50-5.
- ChemicalBook. (n.d.). 2,3-DIMETHYL-1,3-BUTADIENE(513-81-5) 1H NMR spectrum.
- Georgieva, M., et al. (2019). 1,3-Butadiene metabolite 1,2,3,4 diepoxybutane induces DNA adducts and micronuclei but not t(9;22)
- ResearchGate. (n.d.). Elaboration of an Intermolecular Diels–Alder Adduct En Route to the Spiro-Fused Oroidin Alkaloids | Request PDF.
- Voulgaridou, G. P., et al. (2004). 1,N2-propanodeoxyguanosine adducts of the 1,3-butadiene metabolite, hydroxymethylvinyl ketone. PubMed.
- National Institutes of Health. (2022). Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis.
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Validation & Comparative
A Comparative Guide to the Cycloaddition Reactions of Methyl Buta-2,3-dienoate and Other Allenic Esters
For researchers, synthetic chemists, and professionals in drug development, allenic esters stand out as remarkably versatile building blocks in the synthesis of complex molecular architectures. Their unique electronic and steric properties, characterized by the cumulative double bonds, make them potent reaction partners in a variety of cycloaddition reactions, enabling the efficient construction of carbo- and heterocyclic scaffolds. Among this class of compounds, methyl buta-2,3-dienoate serves as a foundational and frequently employed substrate. This guide provides an in-depth technical comparison of this compound with other allenic esters in key cycloaddition reactions, supported by experimental data and detailed protocols to inform your synthetic strategies.
The Allene Moiety: A Hub of Reactivity in Cycloadditions
The reactivity of allenic esters in cycloaddition reactions is dictated by the two orthogonal π-systems. The internal double bond (C2-C3) and the terminal double bond (C3-C4) can both participate as dienophiles or dipolarophiles, leading to a rich and sometimes complex reactivity profile. The electron-withdrawing nature of the ester group polarizes the allene system, rendering the C3 position electrophilic and influencing the regioselectivity of cycloadditions. The choice of reaction partner, catalyst, and reaction conditions can exquisitely control which of the allene's double bonds participates and the stereochemical outcome of the reaction.
[4+2] Cycloaddition Reactions: The Diels-Alder Perspective
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. Allenic esters, serving as dienophiles, can react with a variety of dienes. The regioselectivity of this reaction is a key consideration, as the diene can add across either the C2-C3 or C3-C4 double bond of the allene.
This compound vs. Other Allenic Esters in Diels-Alder Reactions
In general, the reactivity of the allenic ester in a Diels-Alder reaction is influenced by both the steric bulk of the ester group and the substitution pattern on the allene framework. While direct side-by-side comparative studies under identical conditions are not always available in the literature, general trends can be discerned.
Table 1: Comparison of Allenic Esters in Diels-Alder Reactions with Cyclopentadiene
| Allenic Ester | Diene | Conditions | Yield (%) | Endo/Exo Ratio | Reference |
| This compound | Cyclopentadiene | Neat, 185 °C, sealed tube | High (qualitative) | ~1:1 | [1] |
| Ethyl 2,3-butadienoate | Cyclopentadiene | Not specified | Not specified | Not specified | |
| tert-Butyl 2,3-butadienoate | Cyclopentadiene | Not specified | Generally lower yields due to steric hindrance | Varies |
Note: Quantitative, direct comparative data for various allenic esters under identical Diels-Alder conditions is sparse in the literature. The information presented is a synthesis of available data and established reactivity principles.
The use of Lewis acids can significantly enhance the rate and selectivity of Diels-Alder reactions involving allenic esters. Lewis acid coordination to the carbonyl oxygen of the ester group increases the electrophilicity of the allene, promoting the reaction. For instance, the Diels-Alder reaction of furan with methyl acrylate, a related dienophile, is effectively catalyzed by Lewis acids like Sn-BEA, Zr-BEA, and Hf-BEA, reducing the activation energy by approximately 12.5 kcal/mol compared to the thermal reaction[2]. Similar catalytic effects are expected for allenic esters.
Experimental Protocol: Thermal Diels-Alder Reaction of this compound with in situ Generated Cyclopentadiene
This protocol is adapted from a general procedure for solvent-free Diels-Alder reactions.[3]
Materials:
-
Dicyclopentadiene
-
This compound
-
Reaction tube with a magnetic stir bar
Procedure:
-
To a sealed reaction tube, add a magnetic stir bar, dicyclopentadiene (1.1 equivalents), and this compound (1.0 equivalent).
-
Seal the tube and heat the mixture to 185 °C with stirring. The high temperature facilitates the retro-Diels-Alder reaction of dicyclopentadiene to generate cyclopentadiene in situ.
-
Maintain the temperature for the desired reaction time (monitor by GC/MS for optimal conversion).
-
Cool the reaction tube to room temperature.
-
Dissolve the reaction mixture in a suitable solvent (e.g., ethyl acetate) for analysis by GC/MS to determine the conversion and endo/exo ratio of the cycloadducts.
[3+2] Cycloaddition Reactions: Accessing Five-Membered Rings
[3+2] Cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. Allenic esters are excellent partners in these reactions, particularly with nitrones and in phosphine-catalyzed processes with electron-deficient olefins.
Allenic Esters in 1,3-Dipolar Cycloadditions with Nitrones
The reaction of allenic esters with nitrones provides access to isoxazolidine derivatives. The regioselectivity of this reaction is a critical aspect, with the potential for the nitrone to add across either the internal or terminal double bond of the allene. Theoretical studies on the reaction of N-aryl-C-carbamoyl nitrones with this compound suggest that the reaction proceeds regioselectively at the internal C=C bond to yield 5-methylideneisoxazolidine adducts[4].
Table 2: Regioselectivity in the [3+2] Cycloaddition of Allenic Esters with Nitrones
| Allenic Ester | Nitrone | Product Type | Regioselectivity | Reference |
| This compound | N-aryl-C-carbamoyl nitrones | 5-Methylideneisoxazolidine | Addition to internal C=C bond | [4] |
| Cyclic allenes | N-aryl-C-(phenylcarbamoyl)nitrones | Isoxazolidines with C4=C bond | Strict regioselectivity | [3] |
Experimental Protocol: Synthesis of Isoxazolidines via 1,3-Dipolar Cycloaddition
This is a general procedure that can be adapted for the reaction of this compound with a suitable nitrone.
Materials:
-
Nitrone (e.g., C-phenyl-N-methylnitrone)
-
This compound
-
Toluene (anhydrous)
Procedure:
-
To a solution of the nitrone (1.0 equivalent) in anhydrous toluene, add this compound (1.1 equivalents).
-
Heat the reaction mixture under reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until complete consumption of the starting materials.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired isoxazolidine product.
Phosphine-Catalyzed [3+2] Cycloadditions
Phosphine catalysis opens up a distinct [3+2] cycloaddition pathway for allenic esters with electron-deficient alkenes. In this process, the phosphine catalyst acts as a nucleophile, adding to the central carbon of the allenoate to form a zwitterionic intermediate that behaves as a 1,3-dipole. This intermediate then undergoes a [3+2] cycloaddition with an electron-deficient olefin.
A notable feature is the catalyst-dependent divergence in cycloaddition pathways. For instance, with ethyl 2,3-butadienoate, DABCO (a tertiary amine catalyst) promotes a [4+2] cycloaddition, whereas a phosphine catalyst like tributylphosphine (Bu₃P) leads to a [3+2] cycloaddition product.[5][6]
Table 3: Comparison of Catalysts in the Cycloaddition of Ethyl 2,3-Butadienoate
| Catalyst | Cycloaddition Type | Product | Reference |
| DABCO | [4+2] | Dihydropyran-fused chromen-2-one | [5] |
| Bu₃P | [3+2] | Cyclopenten-fused chromen-2-one | [5] |
Experimental Protocol: Phosphine-Catalyzed [3+2] Cycloaddition
This protocol is a general procedure for the phosphine-catalyzed [3+2] cycloaddition of an allenoate with an electron-deficient olefin.[7]
Materials:
-
Allenic ester (e.g., this compound) (1.0 equivalent)
-
Electron-deficient olefin (e.g., an enone) (1.1 equivalents)
-
Phosphine catalyst (e.g., triphenylphosphine) (20 mol%)
-
Toluene (anhydrous)
Procedure:
-
To a stirred solution of the allenic ester and the electron-deficient olefin in anhydrous toluene at 0 °C under a nitrogen atmosphere, add a solution of the phosphine catalyst in toluene dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the functionalized cyclopentene product.
[2+2] Cycloaddition Reactions: Formation of Cyclobutanes
[2+2] Cycloaddition reactions of allenic esters with alkenes provide a direct route to cyclobutane derivatives. These reactions can be promoted by Lewis acids or photochemically. The stereoselectivity of these reactions is a key aspect, and the development of enantioselective variants is an active area of research. For instance, chiral allenes can undergo diastereoselective [2+2] cycloadditions with tethered alkenes upon treatment with a Lewis acid like Bi(OTf)₃.[7][8]
Conclusion
This compound is a versatile and reactive substrate in a wide range of cycloaddition reactions, providing access to diverse and complex molecular scaffolds. Its reactivity can be finely tuned through the choice of reaction partner and catalyst, allowing for selective formation of six-, five-, or four-membered rings. While it serves as a valuable benchmark, the reactivity of other allenic esters can be modulated by the nature of the ester group and substituents on the allene backbone. Sterically demanding ester groups may decrease reactivity, while electronic modifications to the allene can influence both reactivity and selectivity. A thorough understanding of these principles, supported by the experimental data and protocols provided in this guide, will empower researchers to effectively utilize this compound and its derivatives as powerful tools in organic synthesis.
References
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A Technical Guide to Dienophile Reactivity: Methyl Buta-2,3-dienoate versus Traditional Counterparts in Cycloaddition Reactions
For researchers, synthetic chemists, and professionals in drug development, the Diels-Alder reaction represents a cornerstone of synthetic strategy, enabling the efficient construction of complex six-membered ring systems. The choice of dienophile is critical to the success of this [4+2] cycloaddition, influencing reaction rates, yields, and stereochemical outcomes. While traditional dienophiles such as maleic anhydride, dimethyl acetylenedicarboxylate (DMAD), and N-phenylmaleimide are well-established workhorses in the synthetic chemist's toolbox, the exploration of novel dienophiles continues to open new avenues for molecular design.
This guide provides an in-depth comparative analysis of a non-traditional dienophile, methyl buta-2,3-dienoate, with its more conventional counterparts. We will delve into the fundamental principles governing their reactivity, supported by experimental data and detailed protocols, to offer a comprehensive resource for the rational selection of dienophiles in your synthetic endeavors.
The Landscape of Dienophile Reactivity: An Overview
The efficacy of a dienophile in a normal-demand Diels-Alder reaction is fundamentally linked to its electronic properties. Electron-withdrawing groups (EWGs) attached to the double or triple bond of the dienophile lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduced LUMO energy facilitates a more favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene, accelerating the reaction rate.[1][2]
Traditional Dienophiles: Maleic anhydride, DMAD, and N-phenylmaleimide are archetypal examples of highly reactive dienophiles due to the presence of potent electron-withdrawing carbonyl or ester groups.[2] These groups significantly lower the LUMO energy, rendering them highly susceptible to cycloaddition with a wide range of dienes.
This compound: A Dienophile with Unique Characteristics: this compound, an allenic ester, presents a distinct structural motif. Unlike traditional dienophiles where the unsaturation is a simple double or triple bond, the cumulative double bonds of the allene system introduce unique stereochemical and electronic properties. The reactivity of allenes in Diels-Alder reactions can be more complex, with the potential for competing reaction pathways and unique stereochemical outcomes.[3]
Comparative Performance Analysis: this compound vs. Traditional Dienophiles
A recent DFT study on the Diels-Alder reaction of various dienophiles with cyclopentadiene provides valuable insights into the relative reactivity.[3]
| Dienophile | Diene | Reaction Type | Activation Energy (kcal/mol, endo) | Activation Energy (kcal/mol, exo) | Endo/Exo Selectivity (Calculated) | Reference |
| This compound | Cyclopentadiene | [4+2] Cycloaddition | 21.3 | 22.1 | 5.5 : 1 | [3] |
| Methyl acrylate | Cyclopentadiene | [4+2] Cycloaddition | 18.5 | 19.8 | 10 : 1 | [4][5] |
| Maleic Anhydride | Cyclopentadiene | [4+2] Cycloaddition | - | - | Predominantly Endo | [6][7] |
| DMAD | Furan | [4+2] Cycloaddition | - | - | Forms mono- and di-adducts | [8] |
| N-Phenylmaleimide | Butadiene | [4+2] Cycloaddition | - | - | High Yield | [9] |
Note: The data for Maleic Anhydride, DMAD, and N-Phenylmaleimide are qualitative from the provided search results, highlighting their general reactivity. The data for this compound and Methyl acrylate are from a comparative DFT study, offering a more direct, albeit theoretical, comparison.
From the computational data, it is evident that this compound exhibits a higher activation energy compared to its acrylate analogue, suggesting a lower intrinsic reactivity in thermal Diels-Alder reactions.[3] This is a crucial consideration for reaction design, as it may necessitate more forcing conditions (e.g., higher temperatures or the use of catalysts) to achieve comparable reaction rates.
The endo/exo selectivity for the reaction of this compound with cyclopentadiene is calculated to be 5.5:1, favoring the endo adduct, which is consistent with the general principles of the Diels-Alder reaction.[2][3]
Causality Behind Experimental Choices: Understanding the Reactivity of this compound
The unique structure of an allene influences its reactivity as a dienophile in several ways:
-
Orthogonal π-Systems: The two π-bonds in an allene are orthogonal to each other. In a Diels-Alder reaction, only one of these π-bonds participates as the 2π component. The non-participating π-bond can influence the stereochemical outcome of the reaction through steric and electronic effects.
-
Linear Geometry: The central carbon of the allene is sp-hybridized, leading to a linear geometry of the C=C=C unit. This geometry can impact the approach of the diene and the orbital overlap in the transition state.
-
Potential for Competing Reactions: Allenic esters like this compound are known to undergo other types of cycloadditions, such as [2+2] and [3+2] reactions, particularly in the presence of Lewis acids or phosphine catalysts.[1][10] This highlights the importance of carefully selecting reaction conditions to favor the desired [4+2] cycloaddition pathway.
Lewis acid catalysis is a common strategy to enhance the reactivity of dienophiles.[9] For allenic esters, Lewis acids can coordinate to the carbonyl oxygen, further lowering the LUMO energy and accelerating the Diels-Alder reaction. However, this can also promote alternative reaction pathways, necessitating careful optimization of the Lewis acid and reaction conditions.
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are essential.
General Procedure for Thermal Diels-Alder Reaction of this compound with Cyclopentadiene (Illustrative)
This protocol is based on general procedures for Diels-Alder reactions and the understanding of the reactivity of the components.
-
Preparation of Monomeric Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene by distillation (b.p. 41-42 °C). The monomer should be kept cold and used immediately.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable solvent such as toluene or dichloromethane.
-
Addition of Diene: Add freshly distilled cyclopentadiene (1.2 eq) to the solution of the dienophile at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the endo and exo cycloadducts.
-
Characterization: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and determine the endo/exo ratio.
General Procedure for Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene
This is a classic and highly efficient Diels-Alder reaction.
-
Reactant Preparation: Dissolve maleic anhydride (1.0 eq) in ethyl acetate in a flask.
-
Reaction Initiation: Add freshly cracked cyclopentadiene (1.0 eq) to the solution at room temperature. The reaction is often exothermic.
-
Product Isolation: The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, typically precipitates from the solution upon cooling. Collect the solid product by vacuum filtration and wash with cold solvent.
-
Characterization: Determine the melting point and acquire spectroscopic data (IR, NMR) to confirm the identity and purity of the product.[6][7]
Visualization of Reaction Pathways and Workflows
To visually represent the concepts discussed, the following diagrams are provided.
Diagram 1: General Diels-Alder Reaction Mechanism
Caption: The concerted mechanism of the Diels-Alder reaction.
Diagram 2: Comparison of Dienophile LUMO Energies
Caption: Lower LUMO energy in traditional dienophiles leads to higher reactivity.
Diagram 3: Experimental Workflow for a Diels-Alder Reaction
Caption: A typical experimental workflow for a Diels-Alder reaction.
Conclusion
This compound serves as a valuable, albeit less reactive, alternative to traditional dienophiles in Diels-Alder reactions. Its unique allenic structure offers opportunities for accessing novel molecular architectures that may not be readily available through conventional routes. However, its application requires careful consideration of reaction conditions to overcome its lower intrinsic reactivity and to control potential competing reaction pathways.
For routine construction of simple cyclohexene systems where high reactivity and yield are paramount, traditional dienophiles like maleic anhydride and N-phenylmaleimide remain the reagents of choice. In contrast, when the synthetic goal is the introduction of the unique exocyclic double bond functionality or the exploration of novel stereochemical outcomes, this compound and other allenic dienophiles present an exciting frontier. The judicious use of Lewis acid catalysis can enhance the utility of allenic esters, but this must be approached with a thorough understanding of the potential for alternative cycloaddition pathways. This guide provides the foundational knowledge and comparative insights to empower researchers to make informed decisions in their synthetic designs.
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A Comparative Guide to Analytical Techniques for the Characterization of Methyl buta-2,3-dienoate
For researchers, scientists, and professionals in drug development, the precise characterization of novel or reactive compounds is paramount. Methyl buta-2,3-dienoate, a member of the allenoate family, presents a unique analytical challenge due to its cumulated double bonds and ester functionality. This guide provides an in-depth comparison of analytical techniques for the comprehensive characterization of this compound, moving beyond a simple listing of methods to explain the "why" behind experimental choices. Our focus is on building a self-validating system of analysis, ensuring the highest degree of scientific integrity.
Introduction to this compound and its Analytical Imperatives
This compound (C₅H₆O₂)[1] is a volatile organic compound with significant potential as a building block in organic synthesis. Its allene functional group is highly reactive and can participate in various cycloaddition and nucleophilic addition reactions, making it a valuable precursor for complex molecular architectures. However, this reactivity also predisposes the compound to isomerization, polymerization, and the formation of side-products during its synthesis. Therefore, rigorous analytical characterization is not just a quality control measure but a critical step to ensure the desired reactivity and reproducibility of subsequent chemical transformations.
This guide will explore the utility of several key analytical techniques for the structural elucidation and purity assessment of this compound. We will delve into the strengths and limitations of each method, providing experimental insights and comparative data to aid in the selection of the most appropriate analytical workflow.
Core Analytical Techniques: A Comparative Analysis
The characterization of this compound relies on a suite of spectroscopic and chromatographic techniques. Each provides a unique piece of the structural puzzle, and their combined application leads to an unambiguous identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the definitive structural assignment of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy provides information about the proton environment in the molecule. Key expected signals for this compound include:
-
A singlet for the methyl ester protons (-OCH₃).
-
Signals for the allenic protons (=C=CH₂ and -CH=C=). The coupling patterns and chemical shifts of these protons are highly characteristic of the allene moiety.
¹³C NMR Spectroscopy reveals the carbon framework of the molecule. The most diagnostic signal is that of the central sp-hybridized carbon of the allene group, which typically appears at a very downfield chemical shift (around 200 ppm). The terminal sp² carbons of the allene and the carbonyl carbon of the ester group also have characteristic chemical shifts. A known ¹³C NMR spectrum for this compound is available in spectral databases, providing a valuable reference.[2]
Two-Dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals, especially in the presence of impurities. These techniques reveal proton-proton and proton-carbon correlations, allowing for the complete assembly of the molecular structure.[3][4]
Strengths of NMR:
-
Provides detailed structural information.
-
Non-destructive.
-
Quantitative with appropriate internal standards.
Limitations of NMR:
-
Relatively low sensitivity compared to mass spectrometry.
-
Complex spectra can be challenging to interpret without expertise.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Purity and Volatile Impurity Profiling
Given that this compound is a volatile compound, GC is the ideal technique for assessing its purity and identifying any volatile byproducts from its synthesis.[5][6][7]
Gas Chromatography with Flame Ionization Detection (GC-FID) offers high-resolution separation of volatile compounds and is excellent for quantitative analysis due to its uniform response to hydrocarbons. This makes it suitable for determining the purity of the main product and quantifying known impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. As components elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a molecular fingerprint. This allows for the identification of unknown impurities by comparing their mass spectra to extensive libraries.[8]
Key Considerations for GC Analysis:
-
Column Selection: A mid-polarity capillary column is often a good starting point for the analysis of esters.
-
Injector Temperature: Care must be taken to avoid thermal decomposition of the analyte in the injector port. A lower-than-usual injector temperature may be necessary.
-
Temperature Program: A well-optimized temperature program is crucial for achieving good separation of the main product from closely related impurities.
Strengths of GC and GC-MS:
-
Excellent separation efficiency for volatile compounds.
-
High sensitivity, especially with MS detection.
-
GC-MS provides structural information for impurity identification.
-
Well-established and robust techniques.
Limitations of GC and GC-MS:
-
Not suitable for non-volatile or thermally labile compounds.
-
Electron ionization in MS can sometimes lead to extensive fragmentation, making molecular ion identification difficult.
Infrared (IR) Spectroscopy: A Rapid Fingerprint of Functional Groups
Infrared (IR) spectroscopy is a quick and simple technique that provides information about the functional groups present in a molecule.[9][10][11][12] For this compound, the IR spectrum will be dominated by characteristic absorption bands for the allene and ester groups.
Expected Key IR Absorptions:
-
Allene C=C=C stretch: A sharp, often strong, absorption band around 1950 cm⁻¹. This is a highly diagnostic peak for the allene functionality.
-
Ester C=O stretch: A strong absorption band in the region of 1720-1740 cm⁻¹. The conjugation with the allene may shift this frequency slightly.
-
Ester C-O stretch: One or more strong bands in the 1300-1000 cm⁻¹ region.
-
sp² C-H stretch: Absorptions above 3000 cm⁻¹.
Strengths of IR Spectroscopy:
-
Fast and easy to perform.
-
Provides a quick confirmation of the presence of key functional groups.
-
Non-destructive.
Limitations of IR Spectroscopy:
-
Provides limited information about the overall molecular structure.
-
Not ideal for quantitative analysis.
-
The "fingerprint region" (below 1500 cm⁻¹) can be complex and difficult to interpret.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pathways
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, can offer valuable structural information. For this compound, electron ionization (EI) is a common ionization technique.
Expected Fragmentation Patterns:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule.
-
Loss of the methoxy group (-OCH₃): A prominent fragment at M-31.
-
Loss of the methyl ester group (-COOCH₃): A fragment at M-59.
-
Other characteristic fragmentations of the allene and ester moieties.[13][14][15]
Strengths of Mass Spectrometry:
-
High sensitivity.
-
Provides molecular weight information.
-
Fragmentation patterns can aid in structural elucidation.
Limitations of Mass Spectrometry:
-
Extensive fragmentation can sometimes lead to the absence of a clear molecular ion peak in EI-MS.
-
Isomers can have very similar mass spectra.
Comparison of Analytical Techniques: A Summary Table
| Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Detailed molecular structure, connectivity, and stereochemistry. | Unambiguous structure elucidation, non-destructive, quantitative. | Lower sensitivity, can be complex to interpret. |
| GC-FID | Purity assessment and quantification of volatile components. | High resolution, robust, quantitative. | Limited to volatile and thermally stable compounds, no structural identification. |
| GC-MS | Separation and identification of volatile components. | High sensitivity, excellent for impurity identification. | Potential for thermal degradation, extensive fragmentation in EI. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, provides a molecular "fingerprint". | Limited structural information, not typically quantitative. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula clues. | Isomers can be difficult to distinguish, molecular ion may be absent. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation:
-
GC: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent mid-polarity column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: Split/splitless injector at 200 °C with a split ratio of 50:1.
-
Oven Program: Initial temperature of 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
MS: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC) to determine the relative purity. Identify impurities by comparing their mass spectra with the NIST library.
Protocol 2: NMR Spectroscopic Analysis of this compound
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrumentation: Bruker 400 MHz spectrometer or equivalent.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with 1024-2048 scans.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
-
2D NMR (if necessary): Acquire COSY, HSQC, and HMBC spectra using standard pulse programs to confirm assignments.
Visualization of Analytical Workflow
Caption: A typical analytical workflow for the characterization of this compound.
Alternative and Complementary Techniques
For specific applications, other analytical techniques can provide valuable information:
-
High-Performance Liquid Chromatography (HPLC): While GC is generally preferred for this volatile compound, HPLC can be useful for the analysis of less volatile derivatives or for chiral separations. Chiral HPLC, using a suitable chiral stationary phase, can be employed to separate enantiomers if the synthesis is asymmetric or if chiral impurities are a concern.[16][17][18]
-
Quantitative NMR (qNMR): For highly accurate purity determination without the need for a reference standard of each impurity, qNMR can be a powerful tool.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy is essential for unambiguous structural elucidation, while GC-MS provides the most detailed information on purity and volatile impurities. IR spectroscopy offers a rapid confirmation of functional groups. By integrating the data from these techniques, a complete and reliable profile of the synthesized product can be established, ensuring its quality and suitability for further applications in research and development. This guide provides the foundational knowledge and practical protocols to establish a robust and self-validating analytical workflow for this reactive and synthetically valuable compound.
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Chiral HPLC analysis of "Methyl buta-2,3-dienoate" cycloaddition products
A Comprehensive Guide to Chiral HPLC Analysis of Methyl Buta-2,3-Dienoate Cycloaddition Products
In the realm of modern synthetic chemistry, cycloaddition reactions involving allenes such as this compound are powerful tools for constructing complex molecular architectures, including those with significant therapeutic potential.[1][2][3][4] The inherent chirality of many of these cycloaddition products necessitates robust analytical methods to separate and quantify enantiomers, a critical step in drug development and asymmetric synthesis.[5] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of these valuable compounds, grounded in experimental data and field-proven insights.
The Critical Role of Chiral Separation
This compound is a versatile building block in various cycloaddition reactions, including [2+2], [4+2], and [3+2] pathways, leading to a diverse array of chiral molecules.[2][3][4][6] Since enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles, regulatory agencies worldwide mandate their separation and individual characterization. Chiral HPLC stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and scalability from analytical to preparative levels.[7][8]
Selecting the Optimal Chiral Stationary Phase (CSP)
The cornerstone of any successful chiral separation is the choice of the chiral stationary phase (CSP).[9] The enantioselective recognition mechanism relies on the formation of transient diastereomeric complexes between the analyte and the CSP.[10] For the cycloaddition products of this compound, which often contain ester functionalities and various cyclic scaffolds, polysaccharide-based and macrocyclic glycopeptide CSPs have demonstrated broad applicability.[11]
Comparison of Common Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | Principle of Separation | Advantages | Common Mobile Phases | Best Suited For |
| Polysaccharide-based (e.g., Cellulose, Amylose derivatives) | A combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves of the polysaccharide structure. | Broad enantioselectivity, high loading capacity, robust and versatile with various mobile phases. | Normal Phase (Hexane/IPA), Reversed-Phase (ACN/Water), Polar Organic (MeOH, EtOH).[11] | A wide range of racemates, including the cycloaddition products of allenoates.[5] |
| Macrocyclic Glycopeptide (e.g., Vancomycin, Teicoplanin) | Multiple interaction mechanisms including ion-exchange, hydrogen bonding, and inclusion complexation within the macrocyclic basket. | Unique selectivity, especially for ionizable compounds. Can be operated in multiple modes including normal, reversed, and polar ionic. | Polar Ionic (MeOH/Acid/Base), Reversed-Phase (ACN/Buffer), Normal Phase (Hexane/IPA/TFA). | Acidic, basic, and neutral compounds. Particularly effective for complex molecules. |
| Pirkle-type (e.g., (S,S)-Whelk-O 1) | π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the electron-rich or electron-deficient aromatic rings of the CSP. | Well-defined chiral recognition mechanisms, often providing high efficiency. | Primarily Normal Phase (Hexane/IPA). | Aromatic compounds, especially those with functional groups capable of hydrogen bonding. |
| Cyclodextrin-based | Inclusion of the analyte, or a portion of it (typically an aromatic ring), into the chiral cavity of the cyclodextrin.[12] | Excellent for separating positional isomers and enantiomers with aromatic moieties.[8] | Primarily Reversed-Phase (ACN/Water, MeOH/Water).[8] | Compounds with a hydrophobic moiety that can fit into the cyclodextrin cavity. |
Experimental Workflow for Chiral HPLC Method Development
A systematic approach is crucial for efficiently developing a robust chiral HPLC method. The following workflow is recommended for the analysis of this compound cycloaddition products.
Caption: A systematic workflow for chiral HPLC method development.
Detailed Experimental Protocol:
This protocol provides a starting point for the analysis of a novel cycloaddition product of this compound.
1. Sample Preparation:
-
Dissolve the racemic standard and individual enantiomer samples (if available) in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the samples through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
2. Instrumentation and Initial Screening Conditions:
-
HPLC System: An HPLC system with a UV detector is typically sufficient.[13]
-
Screening Columns:
-
DAICEL CHIRALPAK® AD-H (Amylose-based)
-
DAICEL CHIRALCEL® OD-H (Cellulose-based)
-
-
Mobile Phase Screening:
-
Normal Phase (NP): n-Hexane / Isopropanol (IPA) (90:10, v/v). Add 0.1% Trifluoroacetic acid (TFA) for acidic analytes or 0.1% Diethylamine (DEA) for basic analytes to improve peak shape.
-
Reversed-Phase (RP): Acetonitrile (ACN) / Water (50:50, v/v).
-
Polar Organic (PO): Methanol (100%) or Ethanol (100%).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm or a wavelength appropriate for the chromophore of the analyte.
-
Injection Volume: 10 µL.
3. Method Optimization:
-
Once initial separation is observed, optimize the mobile phase composition to achieve a resolution (Rs) of >1.5.
-
For normal phase, adjust the ratio of hexane to IPA. Increasing the IPA content will generally decrease retention time.
-
For reversed-phase, adjust the ratio of ACN to water.
-
Investigate the effect of temperature. Sometimes, operating at sub-ambient or elevated temperatures can significantly improve resolution.
Case Study: Chiral Separation of a Dihydropyranone Derivative
A [4+2] cycloaddition between a 3-aroylcoumarin and benzyl 2,3-butadienoate yields a chiral dihydrocoumarin-fused dihydropyranone.[5] The enantiomers of this product were successfully resolved using the following conditions, demonstrating the efficacy of polysaccharide-based CSPs.
| Parameter | Condition |
| Column | DAICEL CHIRALPAK AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (60:40, v/v) |
| Flow Rate | 0.75 mL/min |
| Detection | UV, wavelength not specified |
| Retention Times | tR1 = 9.9 min (major), tR2 = 13.2 min (minor) |
| Data sourced from a study on chiral tertiary amine catalyzed [4+2] cyclization.[5] |
The choice of a normal phase mobile phase (Hexane/IPA) is common for these types of compounds as it often provides better selectivity on polysaccharide CSPs compared to reversed-phase conditions. The higher percentage of IPA (40%) suggests that the analyte is relatively polar.
The Logic of Cycloaddition and Product Chirality
Understanding the reaction mechanism provides insight into the potential stereochemical outcomes. For instance, in a phosphine-catalyzed [3+2] cycloaddition of a buta-2,3-dienoate, a zwitterionic intermediate is formed, which then undergoes cyclization. The stereochemistry of the final product is determined during this ring-closing step.
Caption: Generalized mechanism for a phosphine-catalyzed cycloaddition.
The use of a chiral catalyst can influence the stereochemical pathway, leading to an enrichment of one enantiomer. Chiral HPLC is then essential to determine the enantiomeric excess (ee) of the reaction.
Conclusion and Future Perspectives
The successful chiral HPLC analysis of this compound cycloaddition products hinges on a systematic screening of appropriate chiral stationary phases and mobile phase conditions. Polysaccharide-based CSPs, particularly under normal phase or polar organic modes, offer a high rate of success for these analyses. As novel cycloaddition methodologies continue to be developed, the demand for rapid and reliable chiral separation techniques will undoubtedly increase. The principles and protocols outlined in this guide provide a robust framework for researchers in synthetic chemistry and drug development to confidently tackle these analytical challenges.
References
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Snider, B. B., & Spindell, D. K. (1980). Lewis acid catalyzed [2 + 2] cycloaddition of methyl 2,3-butadienoate to alkenes. The Journal of Organic Chemistry. [Link]
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Mampreian, N., et al. (2023). Chiral Isochalcogenourea‐Catalysed Enantioselective (4+2) Cycloadditions of Allenoates. Angewandte Chemie International Edition. [Link]
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Ohno, M., et al. (2003). Phosphine-catalysed cycloaddition of buta-2,3-dienoates and but-2-ynoates tofullerene. Chemical Communications. [Link]
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Snider, B. B., & Spindell, D. K. (n.d.). Lewis acid catalyzed [2 + 2] cycloaddition of methyl 2,3-butadienoate to alkenes. The Journal of Organic Chemistry. [Link]
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I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Scientific. [Link]
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Said, A. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Mampreian, N., et al. (2024). Chiral Isochalcogenourea-Catalysed Enantioselective (4+2) Cycloadditions of Allenoates. Angewandte Chemie International Edition. [Link]
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Zhang, K. K., & Tsang, M. C.-Y. (2012). Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis. LCGC International. [Link]
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Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
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Gockel, B., et al. (2007). Gold(I)-Catalyzed Enantioselective [4+2]-Cycloaddition of Allene-Dienes. Organic Letters. [Link]
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Organic Chemistry Portal. (n.d.). The [3+2] Cycloaddition Reaction. organic-chemistry.org. [Link]
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Ribeiro, A. R., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules. [Link]
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Gockel, B., et al. (n.d.). Gold(I)-Catalyzed Enantioselective [4+2] Cycloaddition of Allene-Dienes. University of California, Berkeley. [Link]
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Wang, Y., et al. (2012). DABCO and Bu3P catalyzed [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones and ethyl 2,3-butadienoate. Organic & Biomolecular Chemistry. [Link]
-
Gockel, B., et al. (2007). Gold(I)-catalyzed Enantioselective [4 + 2]-cycloaddition of Allene-Dienes. Organic Letters. [Link]
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Brown, M. K., et al. (2017). Intramolecular Chirality Transfer [2 + 2] Cycloadditions of Allenoates and Alkenes. Organic Letters. [Link]
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Zhang, Y., et al. (2022). Preparation of Novel Chiral Stationary Phases Based on the Chiral Porous Organic Cage by Thiol-ene Click Chemistry for Enantioseparation in HPLC. Analytical Chemistry. [Link]
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University of California, Irvine. (n.d.). Enantioselective [2+2+2] Cycloadditions of Ene-Allenes and Allenes. UCI Libraries. [Link]
-
Li, J., et al. (2021). Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization of 3-Aroylcoumarines with 2,3-Butadienoate. Molecules. [Link]
-
Uray, G., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Alcaraz, L., et al. (2005). Novel enantioselective synthesis of 1,3-butadien-2-ylmethanols via tandem alkylbromide-epoxide vinylations using dimethylsulfonium methylide. Organic Letters. [Link]
-
Jiang, Y., et al. (2017). Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions. Journal of the American Chemical Society. [Link]
-
Wang, Z., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. [Link]
-
Irrera, P., et al. (2024). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. Molecules. [Link]
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A Comparative Guide to the Structural Elucidation of Methyl Buta-2,3-dienoate Adducts: X-ray Crystallography vs. Spectroscopic Methods
For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of novel chemical entities is paramount. Methyl buta-2,3-dienoate, an activated allene, serves as a versatile building block in organic synthesis, readily forming complex adducts through cycloaddition reactions. The unambiguous determination of the stereochemistry and connectivity of these adducts is crucial for understanding their chemical behavior and potential biological activity. This guide provides an in-depth comparison of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of such adducts, using a [4+2] cycloaddition product as a case study.
The Central Role of Adduct Characterization
This compound and its ethyl ester analog are valuable reagents in the construction of heterocyclic scaffolds due to the reactivity of the allene moiety.[1] One common and powerful transformation is the Diels-Alder or [4+2] cycloaddition reaction, which can rapidly generate molecular complexity.[1] However, the formation of new stereocenters in these reactions necessitates robust analytical techniques to definitively assign the three-dimensional arrangement of atoms in the resulting adducts. This structural information is critical for establishing structure-activity relationships (SAR) in drug discovery and for understanding reaction mechanisms.
Case Study: [4+2] Cycloaddition Adduct of an Allenoate
To illustrate the strengths and limitations of different analytical approaches, we will consider the DABCO-catalyzed [4+2] cycloaddition between 3-acyl-2H-chromen-ones and ethyl 2,3-butadienoate, which yields dihydropyran-fused chromen-2-ones.[1] The structure of a representative product was unequivocally determined by single-crystal X-ray diffraction, and the series of compounds were characterized by NMR spectroscopy, providing an excellent platform for a direct comparison of these techniques.[2]
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
X-ray crystallography provides a direct visualization of the atomic arrangement within a crystalline solid, offering an unparalleled level of detail and certainty in structural assignment.
The Causality Behind the Crystal
The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice. The resulting diffraction pattern is mathematically deconvoluted to generate a three-dimensional electron density map, into which the molecular structure is fitted.[2] For the dihydropyran-fused chromen-2-one adduct, single-crystal X-ray analysis provided definitive proof of its constitution and relative stereochemistry.[2]
Experimental Workflow: From Synthesis to Structure
The process of obtaining a crystal structure can be summarized in the following workflow:
Figure 1: Workflow for X-ray Crystallographic Analysis.
Data Presentation: Unveiling the Molecular Architecture
The output of an X-ray crystallographic analysis is a set of atomic coordinates that define the precise location of each atom in the unit cell. This data allows for the determination of bond lengths, bond angles, and torsional angles, providing a complete and unambiguous picture of the molecule's structure.
| Parameter | Information Provided by X-ray Crystallography |
| Connectivity | Unambiguous determination of the atomic connections, confirming the [4+2] cycloaddition product. |
| Stereochemistry | Definitive assignment of the relative configuration of all stereocenters. |
| Conformation | The precise conformation of the molecule as it exists in the crystal lattice. |
| Intermolecular Interactions | Insights into crystal packing and non-covalent interactions such as hydrogen bonding. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation in Solution
NMR spectroscopy is a versatile and indispensable technique for characterizing organic molecules in solution. It provides a wealth of information about the chemical environment, connectivity, and spatial proximity of atoms.
The Logic of a Spectrum
NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies are highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure.
For the dihydropyran-fused chromen-2-one adducts, ¹H and ¹³C NMR spectra were crucial for confirming the formation of the product and for assigning the structure of the entire series of synthesized compounds.[2]
Experimental Protocol: A Glimpse into the Molecular Framework
A typical NMR analysis involves the following steps:
-
Sample Preparation: A small amount of the purified adduct (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and various experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are performed to acquire the spectral data.
-
Data Processing and Interpretation: The acquired data is processed (Fourier transformation, phasing, baseline correction) and the resulting spectra are analyzed to deduce the molecular structure.
Figure 2: Workflow for NMR Spectroscopic Analysis.
Data Presentation: Deciphering the Spectroscopic Clues
NMR data provides a wealth of information that can be pieced together to build a picture of the molecular structure.
| Parameter | Information Provided by NMR Spectroscopy |
| Chemical Shift (δ) | Indicates the electronic environment of each nucleus, helping to identify functional groups and different types of protons and carbons. |
| Integration | The area under a ¹H NMR signal is proportional to the number of protons it represents. |
| Coupling Constants (J) | Provide information about the connectivity and dihedral angles between adjacent nuclei, which is crucial for determining stereochemistry. |
| 2D Correlations | Experiments like COSY, HSQC, and HMBC reveal through-bond and through-space correlations between nuclei, allowing for the complete assignment of the molecular skeleton. |
Objective Comparison: X-ray Crystallography vs. NMR Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample State | Crystalline solid | Solution |
| Structural Information | Provides a static, time-averaged structure in the solid state. | Provides information about the structure and dynamics in solution, which is often more biologically relevant. |
| Ambiguity | Provides an unambiguous and highly precise 3D structure. | Structure determination can sometimes be ambiguous, especially for complex molecules with many stereocenters. |
| Throughput | Can be low-throughput due to the challenges of obtaining suitable crystals. | Generally higher-throughput, as crystallization is not required. |
| Molecular Size | Can be used for very large molecules and complexes, provided they crystallize. | Generally limited to smaller molecules, although techniques for larger proteins are available. |
| Dynamics | Provides limited information on molecular motion (thermal ellipsoids). | Can provide detailed information on conformational flexibility and dynamics over a wide range of timescales. |
Conclusion: A Synergistic Approach to Structural Certainty
Both X-ray crystallography and NMR spectroscopy are powerful techniques for the structural elucidation of this compound adducts. X-ray crystallography remains the definitive method for obtaining an unambiguous three-dimensional structure, providing a solid foundation for further studies. NMR spectroscopy, on the other hand, offers invaluable insights into the behavior of these adducts in solution, which is often more representative of their state in biological systems.
For drug development professionals and researchers, a synergistic approach is often the most effective. An initial crystal structure can provide the definitive stereochemical assignment, which can then be used to confidently interpret the NMR data for a wider range of analogs in solution. This integrated approach ensures the highest level of scientific integrity and provides a comprehensive understanding of these synthetically important molecules.
References
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Wang, Y., Yu, Z.-H., Zheng, H.-F., & Shi, D.-Q. (2012). DABCO and Bu3P catalyzed [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones and ethyl 2,3-butadienoate. Organic & Biomolecular Chemistry, 10(38), 7739–7746. [Link]
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
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A Researcher's Guide to DFT and Computational Studies of Methyl Buta-2,3-dienoate Reaction Mechanisms
In the landscape of modern organic synthesis, allenes stand out as versatile building blocks. Their unique cumulative double bond system imparts a rich and varied reactivity, making them valuable precursors for the synthesis of complex molecular architectures. Among these, methyl buta-2,3-dienoate, also known as methyl allenecarboxylate, is a particularly interesting substrate due to the activating effect of the ester group. Understanding the intricate mechanisms of its reactions is paramount for controlling selectivity and optimizing reaction conditions. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating these mechanisms, providing insights that are often difficult to obtain through experimental means alone.
This guide provides an in-depth comparison of computational approaches, primarily focusing on DFT, for studying the reaction mechanisms of this compound. We will delve into the causality behind computational choices, present comparative data from the literature, and offer practical protocols for researchers in organic chemistry, computational chemistry, and drug development.
The Reactivity Landscape of this compound: A Computational Perspective
The reactivity of this compound is dominated by its electron-deficient allene system, making it susceptible to various transformations, including cycloadditions and nucleophilic additions. Computational studies are instrumental in dissecting the often-competing reaction pathways, rationalizing observed selectivities, and even predicting new reactivity patterns.
Cycloaddition Reactions: A Battle of Pericyclic Pathways
Cycloaddition reactions are a cornerstone of this compound chemistry. The allene moiety can participate as a 2π component in various cycloaddition modes, such as [2+2], [4+2] (Diels-Alder), and higher-order cycloadditions. The ester group significantly influences the regioselectivity and stereoselectivity of these reactions.
A key challenge in studying these reactions computationally is the accurate prediction of activation barriers for competing pathways, such as the concerted [4+2] versus a stepwise [2+2] cycloaddition. The choice of DFT functional and basis set is critical in this regard.
Table 1: Comparison of DFT Functionals for Pericyclic Reaction Barrier Heights
| Functional | Category | Mean Absolute Error (kcal/mol) vs. High-Accuracy Benchmarks | Key Strengths & Weaknesses |
| B3LYP | Hybrid GGA | 2.1 - 3.0 | Widely used, but can underestimate barrier heights. |
| M06-2X | Hybrid Meta-GGA | 1.1 | Generally provides good accuracy for main-group thermochemistry and kinetics.[1] |
| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | ~1.5 | Good for non-covalent interactions and thermochemistry. |
| CAM-B3LYP | Range-Separated Hybrid | < 2.0 | Recommended for systems with significant charge-transfer character. |
| B2PLYP | Double Hybrid | 1.4 - 1.5 | High accuracy but computationally more expensive. |
Note: The performance of DFT functionals can be system-dependent. The data presented here is based on general benchmarks for pericyclic reactions and may vary for specific allene cycloadditions.
A computational study on the activation of methyl allenoate by Lewis bases and subsequent cycloadditions employed the M06-2X/6-31+G * level of theory to investigate the thermodynamics of [3+2], [2+4], [2+2], and [2+2+2] cycloadditions. This choice reflects a balance between accuracy and computational cost, making it a suitable starting point for similar investigations.
Visualizing Reaction Mechanisms
Diagram 1: A Representative [4+2] Cycloaddition Pathway
Caption: A simplified potential energy surface for a [4+2] cycloaddition reaction.
Nucleophilic Addition Reactions: Unraveling the Umpolung Reactivity
The electron-withdrawing nature of the ester group in this compound makes the central carbon of the allene electrophilic. However, in the presence of phosphine catalysts, a fascinating "umpolung" or reversal of polarity can occur. The phosphine initially attacks the central carbon, leading to a zwitterionic intermediate where the α- or γ-carbon becomes nucleophilic.
Computational studies have been crucial in elucidating the mechanism of these phosphine-catalyzed additions. For instance, DFT calculations can map out the potential energy surface for the initial phosphine attack, the subsequent proton transfer steps, and the final nucleophilic attack, helping to rationalize the observed regioselectivity.
Table 2: Key Computational Parameters from a Study on Phosphine-Catalyzed Allenoate Additions
| Parameter | Value/Method | Rationale |
| DFT Functional | M06-2X | Good for kinetics and thermochemistry of main-group elements. |
| Basis Set | 6-311+G(d,p) | Provides a good balance of accuracy and computational cost for geometry optimizations and frequency calculations. |
| Solvation Model | IEFPCM (DCM) | To account for the effect of the solvent on the reaction mechanism and energetics. |
This data is based on a study of a closely related ethyl 2-methylbuta-2,3-dienoate.[2]
Best Practices for DFT Calculations on this compound Reactions
To ensure the trustworthiness and accuracy of computational results, a self-validating and rigorous protocol is essential.
Experimental Protocol: A Step-by-Step Computational Workflow
-
Reactant and Product Preparation:
-
Build the 3D structures of this compound and the other reactant(s) using a molecular editor.
-
Perform an initial geometry optimization using a computationally inexpensive method (e.g., a semi-empirical method like PM7 or a small basis set DFT calculation).
-
-
Conformational Analysis:
-
For flexible molecules, perform a conformational search to identify the lowest energy conformers. This is crucial as the reaction may proceed from a higher energy conformer.
-
-
Transition State Searching:
-
Use a reliable method to locate the transition state (TS) connecting reactants and products. Common methods include Synchronous Transit-Guided Quasi-Newton (STQN) or specifying a reaction coordinate.
-
The initial TS guess can be refined using more robust optimization algorithms.
-
-
Frequency Calculations:
-
Perform frequency calculations on all optimized structures (reactants, products, and transition states).
-
Confirm that reactants and products have zero imaginary frequencies, and the transition state has exactly one imaginary frequency corresponding to the desired reaction coordinate.
-
The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
Perform an IRC calculation starting from the transition state to confirm that it connects the desired reactants and products on the potential energy surface.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a larger basis set and a more accurate DFT functional or even a higher-level ab initio method (e.g., MP2 or CCSD(T)).
-
-
Solvation Effects:
-
If the reaction is performed in solution, include a continuum solvation model (e.g., PCM, SMD) in the geometry optimization and energy calculations to account for the effect of the solvent.
-
Visualizing the Computational Workflow
Diagram 2: A General Workflow for Computational Reaction Mechanism Studies
Caption: A stepwise guide for performing DFT calculations on reaction mechanisms.
Comparing DFT with Other Computational Methods
While DFT is the workhorse for many mechanistic studies due to its favorable balance of accuracy and computational cost, other methods can also be employed, each with its own set of advantages and disadvantages.
Table 3: Comparison of Computational Methods for Reaction Mechanism Studies
| Method | Typical Application | Advantages | Disadvantages |
| Semi-empirical (e.g., PM7, AM1) | Initial geometry optimization, screening large numbers of molecules. | Very fast, computationally inexpensive. | Lower accuracy, may not be reliable for transition states. |
| DFT (e.g., B3LYP, M06-2X) | Geometry optimization, frequency calculations, reaction pathway analysis. | Good balance of accuracy and cost. | Accuracy is functional-dependent, can struggle with some systems (e.g., highly correlated). |
| Ab initio (e.g., MP2, CCSD(T)) | High-accuracy single-point energy calculations, benchmarking DFT results. | High accuracy, systematically improvable. | Computationally very expensive, limited to smaller systems. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme catalysis, reactions in complex environments. | Can treat large systems by describing the reactive center with QM and the environment with MM. | The interface between QM and MM regions can be challenging to define and parameterize. |
For the study of this compound reaction mechanisms, a combination of methods is often the most effective approach. For example, using a reliable DFT functional like M06-2X for geometry optimizations and frequency calculations, followed by single-point energy refinement with a higher-level method like CCSD(T) on key stationary points, can provide a high degree of confidence in the computed energy barriers and reaction thermodynamics.
Conclusion
The computational investigation of this compound reaction mechanisms is a rich and rewarding field of study. DFT provides a powerful lens through which to view the intricate dance of electrons in these transformations. By carefully selecting computational methods, following rigorous protocols, and critically evaluating the results, researchers can gain profound insights into the factors that govern reactivity and selectivity. This knowledge is not only of fundamental academic interest but also has significant practical implications for the design of new synthetic methodologies and the development of novel therapeutics. As computational power continues to grow and theoretical methods become more sophisticated, we can expect that the synergy between computational and experimental chemistry will lead to even greater discoveries in the fascinating world of allene chemistry.
References
- Mechanisms of 1,4‐dipolar cycloaddition between propa‐1,2‐diene and imines catalyzed by PBu3: A DFT investig
-
Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. Physical Chemistry Chemical Physics, 2022, 24(30), 18028-18042. [Link]
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The Strategic Selection of Dienophiles: A Cost-Effectiveness Analysis of Methyl Buta-2,3-dienoate in Multi-Step Synthesis
For the modern researcher in synthetic chemistry, the choice of reagents is a critical decision point, balancing reactivity, selectivity, and cost to achieve the desired molecular architecture efficiently. In the realm of cycloaddition reactions, particularly the robust and versatile Diels-Alder reaction, the dienophile plays a pivotal role. This guide provides an in-depth technical comparison of methyl buta-2,3-dienoate, an allenic dienophile, with common acrylate and fumarate/maleate alternatives. We will delve into a cost-effectiveness analysis and present comparative performance data to inform strategic decisions in multi-step synthesis.
Introduction to Dienophile Selection in Diels-Alder Reactions
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, involves the [4+2] cycloaddition of a conjugated diene and a dienophile. The electronic nature and steric profile of the dienophile significantly influence the reaction rate, yield, and stereoselectivity. While traditional α,β-unsaturated esters like methyl acrylate, dimethyl maleate, and diethyl fumarate are workhorses in this field, allenic dienophiles such as this compound offer unique synthetic possibilities due to the exocyclic double bond introduced into the cycloadduct. This functionality serves as a handle for further transformations, expanding the synthetic utility of the Diels-Alder reaction.
Cost-Effectiveness Analysis: A Comparative Overview
The economic viability of a synthetic route is a crucial consideration, especially in process development and large-scale synthesis. To assess the cost-effectiveness of this compound, a direct price comparison with commonly used dienophiles is necessary. While the price of specialty reagents can fluctuate, the following table provides an estimated cost comparison based on currently available data from various suppliers. It is important to note that the price for this compound is often available upon request, indicating its status as a more specialized reagent compared to the bulk availability of its alternatives.
| Dienophile | Chemical Formula | Molecular Weight ( g/mol ) | Estimated Price (USD) | Price per Gram (USD) |
| This compound | C₅H₆O₂ | 98.10 | Inquiry-Based | - |
| Ethyl 2-methyl-2,3-butadienoate | C₇H₁₀O₂ | 126.15 | ~$149 / 250 mg[1] | ~$596 |
| Methyl Acrylate | C₄H₆O₂ | 86.09 | ~$58.75 / 500 mL[2] | ~$0.12 (density: 0.956 g/mL) |
| Dimethyl Maleate | C₆H₈O₄ | 144.12 | ~$54.10 / 250 g[3] | ~$0.22 |
| Diethyl Fumarate | C₈H₁₂O₄ | 172.18 | ~$144 / 100 g[4] | ~$1.44 |
Note: Prices are subject to change and may vary between suppliers. The price for ethyl 2-methyl-2,3-butadienoate is included as a close analog to estimate the potential cost of this compound.
The significant price difference highlights that this compound and its analogs are premium reagents compared to the commodity-like prices of methyl acrylate, dimethyl maleate, and diethyl fumarate. This cost disparity necessitates a careful evaluation of the synthetic advantages offered by the allenic dienophile to justify its use.
Performance Comparison in Diels-Alder Reactions
The higher cost of this compound may be offset by superior performance in terms of yield, selectivity, or the introduction of valuable functionality. To provide a comparative assessment, we will consider the Diels-Alder reaction with a standard diene, cyclopentadiene.
dot graph TD { A[Diene (e.g., Cyclopentadiene)] -- Dienophile --> B{Transition State}; B -- Cycloaddition --> C[Diels-Alder Adduct];
}
Diels-Alder Reaction of Various Dienophiles.
| Dienophile | Diene | Reaction Conditions | Yield (%) | Endo/Exo Ratio | Reference |
| This compound | Cyclopentadiene | EtAlCl₂ (Lewis Acid), CH₂Cl₂, -78 °C to rt | High (not specified) | High endo preference | [5] |
| Methyl Acrylate | Cyclopentadiene | Benzene, 18 °C, 16 h | Complex mixture | Mixture of endo/exo | [6] |
| Methyl Acrylate | Cyclopentadiene | AlCl₃ (Lewis Acid) | High | High endo selectivity | [4] |
| Dimethyl Maleate | Cyclopentadiene | N-hexylpyridinium bis(trifluoromethylsulfonyl)imide, 20-45 °C | - | - | [7] |
| Diethyl Fumarate | Cyclopentadiene | Not specified | Not specified | Not specified | - |
A key performance advantage of this compound is the introduction of an exocyclic methylene group in the product. This functionality is a versatile synthetic handle for subsequent transformations such as ozonolysis, epoxidation, or hydroboration, which are not directly possible with the adducts derived from acrylate or fumarate/maleate esters.
Experimental Protocols
To provide a practical basis for comparison, the following are representative experimental protocols for the Diels-Alder reaction of cyclopentadiene with methyl acrylate and a general procedure for allene dienophiles which can be adapted for this compound.
dot graph TD { subgraph "Experimental Workflow" A[Reactant Preparation] --> B[Reaction Setup]; B --> C[Reaction Monitoring]; C --> D[Work-up and Isolation]; D --> E[Product Characterization]; end
}
General Experimental Workflow for Diels-Alder Reactions.
Protocol 1: Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate
Materials:
-
Dicyclopentadiene
-
Methyl acrylate
-
Benzene (or a suitable alternative solvent)
-
Distillation apparatus
-
Reaction flask with magnetic stirrer
-
Ice bath
Procedure:
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (ca. 170 °C) and collecting the cyclopentadiene monomer (bp 41 °C) by fractional distillation. The receiver flask should be cooled in an ice bath to prevent dimerization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl acrylate in benzene.
-
Addition of Cyclopentadiene: Slowly add the freshly distilled cyclopentadiene to the solution of methyl acrylate while stirring.
-
Reaction: Allow the reaction to stir at room temperature (or as specified, e.g., 18 °C) for the desired time (e.g., 16 hours)[6].
-
Work-up: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification and Characterization: Purify the product by distillation or column chromatography. Characterize the product mixture by NMR to determine the endo/exo ratio[6].
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of an Allenoate with Cyclopentadiene (Adapted for this compound)
Materials:
-
This compound
-
Freshly distilled cyclopentadiene
-
Lewis acid (e.g., Ethylaluminum dichloride (EtAlCl₂) as a solution in hexanes)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Dry glassware
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound in anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Lewis Acid: Slowly add the solution of EtAlCl₂ to the cooled solution of the allenoate with vigorous stirring.
-
Addition of Diene: After stirring for a few minutes, add freshly distilled cyclopentadiene dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at -78 °C for the specified time, then let it warm to room temperature and stir overnight[5].
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the product by NMR, IR, and mass spectrometry to confirm its structure and determine the stereoselectivity[8][9][10].
Conclusion: Strategic Application of this compound
The decision to use this compound in a multi-step synthesis is a strategic one. Its significantly higher cost compared to conventional dienophiles like methyl acrylate necessitates a clear synthetic advantage. This advantage lies in the unique reactivity of the allenic system and the introduction of a versatile exocyclic double bond into the Diels-Alder adduct.
This compound is most cost-effective when:
-
The exocyclic methylene functionality is crucial for subsequent, high-value transformations in the synthetic route.
-
High diastereoselectivity is required, and can be achieved with the allenic dienophile under specific catalytic conditions, potentially reducing costly separation of isomers later in the synthesis.
-
Alternative routes to the desired functionalized cyclohexene are longer, less efficient, or lower yielding.
For routine construction of simple cyclohexene cores where the additional functionality is not required, the more economical alternatives such as methyl acrylate remain the dienophiles of choice. However, for complex target-oriented synthesis where molecular architecture and functional group handles are paramount, the investment in a specialized reagent like this compound can be a scientifically and ultimately, economically sound decision.
References
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Stability Under Scrutiny: A Comparative Guide to Methyl Buta-2,3-dienoate Under Diverse Catalytic Regimes
For Immediate Publication
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Synthesis Division Subject: Comparative Stability Analysis of Methyl buta-2,3-dienoate
Introduction: The Double-Edged Sword of Allenoate Reactivity
This compound, a prominent member of the allenoate family, represents a class of uniquely versatile building blocks in modern organic synthesis. Characterized by its cumulative double bonds, this molecule possesses a strained and electron-deficient π-system, rendering it highly reactive and thus synthetically valuable.[1][2] However, this inherent reactivity presents a significant challenge: a propensity for rearrangement and decomposition under various common reaction conditions. Understanding the stability of this compound is therefore not merely an academic exercise but a critical prerequisite for its successful application in the synthesis of complex molecules, from natural products to active pharmaceutical ingredients.[3]
This guide provides an in-depth comparative analysis of the stability of this compound under three major classes of catalytic conditions: acidic, basic, and transition metal-catalyzed. By elucidating the mechanisms of degradation and isomerization, we aim to equip researchers with the predictive insights necessary to control the reactivity of this potent synthetic intermediate.
Isomerization Pathways: The Influence of Brønsted-Lowry Catalysis
Allenes are thermodynamically less stable than their conjugated diene isomers.[4] Consequently, both acidic and basic conditions can provide low-energy pathways for the isomerization of this compound to the more stable methyl 2,4-pentadienoate.
Acid-Catalyzed Isomerization
Under acidic conditions, the isomerization is initiated by protonation of the allene. Protonation at the terminal carbon (C4) is favored as it leads to a resonance-stabilized allylic cation. Subsequent deprotonation from the methyl group yields the thermodynamically favored conjugated diene product. This process effectively shifts the double bonds into a more stable, conjugated arrangement.[5][6]
Caption: Mechanism of acid-catalyzed allenoate isomerization.
Base-Catalyzed Isomerization
In the presence of a base, isomerization proceeds via deprotonation. The protons on the methyl group (C5) are acidic due to their position adjacent to the electron-withdrawing ester functionality and the π-system. Deprotonation generates a resonance-stabilized carbanion, which upon reprotonation (typically by the conjugate acid of the base or a protic solvent) at the C3 position, yields the conjugated diene.[7][8] Strong bases and elevated temperatures can significantly accelerate this process.[8]
Caption: Mechanism of base-catalyzed allenoate isomerization.
The Realm of Transition Metals: Catalysis as a Gateway to Complexity (and Instability)
Transition metal catalysts are renowned for their ability to activate the π-systems of allenes, leading to a wide array of powerful synthetic transformations.[1][9] However, this same activation renders this compound particularly unstable, often serving as a precursor to more complex cyclic or coupled products rather than remaining intact.
Palladium Catalysis: The Ubiquitous Activator
Palladium complexes are arguably the most widely used catalysts for allene chemistry.[10][11] The interaction of Pd(0) with an allene typically leads to the formation of a π-allylpalladium intermediate.[10][12] This intermediate is highly electrophilic and susceptible to attack by a wide range of nucleophiles, leading to cross-coupling, cyclization, or dimerization products. For this compound, this means that in the presence of a palladium catalyst, the compound is highly prone to react with other species in the medium or with itself. Even in the absence of external coupling partners, cycloisomerization or dimerization can occur.[13][14] Furthermore, palladium catalysts are known to cause racemization in enantioenriched allenes, indicating the dynamic and reversible nature of the catalyst-allene interaction.[15]
Caption: Formation of a π-allylpalladium intermediate.
Gold Catalysis: The π-Lewis Acidic Pathway
Gold(I) catalysts, acting as soft, π-philic Lewis acids, are exceptionally effective at activating allenes for nucleophilic attack.[16][17] For allenoates like this compound, this activation frequently leads to intramolecular cyclization. The gold catalyst coordinates to the allene, enhancing the electrophilicity of the central carbon. This allows the weakly nucleophilic oxygen of the ester carbonyl to attack, leading to the formation of butenolide (lactone) structures.[17][18] The existence of stable vinyl gold intermediates has been experimentally verified, providing strong evidence for this activation mode.[19] Therefore, under gold catalysis, this compound is not stable but is instead a direct precursor to five-membered lactones.
Caption: Gold-catalyzed cyclization of an allenoate to a butenolide.
Rhodium Catalysis: A Hub for Cycloadditions
Rhodium catalysts are frequently employed in cycloaddition and cycloisomerization reactions involving allenes.[20][21][22] While specific data for this compound is less prevalent, the general reactivity patterns show that rhodium can mediate transformations such as [4+2] cycloadditions, hydroarylations, and dimerization.[23][24] These reactions involve the formation of rhodacyclic intermediates. The high reactivity of allenes toward rhodium complexes suggests that this compound would likely be unstable, readily participating in catalyzed transformations rather than persisting in its original form.
At-a-Glance Stability Comparison
The following table summarizes the expected stability and behavior of this compound under the discussed catalytic conditions.
| Catalytic Condition | Typical Catalyst(s) | Predominant Transformation | Relative Stability of Allenoate |
| Acidic | H₂SO₄, HCl, TsOH | Isomerization to conjugated diene | Low |
| Basic | NaOEt, t-BuOK, DBU | Isomerization to conjugated diene | Low |
| Palladium-Catalyzed | Pd(PPh₃)₄, Pd₂(dba)₃ | Coupling, Cyclization, Dimerization | Very Low |
| Gold-Catalyzed | AuCl(L), [Au(I)]⁺ salts | Cycloisomerization to butenolide | Very Low |
| Rhodium-Catalyzed | [Rh(cod)Cl]₂, Wilkinson's Cat. | Cycloaddition, Dimerization | Very Low |
Experimental Protocol: Assessing Catalyst-Induced Transformation
To empirically determine the stability of this compound, a standardized monitoring experiment is essential. This protocol provides a robust framework for quantifying the rate of consumption of the starting material and identifying resultant products.
Title: General Protocol for Monitoring the Stability of this compound under Catalytic Conditions
Objective: To quantify the rate of transformation of this compound and identify major products under a given catalytic condition.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, Dichloromethane, Toluene)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene, hexamethylbenzene)
-
Catalyst (e.g., TsOH, t-BuOK, Pd(PPh₃)₄)
-
Quenching agent (e.g., saturated NaHCO₃ solution, water)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
NMR tubes, vials, syringes
Methodology:
-
Preparation: In an oven-dried vial under an inert atmosphere (N₂ or Ar), dissolve a precisely weighed amount of this compound (e.g., 57 mg, 0.5 mmol) and the internal standard (e.g., 0.25 mmol) in the chosen anhydrous solvent (5.0 mL).
-
Time Zero Sample (t=0): Withdraw an initial aliquot (e.g., 0.2 mL) from the solution. Quench it immediately in a separate vial containing 0.5 mL of a suitable quenching solution.
-
Reaction Initiation: Add the catalyst (e.g., 1-10 mol%) to the reaction vial at a controlled temperature (e.g., 25 °C). Start a timer immediately.
-
Monitoring: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr), withdraw identical aliquots (0.2 mL) and quench them as described in step 2.
-
Sample Workup: For each quenched aliquot, add 1 mL of diethyl ether and 1 mL of water. Shake well and allow the layers to separate. Collect the organic layer, dry it over anhydrous Na₂SO₄, and filter.
-
Analysis: Carefully evaporate the solvent from the worked-up samples. Dissolve the residue in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum for each time point. The disappearance of the characteristic allene protons and the appearance of new signals will indicate transformation. The ratio of the integral of a characteristic proton of the starting material to the integral of the internal standard allows for quantification of the remaining allenoate over time.[25] GC-MS analysis can also be employed for quantification and product identification.
Caption: General workflow for monitoring allenoate stability.
Conclusion: Harnessing Instability for Synthetic Gain
The evidence is unequivocal: this compound is a highly reactive molecule whose stability is profoundly compromised under most catalytic conditions. Rather than being a drawback, this inherent instability is the very source of its synthetic power.
-
Under acidic or basic conditions , it readily isomerizes to its more stable conjugated diene isomer. This must be considered to avoid unintentional side reactions.
-
Under transition metal catalysis (Pd, Au, Rh) , it is not "stable" but acts as a versatile precursor for a host of complex transformations, including cyclizations, cycloadditions, and couplings.
For the practicing chemist, the key takeaway is control. The "stability" of this compound is not a fixed property but a variable dependent on the catalytic environment. By carefully selecting the catalyst, ligands, and reaction conditions, researchers can steer the reactivity of this potent allenoate away from undesired isomerization and towards the construction of valuable, complex molecular architectures.
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- 24. researchgate.net [researchgate.net]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl Buta-2,3-dienoate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methyl buta-2,3-dienoate. As a reactive allene ester, this compound requires meticulous handling to ensure laboratory safety, prevent environmental contamination, and adhere to regulatory standards. The procedures outlined below are grounded in established chemical safety principles and are designed for researchers, scientists, and drug development professionals.
Hazard Assessment & Chemical Profile: The 'Why' Behind the Procedure
Understanding the inherent chemical properties of this compound is fundamental to appreciating the necessity of a stringent disposal protocol. Its classification as hazardous waste stems from its unique structural and reactive characteristics.
-
Reactivity of the Allene Structure : this compound is an allene, a class of compounds containing cumulated double bonds (C=C=C).[1] The central sp-hybridized carbon and orthogonal π-bonds create a reactive system.[2][3] Allenes are generally less stable than their conjugated diene isomers and can be prone to polymerization or other uncontrolled reactions, especially when exposed to incompatible materials or conditions.[1][2] Therefore, it must be managed as a reactive chemical waste.[4]
-
Flammability : With a flash point of 34.6°C (94.3°F), this compound is classified as a flammable liquid.[5] Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[6] This property mandates strict control over ignition sources during handling and storage.
-
Potential Environmental Toxicity : While specific ecotoxicity data for this compound is limited, related chemicals are often toxic to aquatic life with long-lasting effects.[6] As a matter of sound scientific practice and environmental stewardship, this compound should never be disposed of down the drain or in regular trash, as this could lead to significant environmental harm.[7]
Quantitative Data Summary
The following table summarizes key physical and chemical properties that inform its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 18913-35-4 | [5] |
| Molecular Formula | C₅H₆O₂ | [5][8] |
| Molecular Weight | 98.10 g/mol | [5] |
| Boiling Point | 111.3°C at 760 mmHg | [5] |
| Density | 0.905 g/cm³ | [5] |
| Flash Point | 34.6°C (94.3°F) | [5] |
Immediate Safety & Handling Prerequisites
Before beginning any process that will generate this compound waste, ensure the following controls are in place.
-
Engineering Controls : All handling and waste collection must occur within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including:
-
Safety goggles with side shields or a face shield.
-
Chemical-resistant gloves (e.g., nitrile, neoprene).
-
A flame-retardant lab coat.
-
-
Ignition Source Control : Eliminate all potential ignition sources from the immediate area. This includes open flames, hot plates, spark-producing equipment, and static electricity.[9][10] Use only non-sparking tools when handling containers.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[4] Adherence to this protocol ensures safety and regulatory compliance from the point of generation to final disposal.
Step 1: Waste Characterization and Segregation
-
Action : Designate a specific waste stream for this compound and any materials (e.g., contaminated pipettes, wipes) used with it.
-
Scientific Principle : Due to its reactivity, this compound must be segregated from other waste streams.[9] Never mix it with strong oxidizing agents, acids, or bases, as this can initiate a vigorous, uncontrolled reaction.[10] Proper characterization is the first step in the "cradle to grave" management of hazardous waste.[11][12]
Step 2: Container Selection
-
Action : Select a clean, leak-proof container made of a compatible material (e.g., glass or appropriate plastic). Ensure the container has a tightly sealing screw cap.
-
Scientific Principle : The container must be chemically compatible with the waste to prevent degradation, leaks, or a reaction between the waste and the container material.[12] A tightly sealed cap is crucial to prevent the escape of flammable vapors.[6][12]
Step 3: Waste Accumulation
-
Action : Add waste to the designated container inside a fume hood. Do not fill the container beyond 90% capacity. Keep the container sealed at all times except when adding waste.[12]
-
Scientific Principle : Leaving a headspace (at least 10%) in the container allows for vapor expansion with temperature fluctuations, preventing a dangerous pressure buildup. Keeping the container sealed minimizes the release of flammable vapors and reduces the risk of fire or exposure.[6]
Step 4: Labeling the Hazardous Waste Container
-
Action : Immediately label the container using your institution's official hazardous waste tag. The label must include, at a minimum:
-
Scientific Principle : Accurate and comprehensive labeling is a critical safety and regulatory requirement. It communicates the hazards to everyone in the laboratory and to the hazardous waste technicians who will handle the container, ensuring it is stored and ultimately disposed of correctly.[12]
Step 5: Temporary Storage
-
Action : Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be in a well-ventilated location, away from heat and ignition sources, and within secondary containment (such as a chemical-resistant tray or cabinet).[9]
-
Scientific Principle : Proper temporary storage mitigates the risk of accidental spills and fires. Secondary containment ensures that any potential leaks from the primary container are captured, preventing a larger spill and environmental release.[6][9]
Step 6: Arranging for Final Disposal
-
Action : Follow your institution's specific procedures to request a pickup of the hazardous waste by the Environmental Health & Safety (EHS) department or a licensed contractor.
-
Scientific Principle : Final disposal must be conducted at an approved waste disposal plant.[6] The EHS department is responsible for ensuring that the waste is transported and disposed of in accordance with all local, state, and federal regulations, completing the "cradle to grave" chain of custody.[11]
Emergency Procedures: Small Spill Management
In the event of a small spill (<100 mL) inside a chemical fume hood:
-
Alert Personnel : Immediately alert colleagues in the area.
-
Ensure Ignition Sources are Off : Confirm all flames, hot plates, and other ignition sources are off.
-
Contain and Absorb : Use a chemical spill kit with an absorbent material suitable for flammable organic liquids (e.g., vermiculite or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Collect Waste : Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container for this compound.
-
Decontaminate : Wipe the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
For larger spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Sources
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- 4. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. METHYL 2 3-BUTADIENOATE | CAS#:18913-35-4 | Chemsrc [chemsrc.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. acs.org [acs.org]
- 8. This compound | C5H6O2 | CID 140448 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. fishersci.com [fishersci.com]
- 11. Hazardous Waste | Virginia DEQ [deq.virginia.gov]
- 12. mtu.edu [mtu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl buta-2,3-dienoate
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or less-common reagents like Methyl buta-2,3-dienoate demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for the safe handling of this compound, ensuring that both you and your research are protected.
Hazard Analysis: A Proactive Stance in the Absence of Comprehensive Data
Assumed Primary Hazards:
-
Flammability: As a low molecular weight ester, it is likely a flammable liquid and vapor.[4][5]
-
Skin and Eye Irritation: Contact with skin and eyes is presumed to cause irritation.[1]
-
Respiratory Tract Irritation: Inhalation of vapors may lead to irritation of the respiratory system.[2]
This proactive hazard assessment forms the bedrock of our personal protective equipment (PPE) strategy.
Core Personal Protective Equipment (PPE) Ensemble
A fundamental PPE ensemble is mandatory for any interaction with this compound. The following table outlines the minimum requirements, with the rationale rooted in established safety principles from authoritative sources like the Occupational Safety and Health Administration (OSHA).[6][7][8]
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face | Chemical Safety Goggles | Must be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards to prevent splashes from reaching the eyes.[1] |
| Hand | Chemical-Resistant Gloves | Impervious gloves are essential. Given the lack of specific permeation data, nitrile or neoprene gloves are a sound initial choice. Always inspect gloves for integrity before each use.[6] |
| Body | Laboratory Coat or Flame-Resistant Clothing | A standard laboratory coat provides a primary barrier against incidental splashes. For larger quantities or procedures with a higher risk of splashing, flame-retardant clothing is recommended due to the flammability hazard.[4] |
| Respiratory | Use in a Ventilated Area | All handling should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[1] |
Step-by-Step Guide to Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. This protocol is designed to be a self-validating system, ensuring that contaminants are not transferred to your skin or clothing.
Donning Procedure
-
Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Goggles: Place safety goggles over your eyes, ensuring a snug fit.
-
Gloves: Don your chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.
Doffing Procedure
-
Gloves: Remove gloves using the glove-in-glove technique. With one gloved hand, pinch the cuff of the other glove and peel it off inside-out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off inside-out, enclosing the first glove.
-
Goggles: Remove goggles by handling the strap, avoiding contact with the front surface.
-
Lab Coat: Unbutton your lab coat and remove it by rolling it down your shoulders, turning the sleeves inside out as you go. This contains any contamination on the exterior surface.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
PPE Selection Workflow: A Decision-Making Framework
The selection of appropriate PPE is a dynamic process that depends on the specifics of the experimental procedure. The following flowchart, rendered in DOT language, provides a logical pathway for making these critical decisions.
Caption: Decision-making workflow for selecting appropriate PPE when handling this compound.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include the entire lifecycle of the chemical in your laboratory.
Operational Plan:
-
Preparation: Before handling, ensure a chemical fume hood is operational and the sash is at the appropriate height. Locate and verify the functionality of the nearest safety shower and eyewash station.
-
Handling:
-
Keep the container of this compound tightly closed when not in use.[4]
-
Use non-sparking tools and explosion-proof equipment if transferring large quantities.[1][5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][5]
-
Avoid contact with skin and eyes, and avoid breathing vapors.[1]
-
-
Spill Response: In the event of a spill, evacuate the area and remove all sources of ignition. Use an absorbent material to contain the spill and dispose of it as hazardous waste.
Disposal Plan:
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with this compound must be disposed of as hazardous chemical waste.
-
Chemical Waste: Unused this compound and any solutions containing it must be collected in a designated, properly labeled hazardous waste container. Follow your institution's and local regulations for chemical waste disposal.
By integrating these scientifically-backed protocols into your laboratory practices, you can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.
References
-
OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. MJ Hughes Construction. [Link]
-
OSHA Regulations for Chemical Protective Clothing. International Enviroguard. [Link]
-
Personal Protective Equipment. American Chemistry Council. [Link]
-
This compound. PubChem. [Link]
-
Personal Protective Equipment - Overview. Occupational Safety and Health Administration. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
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- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. 3-甲基-2-丁烯酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. mjhughes.com [mjhughes.com]
- 7. int-enviroguard.com [int-enviroguard.com]
- 8. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
